VX.
Description
Phosphonothioic acid, methyl-, s-(2-(bis(1-methylethyl)amino)ethyl) o-ethyl ester is an odorless liquid, with an amber color. Used as a quick-acting military chemical nerve agent.
VX nerve agent is a organic thiophosphate that is the ethyl ester of S-{2-[di(propan-2-yl)amino]ethyl} O hydrogen methylphosphonothioate. A toxic nerve agent used in chemical warfare. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor and a neurotoxin. It is an organic thiophosphate and a tertiary amino compound.
Structure
2D Structure
3D Structure
Properties
CAS No. |
50782-69-9 |
|---|---|
Molecular Formula |
C11H26NO2PS |
Molecular Weight |
267.37 g/mol |
IUPAC Name |
N-[2-[ethoxy(methyl)phosphoryl]sulfanylethyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C11H26NO2PS/c1-7-14-15(6,13)16-9-8-12(10(2)3)11(4)5/h10-11H,7-9H2,1-6H3 |
InChI Key |
JJIUCEJQJXNMHV-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(C)SCCN(C(C)C)C(C)C |
Canonical SMILES |
CCOP(=O)(C)SCCN(C(C)C)C(C)C |
boiling_point |
568 °F at 760 mm Hg decomposes (EPA, 1998) 298 °C |
Color/Form |
Amber-colored liquid Liquid Colorless to straw colored liquid, similar in appearance to motor oil |
density |
1.0083 at 77 °F (EPA, 1998) 1.0083 g/mL at 25 °C |
flash_point |
318.2 °F (EPA, 1998) |
melting_point |
Freezing point below -60° F (EPA, 1998) Below -51 °C |
Other CAS No. |
50782-69-9 65167-63-7 65167-64-8 |
physical_description |
Phosphonothioic acid, methyl-, s-(2-(bis(1-methylethyl)amino)ethyl) o-ethyl ester is an odorless liquid, with an amber color. Used as a quick-acting military chemical nerve agent. Clear, amber-colored, oily liquid. |
solubility |
In water, 30 g/L at 25 °C Dissolves well in organic solvents |
Synonyms |
agent VX EDIM ethyl ((2-(bis(propan-2-yl)amino)ethyl)sulfanyl)(methyl)phosphinate methylphosphonothioate methylphosphonothioic acid S-(2-(bis(1-methylethyl)amino)ethyl) O-ethyl ester O-ethyl S-(2-diisopropylaminoethyl)methylphosphonothioate S-(2-diisopropylaminoethyl)ethylmethylphosphonothioate S-2-diisopropylaminoethyl methyl phosphonothiolate VX |
vapor_density |
9.2 (EPA, 1998) (Relative to Air) 9.2 (Air = 1) |
vapor_pressure |
0.0007 mm Hg at 77 °F (EPA, 1998) 8.78X10-4 mm Hg at 25 °C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate (VX)
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate, commonly known as VX, is a highly toxic organophosphorus compound and a potent chemical warfare agent.[1][2] Its production and stockpiling are outlawed by the Chemical Weapons Convention of 1993.[1] All information provided is from publicly available sources and is intended for defensive and educational purposes, such as the development of medical countermeasures and detection technologies. This guide does not contain any information on the synthesis or weaponization of this compound.
Core Properties
VX is a synthetic organophosphorus compound, specifically a thiophosphonate, developed for military use.[1] In its pure form, it is an odorless, tasteless, and oily liquid with an amber-like color.[1][3] Due to its extremely low volatility, it persists in the environment, posing a significant long-term contamination risk.[1]
Physicochemical and Toxicological Data
The following tables summarize the key quantitative properties of VX.
Table 1: Physicochemical Properties of VX
| Property | Value | Source |
| IUPAC Name | S-{2-[Di(propan-2-yl)amino]ethyl} O-ethyl methylphosphonothioate | [1] |
| Chemical Formula | C₁₁H₂₆NO₂PS | [1][3] |
| Molar Mass | 267.37 g·mol⁻¹ | [1] |
| Appearance | Amber-colored, oily liquid | [1][3] |
| Odor | Odorless | [1] |
| Density | 1.0083 g/cm³ at 20-25°C | [1][4] |
| Melting Point | -51 °C (-60 °F) | [1] |
| Boiling Point | 298 °C (568 °F) | [1][3] |
| Vapor Pressure | 0.09 Pa at 25°C | [1] |
| Water Solubility | Slightly soluble | [3][4] |
| Log P (Octanol-water partition coefficient) | 2.047 | [1] |
| Flash Point | 159 °C (318 °F) | [3] |
Table 2: Toxicological Data for VX (Human, 70 kg male)
| Parameter | Value | Route of Exposure | Source |
| Median Lethal Dose (LD₅₀) | 5-10 mg | Dermal (Skin) | [1] |
| Time to Effect (Vapor) | Seconds to minutes | Inhalation | [3] |
| Time to Effect (Liquid) | Minutes to hours | Dermal (Skin) | [3] |
| RBC-AChE₅₀ (Dose for 50% inhibition) | 0.001 mg/kg | Intravenous | [4] |
| RBC-AChE₅₀ (Dose for 50% inhibition) | 0.0023 mg/kg | Oral | [4] |
| RBC-AChE₅₀ (Dose for 50% inhibition) | 0.029 - 0.034 mg/kg | Dermal (Liquid) | [4] |
Mechanism of Action: Acetylcholinesterase Inhibition
VX exerts its extreme toxicity by acting as a potent and irreversible inhibitor of the enzyme acetylcholinesterase (AChE).[1][5] AChE is critical for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1]
The inhibition of AChE by VX leads to an accumulation of acetylcholine at cholinergic synapses.[1][6] This results in the continuous stimulation of muscarinic and nicotinic receptors, leading to a cholinergic crisis characterized by a range of symptoms, from excessive secretions and muscle twitching to convulsions, paralysis, and ultimately, death by respiratory failure.[1][7][8]
VX forms a covalent bond with the serine residue in the active site of AChE, a process known as phosphorylation.[1][9] This bond is highly stable. Over time, the phosphorylated enzyme can undergo a process called "aging," where it loses an alkoxyl group, rendering the inhibition irreversible by currently available antidotes.[1] Compared to other nerve agents like soman, VX undergoes this aging process relatively slowly, which provides a wider therapeutic window for the administration of reactivating antidotes.[1]
Medical Countermeasures and Treatment
Prompt administration of antidotes is critical for survival after VX exposure.[10] The standard treatment regimen involves a combination of drugs that target different aspects of the poisoning.
-
Atropine: An anticholinergic agent that acts as an antagonist at muscarinic acetylcholine receptors.[1][7] It blocks the effects of excess acetylcholine, helping to reduce symptoms like excessive secretions and bronchoconstriction.[1][10]
-
Pralidoxime (2-PAM): An oxime that functions as an AChE reactivator.[1][11] It works by cleaving the covalent bond between VX and the enzyme's active site, thereby restoring its function.[11] The effectiveness of oximes is time-dependent and must be administered before the "aging" process renders the enzyme-inhibitor complex permanently resistant to reactivation.[1]
-
Diazepam: A benzodiazepine used to control convulsions and seizures, which are common symptoms of severe nerve agent poisoning.[1][6]
Experimental Protocols and Methodologies
The characterization and detection of VX and the study of its toxicological effects involve various analytical and biochemical techniques. The following are brief overviews of methodologies cited in the literature.
Acetylcholinesterase Inhibition Assay (Ellman's Assay)
This spectrophotometric method is widely used to measure AChE activity and to determine the inhibition rate constants of inhibitors like VX.[5]
-
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which is measured spectrophotometrically at 412 nm.
-
Methodology Outline:
-
A solution containing a known concentration of purified AChE is prepared in a phosphate buffer (e.g., pH 8.0).[5]
-
The enzyme is incubated with the inhibitor (VX) for a specific period.
-
The substrate (acetylthiocholine) and DTNB are added to the solution.
-
The rate of color change is monitored using a spectrophotometer, which is proportional to the AChE activity.
-
By comparing the activity of the inhibited enzyme to a control, the degree of inhibition can be calculated.[5]
-
Analytical Detection and Decontamination Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for the unambiguous identification of VX and its degradation products in various matrices.
-
Principle: These techniques separate compounds and provide detailed structural information, allowing for precise identification.
-
Methodology Outline (for Decontamination Studies):
-
A sample contaminated with VX is treated with a decontamination solution (e.g., aqueous sodium hydroxide or N,N-dichlorobenzylamine).[12][13]
-
The reaction mixture is sampled over time.
-
Samples are prepared and analyzed using techniques like ³¹P NMR to monitor the disappearance of the VX signal and the appearance of signals from its less toxic hydrolysis products, such as ethyl methylphosphonic acid.[12][13]
-
Ion chromatography can also be employed to monitor the levels of specific hydrolysis products in wastewater effluents.[14]
-
Decontamination
Due to its persistence, effective decontamination is crucial after a VX release. Decontamination strategies involve chemical neutralization to convert VX into less toxic compounds.[12]
-
Chemical Methods: Strong nucleophiles and oxidizers are effective.
-
Hydrolysis: Reaction with concentrated aqueous sodium hydroxide results in the cleavage of P-O or P-S ester bonds, though the reactions can be slow and may produce other toxic byproducts.[12]
-
Hydroperoxidolysis: Reaction with the hydroperoxide anion leads to a more rapid and exclusive cleavage of the P-S bond.[12]
-
Reactive Solutions: Formulations like the Reactive Skin Decontamination Lotion (RSDL) are used for personnel decontamination.[15]
-
-
Physical Removal: For exposed individuals, immediate removal of contaminated clothing and washing the skin with soap and water or a bleach solution is critical to minimize absorption.[1][6]
References
- 1. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. VX: Nerve Agent | NIOSH | CDC [cdc.gov]
- 4. Health Risk Assessment for The Nerve Agent VX - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Nerve agent - Wikipedia [en.wikipedia.org]
- 8. Nerve Agents (GA, GB, GD, VX) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 9. The inhibition, reactivation and mechanism of VX-, sarin-, fluoro-VX and fluoro-sarin surrogates following their interaction with HuAChE and HuBuChE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mirasafety.com [mirasafety.com]
- 11. Russian VX: inhibition and reactivation of acetylcholinesterase compared with VX agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. globalbiodefense.com [globalbiodefense.com]
Technical Whitepaper: The Chemical Structure and Chirality of VX Nerve Agent
Introduction
VX is an organophosphorus compound, specifically a thiophosphonate, and is one of the most toxic and persistent nerve agents ever synthesized.[1] Developed in the 1950s, it belongs to the V-series of nerve agents.[1][2] Its extreme toxicity stems from its ability to irreversibly inhibit the enzyme acetylcholinesterase (AChE), leading to a catastrophic failure of the nervous system.[2][3] This document provides a detailed technical overview of the chemical structure of VX, with a particular focus on its chirality—a critical feature that significantly influences its biological activity.
Chemical Structure and Identification
The chemical identity of VX is defined by its specific arrangement of atoms around a central phosphorus core.
-
Preferred IUPAC Name: S-{2-[Di(propan-2-yl)amino]ethyl} O-ethyl methylphosphonothioate[1]
The structure features a phosphonate group with methyl and ethoxy substituents, and a thioester linkage to a diisopropylaminoethyl group.
Caption: Chemical structure of VX with the chiral phosphorus center indicated by an asterisk (*).
Physicochemical Properties
VX is a persistent, non-volatile agent. Its physical properties make it a significant threat in terms of environmental contamination and dermal exposure.[1] It is an odorless and tasteless liquid with an amber-like color.[1][5]
| Property | Value | Reference |
| Molar Mass | 267.37 g/mol | [1][4] |
| Appearance | Amber-colored, oily liquid | [1][5] |
| Density | 1.0083 g/cm³ (at 25 °C) | [1][4] |
| Melting Point | -51 °C (-60 °F) | [1][4] |
| Boiling Point | 298-300 °C (568-572 °F) | [1][4] |
| Vapor Pressure | 0.09 Pa (at 25 °C) | [1] |
| Octanol-Water Partition Coeff. (log P) | 2.047 | [1] |
Chirality and Stereoisomerism
A critical aspect of VX's molecular structure is its chirality. The phosphorus atom is a stereocenter, as it is bonded to four different substituents: a methyl group, an ethoxy group, a thioato group, and a double-bonded oxygen. This gives rise to two distinct enantiomers.[1]
-
SP-(-)-VX
-
RP-(+)-VX
The standard transester synthesis process produces a racemic mixture, meaning it contains equal amounts of both enantiomers.[1] However, the biological activity of these enantiomers is not equal. The SP-(-)-VX enantiomer is a significantly more potent inhibitor of acetylcholinesterase and is therefore more toxic than the RP-(+)-VX enantiomer.[3][6]
Caption: Relationship between VX enantiomers and their differential toxicity.
Enantiomer-Specific Toxicity
The difference in toxicity between the enantiomers is substantial, as demonstrated by median lethal dose (LD50) studies.
| Compound | Administration Route | Species | LD50 (µg/kg) | Reference |
| SP-(-)-VX | Subcutaneous (s.c.) | Rat | 8.8 | [6] |
| Racemic VX | Subcutaneous (s.c.) | Rat | 13.1 | [6] |
| RP-(+)-VX | Subcutaneous (s.c.) | Rat | 56.1 | [6] |
| VX (unspecified) | Intravenous (i.v.) | Rat | 7 | [7] |
Mechanism of Action: Acetylcholinesterase Inhibition
The toxicity of VX is a direct result of its interaction with acetylcholinesterase (AChE), an enzyme crucial for terminating nerve impulses at cholinergic synapses. AChE hydrolyzes the neurotransmitter acetylcholine (ACh). VX acts as an irreversible inhibitor by phosphonylating a serine residue in the active site of AChE.[3] This inactivation leads to an accumulation of ACh in the synapse, causing continuous stimulation of muscarinic and nicotinic receptors and resulting in a cholinergic crisis.[3]
Caption: Mechanism of VX toxicity via irreversible inhibition of acetylcholinesterase (AChE).
Experimental Protocols
Disclaimer: The synthesis of chemical warfare agents such as VX is prohibited by the Chemical Weapons Convention and is subject to strict international regulations. This section provides a high-level overview for academic and research purposes only and is not intended to be a practical guide for synthesis.
Synthesis Overview: The Transester Process
VX is produced via a multistep method known as the transester process. This process yields a racemic mixture of the two enantiomers.[1]
Caption: High-level workflow for the synthesis of racemic VX via the transester process.
Process Steps:
-
Methylation: Phosphorus trichloride is methylated to produce methyl phosphonous dichloride.[1]
-
Diester Formation: The resulting material is reacted with ethanol to form a diester.[1]
-
Transesterification: The diester is transesterified with N,N-diisopropylaminoethanol to produce the immediate precursor, QL.[1]
-
Sulfurization: QL is reacted with elemental sulfur to form the final VX product.[1]
Analytical Protocol: Enantiomeric Separation and Quantification
The analysis and quantification of VX enantiomers are critical for toxicological studies and verification purposes. Published methods utilize chiral chromatography coupled with mass spectrometry.
-
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8]
-
Chiral Column: A Chiralpak AGP column (150 mm x 2.1 mm, 5 µm) has been cited as effective for the separation of VX enantiomers.[8]
-
Detection: Electrospray Ionization (ESI) in positive ion mode is typically used for the detection of VX and its related compounds.
-
Quantification: Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for quantifying the separated enantiomers in complex biological matrices, such as whole blood.[8][9]
Note: Detailed parameters such as mobile phase composition, flow rates, gradient elution programs, and specific MS/MS transition settings are highly instrument-dependent and are not fully detailed in the reviewed public literature.
References
- 1. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 2. Nerve agent - Wikipedia [en.wikipedia.org]
- 3. Counteracting Poisoning with Chemical Warfare Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. VX: Nerve Agent | NIOSH | CDC [cdc.gov]
- 6. Chemical, Physical, and Toxicological Properties of V-Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VX (nerve agent). Медицинский портал Vrachi.name [en.vrachi.name]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Toxicokinetics of VX Nerve Agent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicokinetics of the organophosphorus nerve agent VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate) in biological systems. The document details the absorption, distribution, metabolism, and excretion (ADME) of VX, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
Introduction
VX is one of the most toxic chemical warfare agents known, exerting its primary effect through the irreversible inhibition of acetylcholinesterase (AChE).[1] Its low volatility and high persistence in the environment make it a significant threat, primarily through dermal contact and inhalation.[1] Understanding the toxicokinetics of VX is critical for the development of effective medical countermeasures and decontamination strategies. This guide synthesizes current knowledge on the journey of VX through biological systems, from initial exposure to its ultimate fate.
Absorption
VX can enter the body through multiple routes, with dermal absorption and inhalation being the most significant in exposure scenarios.
-
Dermal Absorption: Due to its lipophilic nature and low volatility, VX is readily absorbed through the skin.[1] The absorption rate can be influenced by the presence of solvents or water on the skin. Studies have shown that the permeability of guinea pig skin to undiluted VX is approximately 7-fold greater than human skin, while pig skin shows no significant difference in permeability compared to human skin, making it a suitable animal model for dermal absorption studies.
-
Inhalation: Inhalation of VX aerosols or vapors provides a rapid route of absorption through the respiratory epithelium, leading to a faster onset of systemic toxicity compared to dermal exposure.
-
Ocular and Oral Absorption: The eyes are also a rapid absorption route. While ingestion is a less common route of exposure, VX can be absorbed through the gastrointestinal tract if ingested.
Distribution
Following absorption, VX is rapidly distributed throughout the body via the systemic circulation. Its lipophilicity facilitates its passage across cell membranes and the blood-brain barrier. The volume of distribution (Vd) is a key parameter indicating the extent of tissue distribution. While specific Vd values for VX are not extensively reported in the literature, its chemical properties suggest a wide distribution into various tissues, including the central nervous system (CNS).
Metabolism
The biotransformation of VX occurs primarily in the liver and blood. Metabolism proceeds through several pathways, including hydrolysis and oxidation, and results in the formation of both less toxic and, in one significant case, a still highly toxic product.
-
Hydrolysis: VX undergoes hydrolysis at both the P-S and P-O bonds.
-
Cleavage of the P-S bond is the dominant pathway and leads to the formation of ethyl methylphosphonic acid (EMPA) and 2-(diisopropylamino)ethanethiol (DESH). EMPA is a key biomarker used to confirm VX exposure.[1]
-
Cleavage of the P-O bond results in the formation of the highly toxic metabolite EA-2192, which is nearly as toxic as VX itself.[1]
-
-
Oxidative Metabolism: While less characterized, cytochrome P450 enzymes are thought to play a role in the metabolism of VX.
The persistence of VX in the body is notably longer than that of G-series nerve agents like sarin, which has significant implications for the duration of treatment required following exposure.
Excretion
The metabolites of VX, being more water-soluble than the parent compound, are primarily excreted from the body through the urine. The detection of EMPA in urine is a reliable method for the retrospective confirmation of VX exposure.
Quantitative Toxicokinetic Data
The following tables summarize available quantitative data on the toxicokinetics of VX from various studies. A lack of comprehensive, directly comparable data across multiple species for all parameters is a current limitation in the field.
| Parameter | Species | Route of Administration | Value | Reference |
| LD₅₀ (Lethal Dose, 50%) | ||||
| Human (70 kg, est.) | Percutaneous (liquid) | 5 - 10 mg | [1] | |
| Rabbit | Percutaneous | 0.02 mg/kg | ||
| Pig | Percutaneous | 0.12 mg/kg | ||
| Guinea Pig | Percutaneous | 0.077 mg/kg | ||
| Hairless Guinea Pig | Intravenous | 12.1 µg/kg | ||
| Rat | Subcutaneous | 13.1 µg/kg | ||
| Bioavailability | ||||
| Hairless Guinea Pig | Percutaneous | 2.5% | ||
| Half-life in Water (t½) | ||||
| (pH 7, 25°C) | - | 400 - 1000 hours |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of VX toxicokinetics.
In Vivo Toxicokinetic Study in Guinea Pigs
This protocol outlines a typical procedure for determining the toxicokinetic profile of VX following intravenous administration.
-
Animal Model: Male hairless guinea pigs (300-350 g) are used. Animals are surgically implanted with jugular vein catheters for blood sampling.
-
Dosing: A solution of VX in saline is administered as a single intravenous bolus via the catheter. The dose is typically a fraction of the predetermined LD₅₀.
-
Blood Sampling: Serial blood samples (e.g., 0.1 mL) are collected from the jugular vein catheter at predetermined time points (e.g., 2, 5, 10, 20, 40, 60, 120, 240, and 360 minutes) post-administration.
-
Sample Preparation: Blood samples are immediately centrifuged to separate plasma. An internal standard is added to the plasma, followed by protein precipitation with acetonitrile. The supernatant is then extracted.
-
Analysis: The concentration of VX in the plasma extracts is determined using a validated gas chromatography-mass spectrometry (GC-MS) method.
-
Data Analysis: Plasma concentration-time data are used to calculate toxicokinetic parameters such as elimination half-life (t½), clearance (CL), and volume of distribution (Vd) using appropriate software.
In Vitro Skin Absorption Study
This protocol describes a method for measuring the percutaneous absorption of VX using a Franz diffusion cell.
-
Skin Preparation: Full-thickness skin is excised from the abdominal region of a suitable animal model (e.g., domestic pig) and mounted in a Franz diffusion cell, separating the donor and receptor chambers.
-
Dosing: A known amount of VX, either neat or in a vehicle, is applied to the epidermal surface of the skin in the donor chamber.
-
Receptor Fluid: The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer) and maintained at a constant temperature (32°C). The fluid is continuously stirred.
-
Sampling: Aliquots of the receptor fluid are collected at regular intervals and replaced with fresh fluid.
-
Analysis: The concentration of VX in the collected receptor fluid samples is quantified using an appropriate analytical method such as GC-MS.
-
Data Analysis: The cumulative amount of VX that has permeated the skin over time is plotted, and the steady-state flux (Jss) and permeability coefficient (Kp) are calculated.
Quantitative Analysis of VX in Blood by GC-MS
This protocol details a method for the quantification of VX in blood samples.
-
Sample Preparation and Extraction:
-
To a 1 mL plasma sample, add an internal standard (e.g., a deuterated analog of VX).
-
Perform a liquid-liquid extraction by adding 3 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and isopropanol).
-
Vortex the mixture for 2 minutes and then centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 30°C/min to 300°C, hold for 5 minutes.
-
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for VX and the internal standard.
-
-
Quantification: A calibration curve is generated by analyzing standards of known VX concentrations. The concentration of VX in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways and Mechanisms of Toxicity
Acetylcholinesterase Inhibition
The primary mechanism of VX toxicity is the irreversible inhibition of acetylcholinesterase (AChE) in both the central and peripheral nervous systems.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. This overstimulation manifests as a cholinergic crisis, characterized by a range of symptoms from salivation and muscle fasciculations to convulsions, respiratory failure, and death.
Non-Cholinergic Mechanisms: Disruption of the Tricarboxylic Acid (TCA) Cycle
Recent research has uncovered that VX has significant toxic effects beyond AChE inhibition. One of the most critical non-cholinergic mechanisms is the disruption of cellular energy metabolism through the inhibition of key enzymes in the tricarboxylic acid (TCA) cycle.
Specifically, VX has been shown to directly inhibit isocitrate dehydrogenase 2 (IDH2) , a crucial enzyme located in the mitochondria. IDH2 catalyzes the conversion of isocitrate to α-ketoglutarate, a rate-limiting step in the TCA cycle. Inhibition of IDH2 leads to a cascade of detrimental cellular events:
-
Disruption of the TCA Cycle: The blockade of the TCA cycle impairs the cell's ability to produce ATP through oxidative phosphorylation.
-
Increased Oxidative Stress: The dysfunction of the mitochondrial respiratory chain can lead to an overproduction of reactive oxygen species (ROS), resulting in oxidative stress.
-
Induction of Apoptosis: The combination of energy depletion and oxidative stress can trigger programmed cell death (apoptosis).
Conclusion
The toxicokinetics of VX are complex, characterized by rapid absorption through multiple routes, wide distribution, and persistent action due to slow metabolism and irreversible enzyme inhibition. While the inhibition of acetylcholinesterase remains the primary mechanism of toxicity, emerging evidence of non-cholinergic effects, such as the disruption of mitochondrial energy metabolism, highlights the multifaceted nature of VX poisoning. A thorough understanding of these processes is paramount for the development of novel and more effective therapeutic interventions. Further research is needed to generate more comprehensive quantitative toxicokinetic data across different species and to fully elucidate the downstream consequences of VX's non-cholinergic effects.
References
An In-depth Technical Guide on the Physical and Chemical Properties of VX Liquid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of the organophosphate compound VX. The information is intended for a technical audience in research and development and is presented in a structured format to facilitate understanding and further investigation into the characteristics of this substance.
Physical Properties of VX Liquid
VX is a synthetic organophosphorus compound, appearing as an amber-colored, oily liquid under standard conditions.[1] It is both odorless and tasteless.[1] Due to its low volatility, VX is highly persistent in the environment where it is dispersed.[1]
The quantitative physical properties of VX liquid are summarized in the table below for easy reference and comparison.
| Property | Value | Units | Conditions |
| Molecular Weight | 267.37 | g/mol | |
| Boiling Point | 298 | °C | |
| Melting Point | -51 | °C | |
| Density | 1.0083 | g/cm³ | at 25°C |
| Vapor Pressure | 0.0007 | mmHg | at 25°C |
| Vapor Density | 9.2 | (air = 1) | |
| Solubility in Water | Approximately 3 | g/100 mL | at 25°C |
| Octanol-Water Partition Coefficient (log Kow) | 2.047 |
Chemical Properties of VX Liquid
VX is a thiophosphonate and is chiral at its phosphorus atom.[1] Its chemical reactivity is largely dictated by the phosphorus-sulfur (P-S) and phosphorus-oxygen (P-O) bonds.
Hydrolysis and Decomposition
Like other organophosphorus nerve agents, VX can be neutralized through reactions with strong nucleophiles.[1] The hydrolysis of VX in an aqueous solution is a critical aspect of its chemistry, influencing its environmental persistence and decontamination.
The reaction of VX with concentrated aqueous sodium hydroxide results in two competing solvolysis reactions: cleavage of either the P-O or P-S esters.[1] While the cleavage of the P-S bond is the predominant pathway, the product of the P-O bond cleavage, EA-2192, is also a toxic phosphonic thioester.[1] Both of these reactions proceed slowly.[1] In contrast, reaction with the hydroperoxide anion leads to the exclusive and more rapid cleavage of the P-S bond.[1]
Under neutral conditions (pH 7) and at 25°C, VX has a reported half-life in water ranging from 400 to 1000 hours.[2] Its stability increases under acidic conditions.[2]
Decontamination
Effective decontamination of VX involves chemical neutralization. The use of a Reactive Skin Decontamination Lotion (RSDL) has been shown to be a viable countermeasure to mitigate the effects of exposure.[2] The timing of decontamination is crucial; even with decontamination, additional medical treatment may be necessary depending on the exposure time and dose.[2]
Experimental Protocols
The following sections outline detailed methodologies for determining key physical and chemical properties of VX liquid. These protocols are based on established international standards, with necessary adaptations for handling a highly toxic substance. All work with VX must be conducted in a specialized laboratory with appropriate engineering controls, personal protective equipment, and safety protocols in place.
Determination of Density
The density of VX liquid can be determined using the procedures outlined in OECD Guideline 109: Density of Liquids and Solids .[1][3][4][5][6]
Method: Oscillating densitometer.
Principle: A U-shaped tube is vibrated at its characteristic frequency. This frequency changes when the tube is filled with the test substance. The density of the substance is calculated from this change in frequency.
Procedure:
-
Calibration: Calibrate the instrument with two certified reference standards of known density that bracket the expected density of VX.
-
Sample Preparation: Ensure the VX sample is free of bubbles and at a constant, known temperature (e.g., 25°C).
-
Measurement: Introduce the VX sample into the oscillating tube. Allow the temperature to stabilize.
-
Reading: Record the oscillation period or frequency once a stable reading is achieved. The instrument's software will typically calculate the density directly.
-
Cleaning: Thoroughly decontaminate the instrument according to established laboratory procedures for handling chemical warfare agents.
Determination of Vapor Pressure
The vapor pressure of VX can be measured using methods suitable for low-volatility compounds, such as the Knudsen Effusion Method or the Static Method .
Method: Knudsen Effusion Method.
Principle: The rate of effusion of a substance's vapor from a Knudsen cell (a container with a small orifice) under vacuum is measured. The vapor pressure is then calculated from this rate.
Procedure:
-
Sample Loading: Place a small, accurately weighed amount of VX into the Knudsen cell.
-
Equilibration: Place the cell in a thermostatically controlled chamber under high vacuum and allow it to reach thermal equilibrium at the desired temperature.
-
Measurement: Measure the mass loss of the cell over a specific period. This can be done by continuous monitoring with a microbalance or by weighing the cell before and after the experiment.
-
Calculation: Use the Hertz-Knudsen equation to calculate the vapor pressure based on the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of VX.
Determination of Octanol-Water Partition Coefficient (log Kow)
The octanol-water partition coefficient, a measure of a substance's lipophilicity, can be determined using OECD Guideline 107 (Shake Flask Method) or OECD Guideline 117 (HPLC Method) .[7] For organophosphorus compounds, a gas chromatography-based method is also highly effective.[8][9]
Method: Shake Flask Method (adapted for high toxicity).
Principle: A solution of the test substance in a two-phase system of n-octanol and water is established. After partitioning of the substance between the two phases, the concentration in each phase is determined, and the partition coefficient is calculated.
Procedure:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol.
-
Sample Preparation: Prepare a stock solution of VX in n-octanol.
-
Partitioning: In a sealed container, combine a known volume of the VX stock solution with a known volume of the water phase. Shake the container gently for a prolonged period to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the container to ensure complete separation of the octanol and water phases.
-
Concentration Analysis: Carefully sample each phase and determine the concentration of VX using a suitable analytical method, such as gas chromatography with a phosphorus-specific detector.
-
Calculation: Calculate the partition coefficient (Kow) as the ratio of the concentration of VX in the n-octanol phase to its concentration in the water phase. The logarithm of this value is log Kow.
Biological Activity and Mechanism of Action
The primary mechanism of VX's toxicity is the inhibition of the enzyme acetylcholinesterase (AChE).[1][10] AChE is crucial for the proper functioning of the nervous system, as it breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.
By inhibiting AChE, VX leads to an accumulation of ACh, causing continuous stimulation of muscarinic and nicotinic receptors.[1] This overstimulation results in a cholinergic crisis, characterized by a range of symptoms including glandular secretions, muscle fasciculations, convulsions, and ultimately, respiratory paralysis leading to death.[10]
Signaling Pathway of Acetylcholinesterase Inhibition by VX
The following diagram illustrates the molecular interactions involved in the inhibition of acetylcholinesterase by VX.
Caption: Molecular mechanism of acetylcholinesterase inhibition by VX.
Experimental Workflow for Screening Acetylcholinesterase Inhibitors
The development of antidotes and treatments for VX exposure often involves high-throughput screening (HTS) to identify potential acetylcholinesterase reactivators or compounds that can mitigate the downstream effects of AChE inhibition. The following diagram outlines a typical experimental workflow for such a screening process.
Caption: A generalized workflow for high-throughput screening of potential acetylcholinesterase inhibitors.
References
- 1. acri.gov.tw [acri.gov.tw]
- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 3. laboratuar.com [laboratuar.com]
- 4. files.chemicalwatch.com [files.chemicalwatch.com]
- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 6. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 7. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 8. tandfonline.com [tandfonline.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. What is the general reaction mechanism of acetylcholinesterase? | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to the Environmental Persistence and Degradation of VX
Introduction
O-ethyl S-(2-[diisopropylamino]ethyl) methylphosphonothioate, commonly known as VX, is an organophosphorus chemical warfare agent classified as a nerve agent.[1][2] Developed in the United Kingdom in the early 1950s, VX is one of the most toxic and rapidly acting chemical warfare agents ever synthesized.[3][4] Its primary mechanism of action is the irreversible inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system, leading to a cholinergic crisis and, ultimately, death by asphyxiation.[2][5][6] A defining characteristic of VX is its high environmental persistence, which, combined with its extreme toxicity, makes it a significant long-term threat in contaminated areas.[1][3][6]
This technical guide provides a comprehensive overview of the environmental persistence and degradation of VX, intended for researchers, scientists, and drug development professionals. It consolidates quantitative data on its stability in various matrices, details its complex degradation pathways, and outlines key experimental methodologies used in its study.
Physicochemical Properties and Environmental Persistence
The environmental persistence of VX is a direct consequence of its physicochemical properties. It is a clear, amber-colored, oily liquid that is odorless and tasteless.[3][5][6] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₂₆NO₂PS | [7] |
| Molar Mass | 267.37 g/mol | [6] |
| Appearance | Amber-colored, oily liquid | [6] |
| Density | 1.008 g/mL at 20°C | [7] |
| Boiling Point | 298 °C (568 °F) | [6][7] |
| Melting Point | -51 °C (-60 °F) | [6] |
| Vapor Pressure | 0.09 Pa at 25°C | [6] |
| Aqueous Solubility | Slightly soluble | [7] |
VX's extremely low vapor pressure gives it a low volatility, comparable to light motor oil, which is the primary reason for its high persistence in the environment.[3][5][6] Unlike non-persistent agents like sarin, VX can remain a liquid contact hazard for extended periods, from days to weeks under average weather conditions and potentially for months in very cold climates.[1][3][5][8] Factors such as high temperature, humidity, and wind can decrease its persistence.[5]
The persistence of VX varies significantly depending on the environmental matrix with which it comes into contact. The following tables summarize key quantitative data on its stability and evaporation from different surfaces.
Table 1: Half-life of VX in Various Environmental Matrices
| Matrix | Condition | Half-life (t₁/₂) | Reference |
| Sand | Room Temperature | ~6 days | [9] |
| Soil | Room Temperature | ~8 days | [9] |
| Concrete (w/c=0.50) | Room Temperature | ~3 days | [9] |
| Crushed Concrete | Room Temperature | 2.2 hours | [10] |
| Water | 25°C, Neutral pH | ~350 days | [11] |
| KF/Al₂O₃ Sorbent | Solvent-free | 0.1 - 6.3 hours | [12] |
Table 2: Evaporation Rates of VX from Common Surfaces
| Surface | Temperature | Evaporation Rate (µ g/min ) | Reference |
| Sand | Room Temperature | 0.12 | [9] |
| Sand | 35°C | 0.44 | [9] |
| Soil | Room Temperature | 0.088 | [9] |
| Soil | 35°C | 0.12 | [9] |
| Concrete (w/c=0.50) | Room Temperature | 0.16 | [9] |
| Concrete (w/c=0.50) | 35°C | 0.67 | [9] |
Degradation Pathways
VX degrades through both abiotic and biotic pathways. The specific pathway and rate are highly dependent on environmental conditions, particularly pH and the presence of catalytic surfaces or microorganisms.
Hydrolysis is the principal abiotic degradation mechanism for VX.[13] The reaction involves the nucleophilic attack on the phosphorus atom and can proceed via two competing pathways: cleavage of the P-S bond or cleavage of the P-O bond.[6][14]
-
P-S Bond Cleavage: This pathway is favored under neutral pH conditions and results in the formation of ethyl methylphosphonic acid (EMPA) and 2-(diisopropylamino)ethanethiol (DESH).[14] EMPA is considered a non-toxic product.[12][15]
-
P-O Bond Cleavage: This pathway becomes significant under alkaline conditions and produces S-(2-(diisopropylamino)ethyl) methylphosphonothioic acid, known as EA-2192.[6][13][14] EA-2192 is a major concern because it is nearly as toxic as VX itself and is more stable and water-soluble, posing a persistent threat.[16][17] Under strong alkaline hydrolysis, VX yields approximately 87% EMPA and 13% EA-2192.[14]
Both EMPA and EA-2192 can further degrade to methylphosphonic acid (MPA), the ultimate and stable hydrolysis product.[9][17][18]
Surface-Catalyzed Degradation: The degradation of VX can be significantly accelerated by various surfaces. Alkaline materials like concrete are particularly effective at degrading VX due to their basic catalytic sites.[10][19] Studies have shown that the half-life of VX on concrete can be a matter of hours, compared to days or weeks on more inert surfaces.[9][10] Other materials, including alumina-supported fluoride reagents and certain metal oxides, also show catalytic activity, rapidly hydrolyzing VX to its less toxic products.[12][13]
Photodegradation: While hydrolysis is the dominant pathway, photodegradation via exposure to ultraviolet (UV) light can also contribute to the breakdown of VX, augmenting the overall rate of degradation.[13][20]
Enzymatic Degradation: Certain enzymes, particularly phosphotriesterases (PTEs), are capable of hydrolyzing VX.[21][22] While wild-type PTE has low efficiency against VX, directed evolution and protein engineering have produced mutant enzymes with dramatically improved catalytic activity—up to a 230-fold improvement relative to the wild-type enzyme.[21] These engineered enzymes represent a promising avenue for developing effective decontamination solutions.[23]
Phytoremediation: Studies have demonstrated that plants, such as white mustard (Sinapis alba), can absorb VX from contaminated soil.[18] Once absorbed, the plants metabolize VX, hydrolyzing it first to EMPA and subsequently to MPA, effectively detoxifying the agent. This suggests a potential role for phytoremediation in cleaning up VX-contaminated sites.[18]
Experimental Methodologies
Studying the persistence and degradation of a highly toxic substance like VX requires specialized and robust analytical protocols. Methodologies often focus on safely handling the agent, extracting it from complex environmental matrices, and quantifying the parent compound and its degradation products over time.
This protocol is adapted from studies investigating the degradation kinetics of VX directly on surfaces like concrete.[10]
-
Sample Preparation: Small coupons of the surface material (e.g., crushed concrete) are prepared.
-
VX Application: A sub-monolayer quantity of VX is applied to the surface of the coupons, often dissolved in a volatile solvent like methylene chloride to ensure even distribution. The solvent is allowed to evaporate completely.
-
Incubation: The contaminated coupons are stored under controlled temperature and humidity conditions.
-
Temporal Analysis: At specific time intervals, a coupon is removed and placed into the analysis chamber of an Ion Trap Secondary Ion Mass Spectrometer (IT-SIMS).
-
Direct Interrogation: The surface is interrogated directly by the IT-SIMS. This technique uses a primary ion beam to desorb and ionize molecules from the surface, which are then analyzed by the mass spectrometer. It allows for the direct measurement of the relative abundance of the protonated VX molecule ([VX+H]⁺) and its key degradation products.
-
Kinetic Analysis: By plotting the decay of the VX signal over time, pseudo-first-order degradation rate constants and the half-life of the agent on the surface can be calculated.
This protocol is based on methods developed for extracting and quantifying VX from complex soil matrices.[24]
-
Sample Collection: A known mass of soil contaminated with VX is collected.
-
Buffering and Extraction: The soil sample is suspended in a buffer solution (e.g., Tris buffer at pH 9) to optimize the extraction of intact VX while minimizing base-catalyzed hydrolysis during the procedure.[24] The aqueous slurry is then extracted with an organic solvent mixture, such as hexane/dichloromethane, to partition the VX into the organic phase.
-
Phase Separation: The mixture is centrifuged to separate the soil solids, aqueous phase, and organic phase. The organic layer containing the VX is carefully collected.
-
Analysis: The organic extract is analyzed using Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS).
-
GC-MS: Provides separation and identification of volatile and semi-volatile compounds. Flame photometric detection is also a sensitive method for phosphorus-containing compounds like VX.[24]
-
LC-MS: Ideal for analyzing the non-volatile, polar degradation products like EMPA, MPA, and EA-2192.
-
-
Quantification: The concentration of VX and its degradation products is determined by comparing the results to calibration curves generated from known standards.
Mechanism of Action: Acetylcholinesterase Inhibition
For context in drug development and toxicology, understanding the mechanism of action is crucial. VX exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) at cholinergic synapses in the nervous system.
-
Normal Function: AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.
-
VX Inhibition: VX covalently binds to the serine residue in the active site of AChE, a process called phosphorylation. This bond is extremely stable.[2]
-
"Aging": Over time, the VX-AChE complex undergoes a dealkylation reaction known as "aging."[6] This process makes the bond permanent and resistant to reactivation by standard antidotes like oximes. VX undergoes this aging process more slowly than G-series agents like soman.[6]
-
Toxic Effect: With AChE inhibited, acetylcholine accumulates in the synapse, leading to continuous and uncontrolled stimulation of muscarinic and nicotinic receptors. This causes a wide range of symptoms, including convulsions, paralysis of the respiratory muscles, and ultimately, death.[6]
The nerve agent VX is characterized by its extreme toxicity and significant environmental persistence, driven by its low volatility. Its degradation is a complex process influenced by factors such as pH, temperature, and the composition of the contaminated matrix. While hydrolysis is the primary degradation pathway, the reaction can yield both non-toxic products (EMPA) and a highly toxic, persistent byproduct (EA-2192), particularly under alkaline conditions. Surface-catalyzed reactions and biotic processes can significantly accelerate its breakdown. A thorough understanding of these persistence and degradation dynamics, supported by robust analytical methodologies, is essential for developing effective strategies for decontamination, remediation, and medical countermeasures.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Toxic chemical weapons of assassination and warfare: nerve agents VX and sarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portal.ct.gov [portal.ct.gov]
- 4. VX | Gas, Nerve Agent, & Uses | Britannica [britannica.com]
- 5. garrardcountyky.gov [garrardcountyky.gov]
- 6. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 7. VX: Nerve Agent | NIOSH | CDC [cdc.gov]
- 8. Nerve agent - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Guidelines for Organophosphorus Nerve Agents - Guidelines for Chemical Warfare Agents in Military Field Drinking Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. osti.gov [osti.gov]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. nrt.org [nrt.org]
- 17. The sources, fate, and toxicity of chemical warfare agent degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evidence of VX nerve agent use from contaminated white mustard plants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. VX fate on common matrices: evaporation versus degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Degradation of VX surrogate profenofos on surfaces via in situ photo-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enzymatic Neutralization of the Chemical Warfare Agent VX: Evolution of Phosphotriesterase for Phosphorothiolate Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enzymatic neutralization of the chemical warfare agent VX: evolution of phosphotriesterase for phosphorothiolate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Enzymatic Decontamination of G-Type, V-Type and Novichok Nerve Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Extraction of nerve agent VX from soils - PubMed [pubmed.ncbi.nlm.nih.gov]
Inhalation Versus Dermal Toxicity of VX: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the inhalation and dermal toxicity of the nerve agent VX. The information is intended for researchers, scientists, and drug development professionals working on countermeasures and therapeutics.
Introduction
VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate) is one of the most toxic chemical warfare agents ever synthesized.[1] It is a potent, irreversible inhibitor of the enzyme acetylcholinesterase (AChE), leading to a rapid accumulation of the neurotransmitter acetylcholine (ACh) at nerve synapses. This accumulation results in a cholinergic crisis characterized by a range of symptoms, ultimately leading to respiratory failure and death.[2] Due to its low volatility, VX poses a significant and persistent threat through both dermal contact and inhalation of aerosolized particles.[1][3] Understanding the distinct toxicological profiles of these two primary routes of exposure is critical for the development of effective protective measures and medical interventions.
Quantitative Toxicity Data
The following tables summarize the key quantitative toxicity data for VX via inhalation and dermal routes of exposure across various animal species.
Table 1: Inhalation Toxicity of VX (LCt50)
| Animal Species | LCt50 (mg·min/m³) | Exposure Duration | Remarks | Reference(s) |
| Human (estimated) | <15 | 2-10 min | Assumes minute volume of 15 liters | [4] |
| Goat | 9.2 | 10 min | - | [4][5] |
| Rat | 67 | 12 min | Nose-only exposure | [6] |
| Rat | 632.2 | 10 min | Intratracheal aerosol delivery | [7][8] |
| Mouse | 4 | 10 min | Whole-body exposure | [4] |
| Mouse | 11.5 | Not specified | - | [4] |
| Mouse | 13.6 | 10 min | Head-only exposure | [4] |
| Mouse | 72 | 12 min | Nose-only exposure | [6] |
| Guinea Pig | 30 | 12 min | Nose-only exposure | [6] |
| Rabbit | 28 - 814 | Not specified | Varies with clothing and wind speed | [4] |
LCt50 (Lethal Concentration 50): The product of the concentration of a substance in the air and the exposure time that is lethal to 50% of a test population.
Table 2: Dermal Toxicity of VX (LD50)
| Animal Species | LD50 (mg/kg) | Remarks | Reference(s) |
| Human (estimated) | ~0.07 (for a 70 kg man) | Calculated from animal data | [1] |
| Rabbit | 0.02 | Clipped skin | [4] |
| Pig | 0.12 | - | [4] |
| Guinea Pig | 0.077 | - | [4] |
| Rat | 13.1 (racemic VX) | Subcutaneous injection | [9] |
| Rat | 8.8 (SP-(-)-VX) | Subcutaneous injection | [9] |
| Rat | 56.1 (RP-(+)-VX) | Subcutaneous injection | [9] |
LD50 (Lethal Dose 50): The dose of a substance that is lethal to 50% of a test population.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of VX toxicity is the irreversible inhibition of acetylcholinesterase (AChE). The following signaling pathway illustrates this process.
Caption: Acetylcholinesterase Inhibition by VX.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the determination of VX toxicity.
Inhalation Toxicity Testing (Adapted from studies on anesthetized rats)
This protocol describes a method for determining the LCt50 of aerosolized VX in a controlled laboratory setting.
Experimental Workflow: Inhalation Toxicity
Caption: Experimental Workflow for Inhalation Toxicity Testing.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (240-270 g) are commonly used.[8]
-
Anesthesia: Animals are anesthetized intramuscularly with a combination of ketamine and xylazine.[8]
-
Intubation: Following anesthesia, rats are intubated with a glass endotracheal tube.[8]
-
Exposure System: A closed-circuit nebulizer system capable of delivering a particle size of less than 2.0 µm is used. The system is housed within a glove box to ensure containment.[8]
-
Ventilation: A small animal ventilator is set to a specific volume and respiratory rate (e.g., 2.5 mL and 60-80 breaths/min).[8]
-
Agent Delivery: VX is nebulized and delivered at a range of concentrations for a fixed duration (e.g., 10 minutes).[7][8]
-
Observation: Lethality is observed during the exposure period and for a set time post-exposure (e.g., up to 24 hours). Survivors are euthanized at the end of the observation period.[8]
-
Data Analysis: LCt50 values are calculated from the mortality data using statistical methods such as probit analysis.[7][8]
Dermal Toxicity Testing (Based on OECD Guideline 402)
This protocol outlines a standardized method for assessing the acute dermal toxicity of a substance like VX.
Experimental Workflow: Dermal Toxicity
Caption: Experimental Workflow for Dermal Toxicity Testing.
Methodology:
-
Animal Model: Young adult rats of a single sex (typically female) are recommended.
-
Animal Preparation: Animals are acclimatized to laboratory conditions for at least 5 days. Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk (at least 10% of the body surface area).
-
Dose Groups: Several groups of animals are used, each receiving a different dose level of the test substance.
-
Application: The test substance (VX) is applied uniformly over the shaved area.
-
Dressing: The application site is covered with a porous gauze dressing and non-irritating tape to hold the substance in contact with the skin for a 24-hour exposure period.
-
Observation: After the 24-hour exposure, the dressing is removed. The animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded periodically.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.
-
Data Analysis: The LD50 is calculated from the number of animals that died at each dose level.
Conclusion
This technical guide provides a comparative analysis of the inhalation and dermal toxicity of VX, supported by quantitative data and detailed experimental protocols. The data clearly indicates that VX is extremely toxic via both routes of exposure. The low volatility of VX makes dermal contact a particularly significant threat, while aerosolized VX presents a potent inhalation hazard. The provided experimental workflows and signaling pathway diagram offer a clear visual representation of the key processes involved in VX toxicity assessment and its mechanism of action. This information is intended to be a valuable resource for the scientific community engaged in developing effective countermeasures against this lethal nerve agent.
References
- 1. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Nerve Agents (GA, GB, GD, VX) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. Review of Acute Human-Toxicity Estimates for VX - Review of Acute Human-Toxicity Estimates for Selected Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Inhalation Toxicity of Aerosolized Nerve Agents. 1. VX Revisited. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Determination of LCt(50)s in anesthetized rats exposed to aerosolized nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Lethal Dose (LD50) of VX in Different Animal Models
This technical guide provides a comprehensive overview of the lethal dose (LD50) of the nerve agent VX in various animal models. The information is intended for researchers, scientists, and drug development professionals working in the field of toxicology and chemical defense. This document summarizes quantitative toxicity data, outlines experimental methodologies based on established guidelines, and visualizes key biological pathways and experimental workflows.
Introduction to VX
VX is an organophosphate compound and one of the most potent nerve agents ever synthesized. It primarily exerts its toxic effects by irreversibly inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts, resulting in a cholinergic crisis characterized by sustained muscle contractions, glandular secretions, and ultimately, respiratory failure and death. Due to its low volatility, VX poses a significant threat through percutaneous (skin) exposure, in addition to inhalation and ingestion routes. Understanding its lethal dose across different species is critical for developing effective medical countermeasures.
Quantitative Toxicity Data
The lethal dose of VX varies significantly depending on the animal model, route of administration, and the specific experimental conditions. The following tables summarize the available LD50 (median lethal dose) and LCt50 (median lethal concentration and time) values for VX.
Table 1: Percutaneous and Subcutaneous LD50 of VX in Various Animal Models
| Animal Model | Route of Administration | LD50 (µg/kg) | Source(s) |
| Rabbit (clipped) | Percutaneous | 20 | [1] |
| Pig | Percutaneous | 120 | [1] |
| Guinea Pig | Percutaneous | 77 | [1] |
| Rat (albino) | Subcutaneous | 13.1 | [2] |
| Rat (albino, S P -(-)-VX isomer) | Subcutaneous | 8.8 | [2] |
| Rat (albino, R P -(+)-VX isomer) | Subcutaneous | 56.1 | [2] |
| Mouse (wild type) | Subcutaneous | 24 | [2] |
| Mouse (Ache +/-) | Subcutaneous | 17 | [2] |
| Mouse (Ache -/-) | Subcutaneous | 10-12 | [2] |
| Guinea Pig | Subcutaneous | 42 | [3] |
Table 2: Inhalation LCt50 of VX in Various Animal Models
| Animal Model | Exposure Type | LCt50 (mg·min/m³) | Source(s) |
| Mouse | Whole-body (10 min) | 4 | [1] |
| Mouse | Head-only (10 min) | 13.6 | [1] |
| Mouse | Nose-only (10 min, vapor) | 71 | [4] |
| Mouse | Nose-only (12 min, aerosol) | 72 | [4] |
| Rat | 1 min exposure | 17 | [1] |
| Rat | 5 min exposure | 8 | [1] |
| Rat | 10 min exposure | 9 | [1] |
| Rat | Nose-only (12 min, aerosol) | 67 | [4] |
| Guinea Pig | Whole-body (10 min) | 29 | [4] |
| Guinea Pig | Nose-only (12 min, aerosol) | 30 | [4] |
| Goat | - | 9.2 | [1] |
| Rabbit (clothed, depilated, 8-mph wind) | Percutaneous Vapor | 35 | [1] |
| Rabbit (unclothed, 8-mph wind) | Percutaneous Vapor | 8.3 | [1] |
Table 3: Intravenous LD50 of VX in Various Animal Models
| Animal Model | LD50 (µg/kg) | Source(s) |
| Rat | 7 | [5] |
| Guinea Pig (haired) | 7.0 | [6] |
| Guinea Pig (haired) | 5.4 | [6] |
| Guinea Pig (hairless) | 12.1 | [6][7] |
| Mouse (O-analog of VX) | 204,000 | [2] |
| Rabbit (O-analog of VX) | 164,000 | [2] |
Experimental Protocols for LD50 Determination
The determination of the lethal dose of a highly toxic substance like VX is conducted under strict safety protocols and in accordance with established guidelines for ethical animal research. The methodologies are based on principles outlined by organizations such as the Organisation for Economic Co-operation and Development (OECD).
General Principles (Based on OECD Guidelines):
-
Animal Selection: Healthy, young adult animals of a specific strain are used. The weight variation among animals in a study is kept to a minimum. Equal numbers of males and females are typically used.
-
Housing and Acclimation: Animals are housed in controlled environments with regulated temperature, humidity, and light cycles. They are allowed an acclimation period to the laboratory conditions before the study begins.
-
Dose Formulation: VX is appropriately diluted in a suitable vehicle to allow for accurate administration of the desired doses.
-
Dose Administration: The test substance is administered via the specified route (e.g., percutaneous, inhalation, intravenous, subcutaneous). For dermal studies, the substance is applied to a clipped area of the skin. For inhalation studies, animals are placed in exposure chambers.
-
Observation Period: Following administration, animals are observed for signs of toxicity and mortality over a specified period, typically up to 14 days.
-
Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as probit analysis.
Specific Methodological Considerations:
-
Percutaneous Toxicity (Based on OECD 402): A defined area of the animal's skin is clipped free of fur. The VX solution is applied evenly to the skin, and the site may be covered with a porous gauze dressing. Animals are observed for clinical signs of toxicity, including localized sweating, muscle fasciculations, and systemic effects.
-
Inhalation Toxicity (Based on OECD 403): Animals are exposed to an aerosol or vapor of VX in a whole-body or nose-only inhalation chamber. The concentration of VX in the chamber and the duration of exposure are carefully controlled. Respiratory and other clinical signs are monitored during and after exposure.
-
Intravenous Toxicity: The VX solution is administered directly into a vein, typically in the tail vein for rodents or a marginal ear vein in rabbits. This method provides rapid systemic distribution.
-
Subcutaneous Toxicity: The VX solution is injected into the loose skin on the back of the animal.
A generalized workflow for these toxicity studies is depicted below.
References
- 1. Good laboratory practice - Wikipedia [en.wikipedia.org]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. Going GLP: Conducting Toxicology Studies in Compliance with Good Laboratory Practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]
- 6. oecd.org [oecd.org]
- 7. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of VX in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
VX is an extremely toxic organophosphate nerve agent. Its persistence in the environment necessitates robust and sensitive analytical methods for its detection in various matrices to ensure public safety and inform remediation efforts. This document provides detailed application notes and protocols for the extraction and quantification of VX in environmental samples, primarily focusing on soil and water. The methodologies described leverage widely used analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Quantitative Performance of Analytical Methods for VX Detection
The following table summarizes the quantitative performance data for various analytical methods used for the detection of VX in environmental samples. This allows for a direct comparison of the capabilities of different techniques and sample preparation methods.
| Analytical Method | Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| GC-MS | Agricultural Soil | Tris Buffer (pH 9) Extraction, Hexane/Dichloromethane LLE | < 10 µg/g | Not Reported | ~60 | [1] |
| GC-MS | Agricultural Soil | Solid-Phase Microextraction (SPME) of degradation product | 1.0 µg/g (of VX) | Not Reported | Not Applicable | [2] |
| LC-MS/MS | Drinking Water | Immunomagnetic Separation | 0.3 ng/g (for DON) | 1 ng/g (for DON) | >80 | [3] |
| LC-MS/MS | Drinking Water | Not specified | 14 ppb (for VX) | Not Reported | Not Reported |
Note: Data for DON (Deoxynivalenol), another analyte, is included to provide context on the capabilities of LC-MS/MS for trace analysis in complex matrices as direct VX LOQ/LOD in water was not consistently reported in the initial search results.
Experimental Protocols
Protocol 1: Extraction of VX from Soil Samples for GC-MS Analysis
This protocol is based on the method described by Montauban et al. for the extraction of intact VX from soil.[1]
Materials:
-
Soil sample
-
Tris buffer (pH 9)
-
Hexane
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
GC vials
Procedure:
-
Weigh 5 g of the soil sample into a 50 mL centrifuge tube.
-
Add 5 mL of Tris buffer (pH 9) to the centrifuge tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the soil particles from the aqueous phase.
-
Carefully collect the supernatant (aqueous extract) and transfer it to a clean centrifuge tube.
-
To the aqueous extract, add 10 mL of a hexane/dichloromethane mixture (85:15 v/v).
-
Vortex the tube for 2 minutes to perform the liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully collect the upper organic layer and transfer it to a clean tube.
-
Repeat the liquid-liquid extraction (steps 6-9) two more times, combining the organic extracts.
-
Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) of VX from Water Samples for LC-MS/MS Analysis
This is a general protocol for SPE that can be adapted for VX in water, based on common practices for extracting organic compounds from aqueous matrices.
Materials:
-
Water sample
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange)
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Elution solvent (e.g., methanol with 5% ammonium hydroxide)
-
SPE vacuum manifold
-
Collection vials
-
Nitrogen evaporator
Procedure:
-
Conditioning: Pass 5 mL of methanol through the SPE cartridge using the vacuum manifold. Do not allow the cartridge to go dry.
-
Equilibration: Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Loading: Load 100 mL of the water sample onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
-
Drying: Dry the cartridge by applying vacuum for 10-15 minutes.
-
Elution: Elute the retained VX from the cartridge with 5 mL of the elution solvent into a collection vial.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.
Instrumental Analysis
GC-MS Parameters for VX Analysis
These are typical starting parameters for the analysis of VX. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 60 °C, hold for 1 minRamp 1: 15 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Specific ions for VX and its fragments should be chosen based on standard analysis. |
LC-MS/MS Parameters for VX Analysis
These are typical starting parameters for the analysis of VX. Optimization will be necessary for the specific instrument and analytical column.
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor and product ions for VX must be determined by direct infusion of a standard. |
Visualizations
References
Application Note: Analysis of Nerve Agent VX using Gas Chromatography-Mass Spectrometry
Abstract
This application note provides a detailed protocol for the sensitive and selective analysis of the chemical warfare agent O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothiolate (VX) using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodologies are intended for researchers, scientists, and drug development professionals involved in the detection and quantification of VX in various matrices, including environmental and biological samples. This document outlines procedures for sample preparation, instrumental analysis, and data interpretation, supported by quantitative data and a visual representation of the analytical workflow.
Introduction
VX is an extremely toxic organophosphorus nerve agent that poses a significant threat due to its persistence and high toxicity.[1] Accurate and reliable analytical methods are crucial for the verification of chemical weapons conventions, forensic investigations, and the development of medical countermeasures. Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely used technique for the unequivocal identification and quantification of VX and its metabolites.[1][2] This method offers high separation efficiency, sensitivity, and specificity.[3] This application note details a generalized yet comprehensive approach to VX analysis by GC-MS, drawing from established protocols.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to extract VX from the matrix, remove interferences, and concentrate the analyte.
a) Liquid-Liquid Extraction (LLE) for Water and Biological Fluids (Plasma/Serum):
-
To a 1 mL aliquot of the aqueous sample (e.g., water, plasma), add a suitable internal standard.
-
Add 2 mL of an organic solvent. A common choice is a mixture of 10% 2-propanol in hexane.[4]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean vial.
-
The extract can be concentrated if necessary by gentle evaporation under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
b) Solid Phase Extraction (SPE) for Cleaner Extracts:
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the VX from the cartridge with a suitable organic solvent, such as dichloromethane or acetone.
-
Concentrate the eluate under a gentle stream of nitrogen.
-
Reconstitute in a solvent compatible with the GC-MS system.
c) Extraction from Soil and Wipes:
Based on EPA protocols, microscale extraction is employed.[5]
-
For soil samples, a known weight (e.g., 1-2 g) is mixed with a suitable extraction solvent.
-
For wipes, the wipe is immersed in the extraction solvent.
-
The mixture is agitated (e.g., sonication or vortexing) to ensure efficient extraction.
-
The extract is separated from the solid matrix by centrifugation or filtration.[6][7]
-
The extract may require a concentration step using nitrogen evaporation to achieve the desired detection limits.[5]
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for VX analysis. These may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890 GC or equivalent |
| Column | 5% diphenyl/95% dimethyl polysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)[4] |
| Injector | Split/splitless inlet |
| Injection Mode | Splitless (for trace analysis)[8] |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977 MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI)[1] |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification[4] |
| Scan Range (Full Scan) | 40-450 amu |
| Solvent Delay | 3 minutes |
Quantitative Data Summary
The following table summarizes quantitative data from a study on VX analysis in plasma using GC-MS/MS.[4][9]
| Parameter | Value |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Absolute Detection Limit | 0.4 pg on-column |
| Average Recovery (in saline) | 95% (at 50-100 ng/mL) |
Experimental Workflow Diagram
Caption: Workflow for the analysis of VX using GC-MS.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the analysis of VX. Proper sample preparation is key to achieving accurate and precise results. The instrumental parameters can be adapted to various sample types and concentrations. This protocol serves as a foundational guideline for laboratories involved in the analysis of chemical warfare agents and related compounds.
References
- 1. opcw.org [opcw.org]
- 2. Identification of metabolites of nerve agent VX in serum collected from a victim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS Quantitative Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. A rapid and sensitive technique for assessing exposure to VX via GC-MS-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. cires1.colorado.edu [cires1.colorado.edu]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Enzyme-Based Biosensors for Organophosphate Nerve Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for the development and application of enzyme-based biosensors for the detection of organophosphate (OP) nerve agents. The two primary enzymatic approaches, utilizing Acetylcholinesterase (AChE) and Organophosphorus Hydrolase (OPH), are detailed below, covering their principles, performance characteristics, and experimental procedures.
Introduction to Enzyme-Based Organophosphate Detection
Organophosphate nerve agents are highly toxic compounds that pose a significant threat.[1] Rapid and sensitive detection methods are crucial for both security and environmental monitoring. Enzyme-based biosensors offer a promising platform for on-site and real-time analysis of these hazardous compounds.[2][3] This document outlines the principles and methodologies for two main types of enzyme-based biosensors for OP detection.
The operational principle of these biosensors relies on the specific interaction between the target organophosphate and the immobilized enzyme on a transducer surface.[4] This interaction elicits a measurable signal, which can be electrochemical or optical.
Acetylcholinesterase (AChE)-Based Biosensors
AChE-based biosensors are the most widely studied type for OP detection.[2][3] Their mechanism is based on the inhibition of the enzyme acetylcholinesterase by organophosphates.[2][5]
Principle of Detection: Acetylcholinesterase catalyzes the hydrolysis of acetylcholine into choline and acetic acid. In the presence of organophosphates, the enzyme's activity is inhibited, leading to a decrease in the rate of this reaction.[5] This inhibition is proportional to the concentration of the organophosphate and can be measured by monitoring the product of the enzymatic reaction. The signal generated is inversely proportional to the concentration of the OP compound; a higher concentration of OP leads to a weaker signal.[5]
Quantitative Performance of AChE-Based Biosensors
The performance of AChE-based biosensors can vary significantly based on the immobilization technique, transducer material, and specific organophosphate being detected.
| Parameter | Range | Notes |
| Limit of Detection (LOD) | 3.3 fM - 10⁻⁷ mg L⁻¹ | The wide range is attributed to different nanomaterial enhancements and electrode modifications.[6][7] |
| Linear Detection Range | 1.0 x 10⁻¹³ M to 1.0 x 10⁻⁸ M | Dependent on the specific biosensor design and target analyte.[6] |
| Response Time | Minutes | Typically requires an incubation step for the inhibition to occur. |
| Stability | Up to several weeks | Dependent on the enzyme immobilization method and storage conditions. |
Signaling Pathway and Experimental Workflow
The signaling pathway of AChE inhibition and a typical experimental workflow for an electrochemical AChE biosensor are illustrated below.
Experimental Protocol: Fabrication of an Electrochemical AChE Biosensor
This protocol describes the fabrication of a simple amperometric biosensor using physical adsorption for enzyme immobilization.
Materials:
-
Glassy carbon electrode (GCE)
-
Acetylcholinesterase (AChE) solution (e.g., 1 mg/mL in phosphate buffer)
-
Phosphate buffer saline (PBS), pH 7.4
-
Acetylcholine chloride solution (substrate)
-
Organophosphate standard solutions
-
Potentiostat
Procedure:
-
Electrode Preparation:
-
Polish the GCE with alumina slurry on a polishing pad.
-
Rinse thoroughly with deionized water and sonicate in ethanol and water for 5 minutes each to remove any residues.
-
Dry the electrode under a stream of nitrogen.
-
-
Enzyme Immobilization:
-
Pipette a small volume (e.g., 5 µL) of the AChE solution onto the clean, dry surface of the GCE.
-
Allow the solution to dry at room temperature or in a desiccator to form a stable enzyme layer. This process physically adsorbs the enzyme onto the electrode surface.
-
-
Electrochemical Measurement (Baseline):
-
Place the AChE-modified electrode into an electrochemical cell containing PBS.
-
Add a known concentration of acetylcholine chloride to the cell.
-
Record the baseline amperometric response at a fixed potential (e.g., +0.5 V vs. Ag/AgCl) using a potentiostat. This signal corresponds to the oxidation of the enzymatic product.
-
-
Inhibition by Organophosphate:
-
Incubate the AChE-modified electrode in a solution containing the organophosphate sample for a specific period (e.g., 15 minutes).
-
After incubation, rinse the electrode gently with PBS to remove any unbound organophosphate.
-
-
Electrochemical Measurement (Post-Inhibition):
-
Place the incubated electrode back into the electrochemical cell with a fresh solution of acetylcholine chloride in PBS.
-
Record the amperometric response under the same conditions as the baseline measurement.
-
The decrease in the signal compared to the baseline is proportional to the concentration of the organophosphate.
-
Organophosphorus Hydrolase (OPH)-Based Biosensors
OPH-based biosensors provide a direct detection method for organophosphates, as the enzyme catalyzes the hydrolysis of the P-O, P-S, P-F, or P-CN bonds in these compounds.[8] This approach offers advantages in terms of speed and simplicity compared to inhibition-based methods.[8]
Principle of Detection: Organophosphorus hydrolase directly breaks down the organophosphate molecule, producing electrochemically active products, such as p-nitrophenol, and protons.[8][9] The concentration of these products, which is directly proportional to the organophosphate concentration, can be measured electrochemically or optically.
Quantitative Performance of OPH-Based Biosensors
OPH-based biosensors are known for their rapid response times and direct measurement capabilities.
| Parameter | Range | Notes |
| Limit of Detection (LOD) | 7 x 10⁻⁸ M - 0.2 µM | Performance is influenced by the electrode material and enzyme loading.[8] |
| Linear Detection Range | Up to 80 µM | Varies with the specific biosensor configuration and target analyte. |
| Response Time | Seconds to a few minutes | Significantly faster than inhibition-based biosensors as no incubation is needed.[8] |
| Stability | Several weeks to a month | Good stability can be achieved with appropriate immobilization and storage. |
Signaling Pathway and Experimental Workflow
The catalytic action of OPH on an organophosphate and the corresponding experimental workflow for an amperometric OPH biosensor are depicted below.
References
- 1. Acetylcholinesterase biosensors for electrochemical detection of organophosphorus compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Acetylcholinesterase Biosensors for Electrochemical Detection of Organophosphorus Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sensitive and stable acetylcholinesterase biosensor with TiO2 nanoparticles anchored on graphitic carbon nanofibers for determination of organophosphate pesticides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A novel organophosphorus hydrolase-based biosensor using mesoporous carbons and carbon black for the detection of organophosphate nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photonic crystal sensor for organophosphate nerve agents utilizing the organophosphorus hydrolase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Laboratory-Scale Decontamination of VX Nerve Agent Spills
FOR RESEARCH AND DEVELOPMENT PURPOSES ONLY. Not for use in actual human or animal exposure scenarios.
These application notes provide detailed protocols for the decontamination of surfaces contaminated with VX nerve agent in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals working in appropriately equipped and certified facilities. All procedures must be carried out in a certified fume hood with appropriate personal protective equipment (PPE) and engineering controls.
Data Presentation: Efficacy of Common Decontaminants against VX
The following table summarizes the efficacy of various decontamination solutions against VX on different surfaces. The data has been compiled from multiple studies to provide a comparative overview. Efficacy is primarily presented as the percentage of VX reduction after a specified contact time.
| Decontaminant Solution | Concentration | Surface Material | Contact Time | Temperature (°C) | VX Reduction (%) | Toxic Byproducts Formed | Reference |
| Sodium Hypochlorite (Bleach) | 5.25% (Full Strength) | Galvanized Metal | 30 minutes | Ambient | >99 | N,N-diisopropylformamide, N,N-diisopropylamine | [1] |
| Sodium Hypochlorite (Bleach) | 0.5% | Skin (in vitro) | 5 minutes | Ambient | Significant reduction | Not specified | [2] |
| Sodium Hydroxide (NaOH) | 10% | Not Specified | 1 hour | Ambient | Effective | EA-2192 (toxic) | [3][4] |
| Reactive Skin Decontamination Lotion (RSDL) | Not Applicable | Skin (in vitro) | 5 minutes | Ambient | Decontamination Factor: 18 | Not specified | [5] |
| Soapy Water | 1% | Skin (in vitro) | 5 minutes | Ambient | Increased penetration ("wash-in" effect) | None | [5] |
| Acid-Activated Clay (AACL) | Not Applicable | Not Specified | 10 minutes | Ambient | 99.6% | None detected | [6] |
| DECON Green | Standard Formulation | Chemical Agent Resistant Coating (CARC) | Not Specified | -5 to 15 | Significant reduction | Not specified | [7] |
Note: The efficacy of decontamination can be influenced by factors such as the specific formulation of the decontaminant, the nature and porosity of the contaminated surface, the ambient temperature, and the presence of organic materials. The formation of toxic byproducts is a critical consideration in selecting a decontamination method.
Experimental Protocols
The following are generalized protocols for the decontamination of a small-scale VX spill on a non-porous laboratory surface (e.g., stainless steel, glass) within a certified chemical fume hood. These protocols must be adapted to the specific safety guidelines and standard operating procedures (SOPs) of your institution.
Protocol 1: Decontamination using Sodium Hypochlorite (Bleach)
Materials:
-
5.25% Sodium Hypochlorite solution (household bleach)
-
Absorbent pads
-
Forceps
-
Two appropriately labeled waste containers (one for solid waste, one for liquid waste)
-
Personal Protective Equipment (PPE): appropriate gloves (e.g., butyl rubber), lab coat, and respiratory protection as determined by your institution's safety office.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or other validated analytical method for VX detection.
Procedure:
-
Immediate Spill Containment:
-
Do not attempt to wipe up the spill immediately.
-
Gently cover the spill with absorbent pads to prevent splashing.
-
-
Application of Decontaminant:
-
Carefully pour a liberal amount of 5.25% sodium hypochlorite solution over the absorbent pads, ensuring the entire spill area is saturated. Start from the outer edge of the spill and work inwards.
-
Allow a contact time of at least 30 minutes.
-
-
Collection of Waste:
-
Using forceps, carefully pick up the saturated absorbent pads and place them in the designated solid waste container.
-
Wipe the spill area with fresh absorbent pads soaked in bleach and place them in the solid waste container.
-
-
Rinsing and Secondary Decontamination:
-
Rinse the decontaminated area with a suitable solvent (e.g., isopropanol) and collect the rinsate in the designated liquid waste container.
-
Perform a final wipe of the area with absorbent pads soaked in the solvent and place them in the solid waste container.
-
-
Verification of Decontamination:
-
To confirm the absence of residual VX, a surface wipe sample should be taken from the decontaminated area.
-
The wipe sample should be extracted with a suitable solvent and analyzed using a validated analytical method such as GC-MS.[8][9][10] The concentration of VX should be below the limit of detection of the analytical method.
-
Protocol 2: Decontamination using Sodium Hydroxide
Materials:
-
10% Sodium Hydroxide (w/v) solution
-
Absorbent pads
-
Forceps
-
Two appropriately labeled waste containers
-
PPE as specified in Protocol 1.
-
Analytical method for the detection of VX and the toxic byproduct EA-2192 (e.g., LC-MS).[11]
Procedure:
-
Spill Containment:
-
Follow the immediate spill containment steps outlined in Protocol 1.
-
-
Application of Decontaminant:
-
Carefully apply the 10% sodium hydroxide solution to the absorbent pads covering the spill, ensuring complete saturation.
-
Allow for a minimum contact time of 1 hour.[4]
-
-
Waste Collection:
-
Follow the waste collection procedures as described in Protocol 1.
-
-
Rinsing and Secondary Decontamination:
-
Rinse the decontaminated area with deionized water and collect the rinsate in the liquid waste container.
-
Perform a final wipe with a water-moistened absorbent pad and dispose of it in the solid waste container.
-
-
Verification of Decontamination:
-
Take a surface wipe sample and analyze for the presence of both residual VX and the toxic byproduct EA-2192 using a validated analytical method. Both must be below their respective detection limits.
-
Mandatory Visualizations
Chemical Degradation Pathways
The following diagrams illustrate the chemical reactions involved in the decontamination of VX.
Caption: VX degradation pathway with Sodium Hydroxide.
Caption: VX degradation pathway with Sodium Hypochlorite.
Experimental Workflow
The following diagram outlines the general workflow for responding to a VX spill in a laboratory setting.
Caption: General workflow for VX spill decontamination.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Chemical analysis of bleach and hydroxide-based solutions after decontamination of the chemical warfare agent O-ethyl S-2-diisopropylaminoethyl methylphosphonothiolate (VX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. health.maryland.gov [health.maryland.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A rapid and sensitive technique for assessing exposure to VX via GC-MS-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. videleaf.com [videleaf.com]
- 10. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Cu… [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Models of VX Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
VX is a potent organophosphorus nerve agent that poses a significant threat due to its extreme toxicity. Its primary mechanism of action is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (ACh). This inhibition leads to a toxic accumulation of ACh in the synaptic cleft, resulting in a cholinergic crisis characterized by overstimulation of muscarinic and nicotinic receptors.[1] The downstream effects of this initial event are complex and multifactorial, involving excitotoxicity, oxidative stress, neuroinflammation, and ultimately, neuronal apoptosis.[2] Understanding these intricate neurotoxic pathways is paramount for the development of effective countermeasures and therapeutics.
This document provides detailed application notes and experimental protocols for utilizing various in vitro models to study VX neurotoxicity. These models offer a controlled environment to dissect the molecular mechanisms underlying VX-induced neuronal damage and to screen potential neuroprotective compounds.
In Vitro Models for Studying VX Neurotoxicity
A range of in vitro models can be employed to investigate the neurotoxic effects of VX, each with its own advantages and limitations.
-
Neuronal Cell Lines: Immortalized cell lines such as human neuroblastoma SH-SY5Y and rat pheochromocytoma PC-12 are commonly used due to their ease of culture and reproducibility. They can be differentiated into neuron-like cells and are suitable for high-throughput screening of neuroprotective agents.
-
Primary Neuronal Cultures: These cultures, derived from specific brain regions of embryonic or neonatal rodents (e.g., cortex, hippocampus), provide a more physiologically relevant model than cell lines.[3] They form synaptic connections and exhibit spontaneous electrical activity, allowing for the study of network-level effects.
-
Human Induced Pluripotent Stem Cell (hiPSC)-Derived Neurons: hiPSCs can be differentiated into various neuronal subtypes, including motor neurons, offering a human-relevant model to study VX neurotoxicity and screen for patient-specific responses.[1]
-
Brain Organoids: These three-dimensional, self-assembling structures derived from pluripotent stem cells recapitulate some of the complex cellular diversity and architecture of the developing human brain. They are emerging as powerful tools for studying developmental neurotoxicity and complex cell-cell interactions in response to toxicants.
-
Organ-on-a-Chip Models: Microfluidic devices that culture cells in a more physiologically relevant microenvironment, mimicking tissue and organ-level functions. These models can be used to study the effects of VX on specific neuronal circuits or the blood-brain barrier.
Data Presentation: Quantitative Analysis of VX Neurotoxicity
The following tables summarize key quantitative data from in vitro studies on VX neurotoxicity.
| Cell Model | VX Concentration (µM) | Time Point (hours) | Cell Viability (%) | Reference |
| hiPSC-derived Motor Neurons | 400 | 120 | 145.44 ± 13.25 | [1] |
| 600 | 120 | 99.17 ± 53.17 | [1] | |
| 800 | 120 | 69.64 ± 57.69 | [1] | |
| 1000 | 120 | 57.12 ± 34.73 | [1] | |
| hiPSC-derived Neural Progenitor Cells | 400 | 120 | 95.83 ± 6.54 | [1] |
| 600 | 120 | 64.89 ± 9.21 | [1] | |
| 800 | 120 | 44.72 ± 7.59 | [1] | |
| 1000 | 120 | 41.49 ± 14.34 | [1] |
| Cell Model | VX Concentration (µM) | Time Point (hours) | Neurite Length (mm/mm²) | Reference |
| hiPSC-derived Motor Neurons | 400 | 48 | 76.71 ± 9.71 | [1] |
| 600 | 24 | 102.06 ± 17.38 | [1] | |
| 800 | 6 | 108.85 ± 15.45 | [1] | |
| 1000 | 72 | 28.95 ± 9.55 | [1] |
Signaling Pathways in VX Neurotoxicity
The neurotoxicity of VX is a multifaceted process involving several interconnected signaling pathways. The initial inhibition of AChE triggers a cascade of events that ultimately lead to neuronal cell death.
VX Neurotoxicity Signaling Cascade
The intrinsic and extrinsic pathways of apoptosis are both implicated in VX-induced neuronal cell death.
Intrinsic and Extrinsic Apoptosis Pathways
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This assay measures AChE activity by detecting the product of acetylthiocholine hydrolysis.
Ellman's Assay Workflow
Materials:
-
96-well microplate
-
Phosphate buffer (0.1 M, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)
-
Acetylthiocholine iodide (AChI) solution (14 mM)
-
Cell lysate or purified AChE
-
VX or other inhibitors
-
Microplate reader
Protocol:
-
Prepare the reaction mixture in each well of a 96-well plate as follows:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
10 µL of cell lysate or purified enzyme
-
10 µL of VX or vehicle control
-
-
Incubate the plate for 10 minutes at 25°C.
-
Add 10 µL of 10 mM DTNB to each well.
-
Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute).
-
AChE activity is proportional to the rate of color change. The percent inhibition by VX can be calculated by comparing the activity in the presence and absence of the inhibitor.[4]
Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Staining for Early and Late Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Cultured neuronal cells treated with VX
-
Flow cytometer
Protocol:
-
Induce apoptosis in neuronal cells by treating with various concentrations of VX for the desired time.
-
Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
2. TUNEL Assay for DNA Fragmentation (Late Apoptosis)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
In Situ Cell Death Detection Kit (e.g., TMR red)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
Mounting medium with DAPI
-
Fluorescence microscope
Protocol:
-
Culture neuronal cells on coverslips and treat with VX to induce apoptosis.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Rinse the coverslips with PBS.
-
Permeabilize the cells with the permeabilization solution for 2 minutes on ice.
-
Rinse the coverslips with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (mix Label Solution and Enzyme Solution).
-
Add the TUNEL reaction mixture to the coverslips and incubate for 60 minutes at 37°C in a humidified chamber in the dark.
-
Rinse the coverslips three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show red fluorescence in the nuclei, while all nuclei will be stained blue by DAPI.[5][6]
Calcium Imaging for Measuring Intracellular Calcium Levels
This method uses a ratiometric fluorescent dye, Fura-2 AM, to measure changes in intracellular calcium concentration ([Ca²⁺]i), a key event in excitotoxicity.
Calcium Imaging Workflow
Materials:
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.
Protocol:
-
Culture neuronal cells on glass coverslips.
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with fresh HBSS for 30 minutes to allow for de-esterification of the dye.
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.
-
Perfuse the cells with a solution containing VX.
-
Continuously record fluorescence images at both excitation wavelengths.
-
The ratio of the fluorescence intensity at 340 nm to that at 380 nm is calculated for regions of interest (individual cells). An increase in this ratio indicates an increase in intracellular calcium concentration.[7][8]
Conclusion
The in vitro models and protocols described in this document provide a robust framework for investigating the complex neurotoxic effects of VX. By employing these methods, researchers can gain valuable insights into the molecular mechanisms of VX-induced neuronal injury, identify potential biomarkers of exposure, and screen for novel therapeutic interventions. The integration of data from various assays, from enzyme activity to cellular imaging and apoptosis detection, will contribute to a comprehensive understanding of VX neurotoxicity and accelerate the development of effective countermeasures to protect against this formidable chemical threat.
References
- 1. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 2. Anti-apoptotic BCL-2 family proteins in acute neural injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase pathways, neuronal apoptosis, and CNS injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | The Nrf2 Pathway in Liver Diseases [frontiersin.org]
- 8. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models of VX Exposure for Countermeasure Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing animal models in the study of VX nerve agent exposure and the development of effective countermeasures. The information compiled herein is intended to guide researchers in designing and executing robust preclinical studies.
Introduction to VX and Animal Models
VX is a potent organophosphorus nerve agent that poses a significant chemical threat. Its primary mechanism of action is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (ACh).[1][2] This inhibition leads to an accumulation of ACh at cholinergic synapses, resulting in a cholinergic crisis characterized by a range of symptoms including, but not limited to, miosis (pinpoint pupils), salivation, convulsions, respiratory distress, and ultimately, death.[2] The development of effective medical countermeasures against VX necessitates the use of well-characterized animal models that can accurately replicate the toxic effects observed in humans. Various animal species are utilized, with the choice of model depending on the specific research question, route of exposure being investigated, and the endpoint being measured.
Quantitative Toxicological Data
The toxicity of VX varies significantly depending on the animal species and the route of administration. The following tables summarize key quantitative data for VX exposure in commonly used animal models.
Table 1: Median Lethal Dose (LD50) of VX in Various Animal Models
| Animal Model | Route of Administration | LD50 (µg/kg) | Reference(s) |
| Rat | Intravenous | 7 | [1] |
| Rat | Aerosol Inhalation | 110.7 | [3] |
| Guinea Pig | Subcutaneous | 12-20 | [4][5][6] |
| Pig (Domestic White) | Percutaneous | 120 | [7][8] |
| Human (estimated) | Percutaneous | 71-143 (for a 70 kg individual) | [1] |
Table 2: Median Lethal Concentration and Time (LCt50) of VX via Inhalation
| Animal Model | LCt50 (mg·min/m³) | Reference(s) |
| Mouse | 72 | [9] |
| Rat | 67 | [9] |
| Guinea Pig | 30 | [9] |
| Human (estimated) | 7 | [9] |
Experimental Protocols
The following are detailed protocols for common experimental procedures in VX research using animal models. Note: All work with VX must be conducted in appropriately equipped laboratories with strict adherence to safety protocols and ethical guidelines for animal research.
Preparation of VX Solutions for Dosing
Objective: To prepare a stable and accurate dilution of VX for administration to animals.
Materials:
-
VX stock of known concentration
-
Sterile, pyrogen-free saline (0.9% NaCl) or other appropriate vehicle
-
Sterile vials and syringes
-
Calibrated pipettes
-
Personal Protective Equipment (PPE) appropriate for handling nerve agents
Procedure:
-
All manipulations involving VX must be performed in a certified chemical fume hood.
-
Calculate the required volume of VX stock and diluent to achieve the desired final concentration for the planned doses.
-
Using a calibrated pipette, transfer the calculated volume of the appropriate diluent to a sterile vial.
-
With a separate, dedicated pipette, add the calculated volume of VX stock to the diluent.
-
Gently mix the solution by inverting the vial several times. Avoid vigorous shaking to prevent aerosolization.
-
Clearly label the vial with the contents, concentration, preparation date, and expiration date.
-
Store the prepared solution according to established laboratory safety procedures, typically at refrigerated temperatures to ensure stability.
Percutaneous VX Exposure in Swine
Objective: To induce a controlled percutaneous exposure to VX in a swine model to mimic dermal contact.
Materials:
-
Domestic white pig (species of choice due to skin similarity to humans)[7][8]
-
Anesthetic agents (e.g., ketamine/xylazine)
-
Electric clippers
-
Micropipette or syringe for application
-
Prepared VX solution
-
Decontamination solution (e.g., 0.5% hypochlorite)
-
Physiological monitoring equipment (ECG, respiratory rate monitor, etc.)
Procedure:
-
Anesthetize the pig following an approved institutional animal care and use committee (IACUC) protocol.
-
Shave a small area of skin on the back or ear of the animal. The ear is often chosen for rapid absorption.[7]
-
Using a micropipette or syringe, apply a precise volume of the prepared VX solution directly to the shaved skin.
-
Observe the animal continuously for the onset of clinical signs of VX toxicity (e.g., muscle fasciculations, salivation, respiratory distress).
-
At a predetermined time point or upon the appearance of specific clinical signs, initiate countermeasure treatment and/or decontamination procedures.
-
For decontamination, apply a generous amount of decontamination solution to the exposure site and surrounding area.[7]
-
Monitor physiological parameters throughout the experiment and record all observations.
Inhalation VX Exposure in Rats
Objective: To deliver a controlled dose of aerosolized VX to rats to simulate an inhalation exposure scenario.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Whole-body or nose-only inhalation exposure chamber
-
Aerosol generator/nebulizer
-
Prepared VX solution
-
Ventilator (for anesthetized models)
-
Physiological and respiratory monitoring equipment
Procedure:
-
Acclimate the rats to the exposure chambers prior to the experiment to reduce stress.
-
For anesthetized studies, anesthetize the rats and intubate them with an endotracheal tube.
-
Place the animals in the inhalation chamber.
-
Generate an aerosol of the VX solution using a nebulizer connected to the chamber's air intake. The concentration of VX in the air should be monitored in real-time.
-
Expose the animals for a predetermined duration to achieve the target LCt50.
-
Following exposure, move the animals to a clean air environment and monitor for signs of toxicity and survival.
-
Collect biological samples (blood, tissues) at specified time points for biochemical analysis (e.g., AChE activity).
Assessment of Clinical Signs of VX Toxicity
Objective: To systematically observe and score the clinical signs of VX intoxication in animal models.
Procedure:
-
Observe the animals continuously for a defined period post-exposure.
-
Score the severity of various clinical signs at regular intervals using a standardized scoring system. Key signs to monitor include:
-
Miosis: Pupil constriction.
-
Salivation: Excessive drooling.
-
Lacrimation: Excessive tearing.
-
Tremors/Fasciculations: Muscle twitching.
-
Convulsions: Seizures.
-
Respiratory Distress: Labored breathing, gasping.
-
Gait Abnormalities: Ataxia, weakness.
-
Body Posture: Hunched posture, prostration.
-
-
Record the time of onset and duration of each sign.
-
The sum of the scores provides a quantitative measure of the severity of intoxication.
Countermeasure Efficacy Evaluation
A primary application of these animal models is the evaluation of the efficacy of medical countermeasures.
Table 3: Efficacy of Atropine and Oxime Countermeasures Against VX Exposure
| Animal Model | Countermeasure(s) | VX Dose | Outcome | Reference(s) |
| Guinea Pig | Atropine + Obidoxime | 12 µg/kg (SC) | Significant improvement in survival rate | [4][5][6] |
| Guinea Pig | Atropine + Obidoxime | 20 µg/kg (SC) | Significant improvement in survival rate | [4][5][6] |
| Guinea Pig | Atropine + Obidoxime | 12-20 µg/kg (SC) | Significantly higher blood and brain AChE activity compared to untreated animals | [4][5][6] |
| Rat | Atropine + Pralidoxime | Dichlorvos (OP) | Atropine prolonged time to death, no significant effect from pralidoxime alone on mortality | [10] |
Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathway and VX Interference
VX exerts its toxic effects by disrupting the normal cholinergic signaling pathway. The following diagram illustrates the key components of this pathway and the point of intervention by VX and its countermeasures.
Caption: Cholinergic signaling pathway and points of intervention by VX and countermeasures.
Experimental Workflow for Countermeasure Efficacy Study
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a novel countermeasure against VX exposure in an animal model.
Caption: A generalized experimental workflow for VX countermeasure efficacy studies.
Conclusion
The use of appropriate animal models is indispensable for the development of effective medical countermeasures against VX nerve agent poisoning. The protocols and data presented in this document provide a framework for conducting preclinical research in this critical area. Researchers should select the animal model and exposure route that best align with their specific research objectives and adhere to the highest standards of animal welfare and laboratory safety. Through rigorous and well-designed studies, the scientific community can continue to advance the development of life-saving therapies for victims of chemical warfare agent exposure.
References
- 1. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 2. Nerve agent - Wikipedia [en.wikipedia.org]
- 3. [PDF] Determination of LCt50s in anesthetized rats exposed to aerosolized nerve agents | Semantic Scholar [semanticscholar.org]
- 4. Pharmacokinetics and efficacy of atropine sulfate/obidoxime chloride co-formulation against VX in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.tno.nl [publications.tno.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. google.com [google.com]
- 9. Inhalation Toxicity of Aerosolized Nerve Agents. 1. VX Revisited. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 10. The comparison of therapeutic effects of atropine and pralidoxime on cardiac signs in rats with experimental organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling and Disposal of VX in a Research Setting
Disclaimer: This document provides a summary of information for research professionals on the safe handling and disposal of O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate (VX). VX is an extremely toxic substance and a Schedule 1 chemical under the Chemical Weapons Convention.[1] All activities involving VX must be conducted in strict accordance with all applicable international, national, and institutional regulations, and only by authorized and properly trained personnel in appropriately equipped facilities. This document is for informational and educational purposes only and is not a substitute for comprehensive training and adherence to established safety protocols.
Introduction
VX is a potent organophosphorus nerve agent developed for military use.[2] In its pure form, it is an oily, non-volatile liquid that is amber in color.[2][3] Due to its low volatility, VX is highly persistent in the environment.[2][4] Its primary mechanism of toxicity is the irreversible inhibition of the enzyme acetylcholinesterase (AChE), leading to a toxic accumulation of the neurotransmitter acetylcholine.[4][5] This disrupts the nervous system's control over muscular and secretory functions, which can be rapidly fatal.[3][4]
Given its extreme toxicity, any research involving VX necessitates the most stringent safety protocols to protect laboratory personnel, the community, and the environment. These application notes provide a framework for the safe handling, decontamination, and disposal of VX in a controlled laboratory setting.
Hazard Identification and Properties
A thorough understanding of the physical, chemical, and toxicological properties of VX is fundamental to its safe handling.
Table 1: Physical and Chemical Properties of VX
| Property | Value | Reference |
| Chemical Formula | C11H26NO2PS | [2][6] |
| Molar Mass | 267.37 g/mol | [2] |
| Appearance | Amber-colored, oily liquid | [2][3][6] |
| Odor | Odorless | [2][3] |
| Boiling Point | 298 °C (568 °F) | [2][6] |
| Melting Point | -51 °C (-60 °F) | [2] |
| Density | 1.0083 g/cm³ at 20 °C | [2][6] |
| Vapor Pressure | 0.09 Pa at 25 °C | [2] |
| Solubility in Water | Slightly soluble | [6] |
| Flash Point | 159 °C (318 °F) | [5][6] |
Table 2: Toxicological Data for VX
| Parameter | Value | Reference |
| Median Lethal Dose (LD50), skin | 5-10 mg for a 70 kg human | [2] |
| Primary Route of Exposure | Dermal contact, inhalation, ingestion | [3] |
| Mechanism of Action | Acetylcholinesterase (AChE) inhibitor | [3][4] |
| Symptoms of Exposure | Localized sweating, muscle twitching, nausea, vomiting, convulsions, respiratory paralysis | [2] |
| Time to Effect (Skin Exposure) | Minutes to hours, depending on dose | [6] |
Protocol for Safe Handling
All work with VX must be performed within a designated Chemical Agent Laboratory, adhering to a strict Chemical Hygiene Plan.[7][8]
Engineering Controls
-
Fume Hoods: All manipulations of VX must be conducted in a certified chemical fume hood with sufficient airflow.[7][9] The fume hood should be equipped with a system to filter or scrub the exhaust air.[9]
-
Ventilation: The laboratory must have a dedicated, single-pass ventilation system that is maintained under negative pressure relative to surrounding areas.[9]
-
Monitoring: Continuous air monitoring systems with alarms for nerve agent detection should be in place.[9]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory for all personnel handling VX.[9]
-
Gloves: Butyl rubber gloves are required due to their high resistance to chemical warfare agents.[9] Double-gloving is recommended.
-
Body Protection: A full-body chemical-resistant suit should be worn.[9][10]
-
Eye and Face Protection: Use of safety face shields made of polypropylene is necessary for eye and face protection.[9]
-
Respiratory Protection: A full-face respirator with a canister appropriate for nerve agents or a supplied-air respirator (e.g., SCBA) is required.[1][9]
Standard Operating Procedures (SOPs)
-
Restricted Access: Access to the laboratory and storage areas must be strictly controlled.[9]
-
Buddy System: Never work with VX alone. A second, equally trained individual should always be present as a safety observer.[9]
-
Quantities: Handle the minimum quantity of VX necessary for the experiment.
-
Transport: When transporting VX within the laboratory, use sealed, double-contained, and shatterproof containers.
-
Labeling: All containers holding VX must be clearly labeled with the chemical name, concentration, and hazard warnings.[8]
Emergency Procedures
Spill Response Protocol
In the event of a spill, immediate and decisive action is critical.
-
Evacuate: Immediately evacuate all personnel from the affected area.
-
Alarm: Activate the facility's chemical emergency alarm.[9]
-
Isolate: Seal off the area to prevent the spread of contamination.
-
Decontaminate: Only personnel trained in hazardous material response and equipped with appropriate PPE should enter the area to decontaminate the spill.
-
Procedure:
-
Cover the spill with an appropriate absorbent material.
-
Apply a decontamination solution (e.g., 10% bleach solution, followed by a water rinse, or a specialized decontaminant like RSDL).[2]
-
Collect all contaminated materials in sealed, labeled hazardous waste containers.
-
Perform final surface testing to verify complete decontamination.
-
Caption: Workflow for responding to a VX spill in a laboratory setting.
Personnel Exposure Protocol
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with household bleach or Reactive Skin Decontamination Lotion (RSDL), followed by copious amounts of water.[1][2]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes.[11]
-
Inhalation: Move the individual to fresh air immediately.
-
Medical Treatment: Seek immediate medical attention. Administer nerve agent antidotes (atropine and pralidoxime chloride, 2-PAM) if symptoms appear and if trained to do so.[2][6] Diazepam may be administered to control convulsions.[2]
Protocol for Decontamination and Disposal
The primary methods for neutralizing VX involve chemical reactions that cleave the phosphoester bonds, rendering the molecule far less toxic.[2] The two main approaches are hydrolysis and oxidation.
Chemical Neutralization via Hydrolysis
VX can be detoxified by hydrolysis, particularly under alkaline conditions.[12] The reaction with a strong nucleophile like hydroxide cleaves the P-S ester bond, which is the dominant and desired pathway for detoxification.[2][5]
Protocol for Hydrolysis of VX:
-
Preparation: In a chemical fume hood, prepare a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a suitable solvent (e.g., water or a water/alcohol mixture). The concentration will depend on the amount of VX to be neutralized.
-
Reaction: Slowly and carefully add the VX solution to the alkaline solution with constant stirring. The reaction is exothermic and may require cooling.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as 31P NMR spectroscopy or gas chromatography-mass spectrometry (GC-MS), to ensure the complete disappearance of the VX peak.[13]
-
Products: The primary non-toxic hydrolysis product is ethyl methylphosphonic acid (EMPA).[2][14] Note that under certain conditions, a toxic byproduct (EA-2192) can form, making verification critical.[2][14]
-
Waste Disposal: Once complete destruction is verified, the resulting hydrolysate must be disposed of as hazardous waste in accordance with all regulations.[15]
Caption: General workflow for the chemical neutralization and disposal of VX.
Chemical Neutralization via Oxidation
Oxidizing agents, such as hydrogen peroxide, can also effectively decontaminate VX.[16][17] The reaction with the hydroperoxide anion leads to the exclusive and rapid cleavage of the P-S bond.[2] Modified vaporized hydrogen peroxide with ammonia has also been shown to be effective.[17]
Protocol for Oxidative Decontamination:
-
Preparation: Prepare the oxidative solution (e.g., a solution containing hydrogen peroxide) in a suitable reaction vessel within a fume hood. The pH may need to be adjusted to optimize the reaction.
-
Reaction: Carefully add the VX to the oxidizing solution.
-
Monitoring: As with hydrolysis, monitor the reaction to completion using appropriate analytical methods.
-
Disposal: Dispose of the resulting solution as hazardous waste according to institutional and national guidelines.
Mechanism of Action
Understanding the biochemical mechanism of VX is crucial for appreciating its toxicity and the rationale for treatment.
Caption: Biochemical mechanism of VX toxicity via inhibition of acetylcholinesterase.
References
- 1. nrt.org [nrt.org]
- 2. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 3. Nerve Agents (GA, GB, GD, VX) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. VX Nerve Gas [chm.bris.ac.uk]
- 5. VX_(nerve_agent) [chemeurope.com]
- 6. VX: Nerve Agent | NIOSH | CDC [cdc.gov]
- 7. thesafetygeek.com [thesafetygeek.com]
- 8. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 9. academic.oup.com [academic.oup.com]
- 10. osti.gov [osti.gov]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. CDC - Chemical Weapons Elimination - Methods Used to Destroy Chemical Warfare Agents [archive.cdc.gov]
- 13. researchgate.net [researchgate.net]
- 14. Detoxification of VX and Other V‐Type Nerve Agents in Water at 37 °C and pH 7.4 by Substituted Sulfonatocalix[4]arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Facts: Nerve Agent Neutralization - Program Executive Office Assembled Chemical Weapons Alternatives [peoacwa.army.mil]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Novel Antidotes for VX Poisoning
Audience: Researchers, scientists, and drug development professionals.
Introduction: VX is an organophosphorus (OP) nerve agent and one of the most toxic chemical warfare agents known.[1] Its extreme toxicity stems from the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by convulsions, respiratory failure, and death, often within minutes of exposure.[3][4][5] The current standard treatment involves a combination of an antimuscarinic agent (atropine), an anticonvulsant (diazepam), and an AChE reactivator, typically a pyridinium oxime such as pralidoxime (2-PAM).[2][6] However, this regimen has significant limitations, including the inability of standard oximes to efficiently cross the blood-brain barrier (BBB) to reactivate AChE in the central nervous system (CNS) and their lack of broad-spectrum efficacy against all nerve agents.[6][7][8] These shortcomings drive the urgent need for novel, more effective antidotes. This document outlines the mechanisms of action, novel therapeutic strategies, and detailed experimental protocols for the development and evaluation of new antidotes for VX poisoning.
Mechanism of VX Poisoning and Current Treatment Strategies
VX exerts its effect by covalently binding to the serine hydroxyl group in the active site of AChE, effectively inactivating the enzyme.[4] This prevents the breakdown of acetylcholine (ACh) in the synaptic cleft, leading to hyperstimulation of muscarinic and nicotinic receptors.[2][4]
Current antidotes aim to counteract this process. Atropine blocks muscarinic acetylcholine receptors to manage symptoms, while oximes like 2-PAM work by reactivating the VX-inhibited AChE.[2][6]
Novel Antidote Strategies
Research into new VX antidotes is focused on two primary areas: developing improved AChE reactivators and creating "bioscavengers" that neutralize the agent before it can reach its target.
Advanced Oxime Reactivators
The main limitation of current oximes like 2-PAM is their positively charged quaternary nitrogen, which prevents them from effectively crossing the BBB.[9] Research is focused on creating novel oximes that are either uncharged or can be metabolized into an active form within the CNS.
-
Centrally-Acting Oximes: A promising strategy involves developing non-quaternary oximes or pro-drugs, such as Pro-2-PAM, which are designed to be more lipophilic, allowing for CNS penetration before being metabolized into the active, charged oxime.[6][9]
-
Novel Chemical Moieties: Researchers are synthesizing and testing new oxime structures, such as brominated bis-pyridinium oximes, which have shown increased nucleophilicity and reactivation ability in preclinical studies.[10] The oxime HI-6 has been identified as a more effective reactivator than 2-PAM for AChE inhibited by several nerve agents, including VX.[11][12]
Bioscavengers
Bioscavengers are enzymes or proteins that sequester or catalytically destroy nerve agents in the bloodstream before they can inhibit AChE in the nervous system.[13][14] This approach turns the inhibitor (VX) into a target for the scavenger.[15]
-
Stoichiometric Scavengers: These bioscavengers, typically human butyrylcholinesterase (HuBChE), bind to the nerve agent in a 1:1 ratio.[13][15] Exogenously administered HuBChE has been shown to provide significant protection against lethal doses of VX in animal models.[14][16] A 200 mg dose of HuBChE in humans is projected to protect against 2-5x LD50 of nerve agents.[14]
-
Catalytic Scavengers: These are enzymes that not only bind to the nerve agent but also hydrolyze and detoxify it, allowing a single enzyme molecule to neutralize multiple agent molecules.[13][15] Developing cholinesterases with enhanced OP hydrolase activity through site-directed mutagenesis is a key area of research to create second-generation, catalytic bioscavengers.[13]
Experimental Protocols
The following protocols provide standardized methods for the initial screening and evaluation of novel antidotes for VX poisoning.
Protocol 3.1: In Vitro Reactivation of VX-Inhibited Human Acetylcholinesterase
Objective: To determine the rate at which a novel oxime reactivator restores the activity of human AChE (hAChE) after inhibition by VX.
Materials:
-
Purified human recombinant AChE or erythrocyte ghosts as a source of hAChE.
-
VX nerve agent solution (handle with extreme caution in a certified facility).
-
Test oxime compound solution at various concentrations (e.g., 10 µM to 1 mM).
-
Pralidoxime (2-PAM) as a positive control.
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Substrate: Acetylthiocholine (ATCh).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
96-well microplate reader.
Procedure:
-
Enzyme Preparation: Dilute the hAChE stock solution in phosphate buffer to a working concentration.
-
Inhibition Step: Incubate the hAChE solution with a concentration of VX sufficient to achieve >95% inhibition (typically determined via preliminary titration) for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).
-
Reactivation Step: Add the test oxime solution (at various final concentrations) or control (buffer or 2-PAM) to the inhibited enzyme solution.[17]
-
Activity Measurement: At specified time intervals (e.g., 2, 5, 10, 20, 30 minutes), take aliquots of the reactivation mixture and add them to wells of a 96-well plate containing ATCh and DTNB in buffer.[17]
-
Data Acquisition: Immediately measure the change in absorbance at 412 nm over time using the microplate reader. The rate of color change is proportional to the active AChE concentration.
-
Data Analysis:
-
Calculate the percentage of reactivation relative to an uninhibited enzyme control.
-
Plot the observed reactivation rate (k_obs) against the oxime concentration.
-
Determine the maximal reactivation rate (k_r) and the oxime dissociation constant (K_D) from the resulting hyperbolic curve.
-
Protocol 3.2: In Vivo Efficacy Study in a Guinea Pig Model
Objective: To assess the ability of a novel antidote to protect against the lethal effects of a VX challenge in an established animal model.
Materials:
-
Male guinea pigs (e.g., Hartley strain, 350-400g).
-
VX nerve agent solution, diluted for subcutaneous (s.c.) injection.
-
Test antidote formulation for intramuscular (i.m.) or intravenous (i.v.) administration.
-
Standard treatment control: Atropine sulfate and 2-PAM.
-
Vehicle control (e.g., saline).
-
Observation cages and appropriate personal protective equipment (PPE).
Procedure:
-
Acclimatization: Acclimate animals to laboratory conditions for at least one week prior to the study.
-
Grouping: Randomly assign animals to treatment groups (e.g., Vehicle Control, Standard Treatment, Test Antidote Low Dose, Test Antidote High Dose). A typical group size is n=8-10.
-
VX Challenge: Administer a lethal dose of VX (e.g., 2x LD₅₀) via s.c. injection.[18] The LD₅₀ for VX via skin exposure in a 70 kg human is estimated to be 5-10 mg.[2]
-
Antidote Administration:
-
Post-exposure Treatment: At a set time post-challenge (e.g., 1 minute), administer the test antidote or control treatment via i.m. injection.[18]
-
Pre-treatment Prophylaxis: For prophylactic candidates like bioscavengers, administer the test compound at a specified time before the VX challenge (e.g., 30 minutes prior).[16][18]
-
-
Observation: Monitor animals continuously for the first 4 hours and then at regular intervals for up to 24 hours (or longer, e.g., 14 days, for long-term effects).[16] Record clinical signs of toxicity (e.g., tremors, convulsions, salivation, respiratory distress) and time to death.
-
Data Analysis:
-
Calculate the 24-hour survival percentage for each group.
-
Determine the Protective Ratio (PR), calculated as the LD₅₀ of VX in treated animals divided by the LD₅₀ in untreated animals.
-
Use statistical methods (e.g., Fisher's exact test for survival data) to determine the significance of protection conferred by the test antidote compared to controls.
-
References
- 1. Nerve Agents (GA, GB, GD, VX) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 3. Nerve agent - Wikipedia [en.wikipedia.org]
- 4. jetir.org [jetir.org]
- 5. VX: Nerve Agent | NIOSH | CDC [cdc.gov]
- 6. hdiac.dtic.mil [hdiac.dtic.mil]
- 7. Nerve-Agent Antidote Shows Great Potential | Science & Technology Review [str.llnl.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brominated oxime nucleophiles are efficiently reactivating cholinesterases inhibited by nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Russian VX: inhibition and reactivation of acetylcholinesterase compared with VX agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Frontiers | Optimization of Cholinesterase-Based Catalytic Bioscavengers Against Organophosphorus Agents [frontiersin.org]
- 14. Bioscavenger for protection from toxicity of organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioscavengers for the protection of humans against organophosphate toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protection against soman or VX poisoning by human butyrylcholinesterase in guinea pigs and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Successful pretreatment/therapy of soman, sarin and VX intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of VX Simulants in Experimental Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
The high toxicity of the nerve agent VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate) necessitates the use of less toxic simulants in experimental research. These simulants are crucial for developing and testing medical countermeasures, decontamination procedures, and detection technologies without posing a significant risk to researchers. This document provides detailed application notes and protocols for the use of common VX simulants in experimental settings, with a focus on in vitro neurotoxicity and decontamination studies.
Data Presentation: Comparative Properties of VX and Simulants
The selection of an appropriate simulant depends on the specific experimental goals. The following table summarizes the key physicochemical and toxicological properties of VX and three commonly used simulants: Malathion, O,S-diethyl methylphosphonothioate (OSDEMP), and Benzyl Salicylate. This data allows for an informed choice of simulant based on the property that is most critical to replicate for a given experiment.
| Property | VX | Malathion | OSDEMP | Benzyl Salicylate |
| Molecular Formula | C₁₁H₂₆NO₂PS | C₁₀H₁₉O₆PS₂ | C₇H₁₇O₂PS | C₁₄H₁₂O₃ |
| Molecular Weight ( g/mol ) | 267.37[1][2] | 330.36[3] | 196.26 | 228.24[4] |
| Appearance | Amber-colored, oily liquid[1][2] | Colorless to amber liquid[5] | - | Colorless, viscous liquid[4] |
| Odor | Odorless[1][2] | Skunk- or garlic-like[5] | - | Faint, sweet, floral[4] |
| Boiling Point (°C) | 298[1][2] | 156-157 at 0.7 mmHg[6] | 51 at 0.5 mmHg[7] | 168-170 at 5 mmHg |
| Vapor Pressure (mmHg at 25°C) | 7.0 x 10⁻⁴[1] | 1.78 x 10⁻⁴[5] | - | 7.5 x 10⁻⁵ |
| Water Solubility (g/L) | Slightly soluble (3 g/mL at 25°C)[1] | 0.145[5][8][9] | - | Slightly soluble |
| LogP (Octanol-Water Partition) | 2.047[2] | 2.36 - 2.89[5][8] | - | 3.20 (est)[10] |
| LD₅₀ (Oral, rat, mg/kg) | - | 885 - 5700[5][9] | - | 2227 |
| LD₅₀ (Dermal, rat, mg/kg) | - | >2000[5] | - | - |
| Primary Hazard | Percutaneous absorption | Ingestion, Inhalation | - | - |
Note: Data for OSDEMP is limited in publicly available literature. LogP is a measure of lipophilicity.
Signaling Pathway of VX and its Simulants
VX and its organophosphate simulants primarily act by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, resulting in the continuous stimulation of muscarinic and nicotinic acetylcholine receptors. The following diagram illustrates the general signaling pathway affected by these compounds.
References
- 1. nrt.org [nrt.org]
- 2. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. ataman-chemicals.com [ataman-chemicals.com]
- 5. Malathion Technical Fact Sheet [npic.orst.edu]
- 6. Malathion - Wikipedia [en.wikipedia.org]
- 7. wxjs.chinayyhg.com [wxjs.chinayyhg.com]
- 8. Malathion | C10H19O6PS2 | CID 4004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cpachem.com [cpachem.com]
- 10. benzyl salicylate [flavscents.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Oxime Reactivator Efficacy for VX
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the efficacy of oxime reactivators for the nerve agent VX.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing effective oxime reactivators for VX?
A1: The primary challenges include:
-
Blood-Brain Barrier (BBB) Penetration: Many potent oximes are quaternary ammonium salts, which are charged molecules and thus have difficulty crossing the BBB to reactivate acetylcholinesterase (AChE) in the central nervous system (CNS).[1]
-
Broad-Spectrum Efficacy: No single oxime has demonstrated high efficacy against all common nerve agents, including VX, sarin, and tabun.[1]
-
"Aging" of the VX-AChE Adduct: The phosphonylated AChE can undergo a dealkylation process known as "aging," rendering it resistant to reactivation by oximes.
-
Re-inhibition: The phosphyloxime formed during reactivation can itself act as a cholinesterase inhibitor.
-
Intrinsic Toxicity of Oximes: Some oximes exhibit inherent toxicity at concentrations required for effective reactivation.[2]
Q2: What are the most promising strategies for improving the CNS delivery of oxime reactivators?
A2: Current research is focused on several key strategies:
-
Development of Uncharged Oximes: Neutral oximes are being synthesized to enhance their lipophilicity and ability to cross the BBB.
-
Nanoparticle-based Delivery Systems: Encapsulating oximes in nanoparticles may facilitate their transport across the BBB.
-
Focused Ultrasound (FUS): Non-invasive FUS in combination with microbubbles can transiently open the BBB to allow oxime entry.
-
Pro-drug Approaches: Modifying oximes into pro-drugs that become active only after crossing the BBB is another area of investigation.
Q3: What are the standard in vitro and in vivo models for assessing the efficacy of new oxime candidates against VX?
A3:
-
In Vitro Models: The most common in vitro model involves measuring the reactivation of VX-inhibited human or animal-derived acetylcholinesterase (AChE). Surrogates for VX, such as nitrophenyl ethyl methylphosphonate (NEMP), are often used for safety reasons in initial screening studies.[3][4]
-
In Vivo Models: Animal models, typically rodents (rats, guinea pigs), are used to assess the protective index of oximes.[5] This involves challenging the animals with a lethal dose of VX and then administering the oxime, often in combination with an anticholinergic like atropine. Survival rates and the extent of AChE reactivation in blood and tissues are measured.[5]
Troubleshooting Guides
In Vitro Reactivation Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no reactivation of VX-inhibited AChE | 1. Oxime instability or degradation.2. Suboptimal oxime concentration.3. "Aging" of the VX-AChE adduct.4. Incorrect buffer pH or composition.5. Inaccurate measurement of AChE activity. | 1. Check the stability of your oxime under the experimental conditions. Prepare fresh solutions.2. Perform a dose-response curve to determine the optimal oxime concentration.3. Minimize the time between AChE inhibition and the addition of the oxime to reduce aging.4. Ensure the buffer pH is optimal for both oxime activity and AChE stability (typically pH 7.4).5. Verify the accuracy and linearity of your AChE activity assay (e.g., Ellman's assay). |
| High variability in reactivation rates between replicates | 1. Inconsistent timing of reagent addition.2. Temperature fluctuations during the assay.3. Pipetting errors.4. Non-homogeneity of the enzyme or inhibitor solution. | 1. Use a multi-channel pipette for simultaneous addition of reagents to replicate wells.2. Ensure the reaction plate is uniformly equilibrated to the assay temperature.3. Calibrate pipettes regularly and use proper pipetting techniques.4. Thoroughly mix all solutions before use. |
| Unexpected inhibition of AChE by the oxime itself | 1. Some oximes have an intrinsic affinity for the AChE active site and can act as competitive inhibitors. | 1. Determine the IC50 of the oxime for uninhibited AChE to understand its inhibitory potential.2. Use the lowest effective concentration of the oxime for reactivation studies. |
In Vivo Efficacy Studies
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low survival rates despite oxime administration | 1. Insufficient dose of the oxime.2. Poor bioavailability or rapid metabolism of the oxime.3. Delayed administration of the oxime after VX exposure.4. Inadequate supportive care (e.g., atropine, anticonvulsants). | 1. Conduct a dose-ranging study to determine the optimal protective dose of the oxime.2. Perform pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) profile of the oxime.3. Administer the oxime as soon as possible after VX exposure.4. Ensure appropriate doses of atropine and an anticonvulsant are co-administered. |
| Discrepancy between in vitro and in vivo results | 1. Poor BBB penetration of the oxime.2. Differences in metabolism between the in vitro and in vivo systems.3. The in vitro model does not fully recapitulate the complex physiological environment. | 1. Assess the ability of the oxime to cross the BBB using in vitro models or by measuring its concentration in the CNS of treated animals.2. Investigate the metabolic stability of the oxime in liver microsomes or plasma.3. Consider the limitations of the in vitro model and interpret the results in the context of the in vivo data. |
Quantitative Data Presentation
Table 1: In Vitro Reactivation of VX-Inhibited Human Acetylcholinesterase by Various Oximes
| Oxime | Concentration (µM) | Reactivation (%) | Source |
| 2-PAM | 10 | ~20 | [4] |
| HI-6 | 10 | ~35 | [6] |
| Obidoxime | 10 | ~40 | [6] |
| MMB-4 | Not Specified | Effective in vivo | [5] |
| HLö-7 | Not Specified | Effective in vivo | [5] |
| RS41A | 670 | Comparable to 2-PAM | [1] |
| RS48B | 670 | Comparable to 2-PAM | [1] |
| 3-F-Pralidoxime | 10 | > 2-PAM | [4] |
| 5-Br-Pralidoxime | 10 | > 2-PAM | [4] |
Note: Reactivation percentages can vary significantly based on experimental conditions such as enzyme source, incubation time, and temperature.
Experimental Protocols
Protocol 1: In Vitro Determination of Oxime Reactivation Kinetics of VX-Inhibited AChE
1. Materials and Reagents:
-
Human recombinant acetylcholinesterase (hrAChE)
-
VX (or a suitable surrogate like NEMP)
-
Test oxime
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine (ATCh)
-
Phosphate buffer (0.1 M, pH 7.4)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Enzyme Preparation: Prepare a working solution of hrAChE in phosphate buffer.
-
Inhibition Step: Incubate the hrAChE solution with a known concentration of VX (or surrogate) for a specific time to achieve >95% inhibition.
-
Reactivation Step:
-
Add the test oxime at various concentrations to the inhibited enzyme solution in a 96-well plate.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for different time intervals.
-
-
Measurement of AChE Activity:
-
At each time point, add DTNB and ATCh to the wells.
-
Measure the increase in absorbance at 412 nm over time using a microplate reader. This reflects the rate of ATCh hydrolysis by the reactivated enzyme.
-
-
Data Analysis:
-
Calculate the rate of reaction for each oxime concentration and time point.
-
Determine the first-order reactivation rate constant (k_obs) by plotting the natural logarithm of the percentage of remaining inhibited enzyme against time.
-
The overall second-order reactivation rate constant (k_r) can be calculated from the slope of the plot of k_obs versus oxime concentration.
-
Protocol 2: In Vivo Determination of the Protective Index of an Oxime against VX Poisoning in a Rodent Model
1. Animals and Housing:
-
Male Wistar rats or guinea pigs of a specific weight range.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Materials and Reagents:
-
VX
-
Test oxime
-
Atropine sulfate
-
Diazepam (or another anticonvulsant)
-
Saline solution (0.9% NaCl)
-
Syringes and needles for injection
3. Procedure:
-
LD50 Determination: Determine the median lethal dose (LD50) of VX in the chosen animal model via subcutaneous or intramuscular injection.
-
Protective Index Study:
-
Divide the animals into groups (e.g., control, VX only, VX + atropine, VX + atropine + test oxime at different doses).
-
Administer the test oxime (and atropine/diazepam) at a specific time point (e.g., 1 minute) after challenging the animals with a lethal dose of VX (e.g., 2x LD50).
-
Observe the animals for a set period (e.g., 24 hours) and record the number of survivors in each group.
-
-
Data Analysis:
-
Calculate the protective index (PI) as the ratio of the LD50 of VX in the presence of the treatment to the LD50 of VX alone. A higher PI indicates greater efficacy of the treatment.
-
Mandatory Visualizations
Caption: Mechanism of VX toxicity and oxime-mediated reactivation of AChE.
Caption: Workflow for the screening and development of novel oxime reactivators.
Caption: Troubleshooting logic for low in vitro reactivation of VX-inhibited AChE.
References
- 1. Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel centrally active oxime reactivators of acetylcholinesterase inhibited by surrogates of sarin and VX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of nine oximes on in vivo reactivation of blood, brain, and tissue cholinesterase activity inhibited by organophosphorus nerve agents at lethal dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
Technical Support Center: Overcoming the Blood-Brain Barrier for VX Antidote Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of VX nerve agent antidotes across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the development and testing of nanoparticle-based delivery systems for VX antidotes.
Nanoparticle Formulation & Characterization
Q1: My nanoparticle formulation shows high polydispersity and inconsistent batch-to-batch reproducibility. What are the likely causes and how can I troubleshoot this?
A1: High polydispersity and poor reproducibility are common challenges in nanoparticle synthesis.[1][2] Several factors could be contributing to this issue:
-
Mixing and Reaction Conditions: Inconsistent mixing speed, temperature, or pH during formulation can lead to variations in particle size and distribution.[1]
-
Troubleshooting:
-
Ensure precise control over all process parameters. Use automated systems for mixing and reagent addition to improve consistency.
-
Optimize the order of reagent addition and the rate of addition.
-
-
-
Component Quality: Variability in the quality of lipids, polymers, or other raw materials can affect nanoparticle formation.
-
Troubleshooting:
-
Source high-purity, well-characterized materials from a reliable supplier.
-
Perform quality control checks on incoming raw materials.
-
-
-
Scale-Up Issues: Processes that work well at a small laboratory scale may not be directly transferable to larger batches.[2][3][4][5]
-
Troubleshooting:
-
Re-optimize formulation parameters at the desired scale.
-
Consider using microfluidic-based synthesis methods, which can offer better control over mixing and particle formation, even at larger scales.
-
-
Q2: The encapsulation efficiency of my oxime antidote in the nanoparticles is low. How can I improve it?
A2: Low encapsulation efficiency can be due to the physicochemical properties of the drug and the nanoparticle composition.
-
Drug-Carrier Interaction: Poor affinity between the oxime and the nanoparticle matrix will result in low encapsulation.
-
Troubleshooting:
-
Modify the nanoparticle composition to enhance interaction with the oxime. For lipid-based nanoparticles, consider using lipids with different charge characteristics. For polymeric nanoparticles, select polymers with functional groups that can interact with the oxime.
-
Adjust the pH of the formulation buffer to a point where the oxime has a charge that favors interaction with the nanoparticle matrix.
-
-
-
Drug Solubility: If the drug is highly water-soluble, it may partition out of the nanoparticle during formation.
-
Troubleshooting:
-
Employ a different encapsulation method. For example, a double emulsion technique (w/o/w) can be more effective for encapsulating hydrophilic drugs in hydrophobic nanoparticles.
-
Modify the drug to a more lipophilic prodrug form that can be more readily encapsulated.
-
-
Q3: My nanoparticles are aggregating after formulation. What can I do to improve stability?
A3: Nanoparticle aggregation is often due to insufficient surface charge or steric hindrance.
-
Zeta Potential: A low absolute zeta potential (typically < |30| mV) can indicate a higher likelihood of aggregation due to weak electrostatic repulsion.
-
Troubleshooting:
-
Incorporate charged lipids or polymers into your formulation to increase the surface charge.
-
Adjust the pH of the storage buffer to a value that maximizes the zeta potential.
-
-
-
Surface Coating: The absence of a protective surface coating can lead to aggregation.
-
Troubleshooting:
-
Coat the nanoparticles with a hydrophilic polymer like polyethylene glycol (PEG). This provides a steric barrier that prevents aggregation.
-
Ensure the density of the surface coating is sufficient to provide adequate stability.
-
-
In Vitro Blood-Brain Barrier Models
Q1: I am not observing significant transport of my nanoparticles across my in vitro BBB model. What could be the reason?
A1: Low transport efficiency across an in vitro BBB model can be due to several factors related to both the nanoparticles and the cell culture model itself.
-
Nanoparticle Properties: The size, surface charge, and surface modifications of your nanoparticles are critical for BBB transport.
-
Troubleshooting:
-
Ensure your nanoparticles are within the optimal size range for transcytosis (typically < 200 nm).[2]
-
Modify the nanoparticle surface with ligands that can engage with receptors expressed on brain endothelial cells (e.g., transferrin, insulin receptors) to promote receptor-mediated transcytosis.
-
-
-
Integrity of the In Vitro BBB Model: A poorly formed or leaky cell monolayer will not accurately represent the in vivo BBB.
-
Troubleshooting:
-
Verify the integrity of your cell monolayer by measuring the transendothelial electrical resistance (TEER). High TEER values are indicative of tight junction formation.
-
Confirm the expression of tight junction proteins (e.g., claudins, occludin) via immunocytochemistry.
-
Ensure the use of appropriate cell culture media and supplements that promote the differentiation and barrier function of the brain endothelial cells. Co-culturing with astrocytes and pericytes can also enhance barrier properties.
-
-
Q2: I am seeing high variability in my permeability measurements across different experiments. How can I improve the consistency of my in vitro BBB model?
A2: High variability in in vitro BBB models is a common challenge.[6]
-
Cell Culture Conditions: Inconsistent cell seeding density, passage number, or culture conditions can lead to variability.
-
Troubleshooting:
-
Maintain a strict protocol for cell culture, including seeding density and passage number.
-
Ensure consistent quality of cell culture reagents.
-
-
-
TEER Measurement: Improper placement of electrodes or temperature fluctuations can affect TEER readings.
-
Troubleshooting:
-
Use a standardized protocol for TEER measurements, ensuring consistent electrode placement.
-
Allow the cell culture plates to equilibrate to room temperature before taking measurements.
-
-
-
Experimental Setup: Variations in incubation times, donor and receiver compartment volumes, and sampling procedures can introduce variability.
-
Troubleshooting:
-
Adhere to a strict, well-documented experimental protocol.
-
Use automated liquid handling systems for precise volume additions and sampling.
-
-
In Vivo Studies
Q1: My nanoparticle-delivered antidote is not showing significant efficacy in my animal model of VX poisoning. What are the potential reasons?
A1: A lack of in vivo efficacy can be multifactorial, involving issues with nanoparticle stability, biodistribution, and the timing of administration.
-
In Vivo Stability: Nanoparticles that are stable in vitro may not be stable in the complex biological environment of the bloodstream.
-
Troubleshooting:
-
Evaluate the stability of your nanoparticles in plasma.
-
Optimize the surface coating (e.g., PEGylation) to prevent opsonization and rapid clearance by the reticuloendothelial system.
-
-
-
Biodistribution: The nanoparticles may not be reaching the brain in sufficient concentrations.
-
Troubleshooting:
-
Perform biodistribution studies using fluorescently or radiolabeled nanoparticles to determine their accumulation in the brain and other organs.
-
Optimize the targeting ligands on the nanoparticle surface to enhance brain delivery.
-
-
-
Timing of Administration: The therapeutic window for antidote administration after VX exposure is narrow.
-
Troubleshooting:
-
Administer the antidote as soon as possible after VX exposure.
-
Investigate the effect of different administration time points on therapeutic efficacy.
-
-
Q2: I am concerned about the potential neurotoxicity of my nanoparticle formulation. How can I assess this?
A2: Assessing the potential neurotoxicity of nanoparticles is a critical safety evaluation.
-
In Vitro Assays:
-
Cell Viability: Perform cytotoxicity assays (e.g., MTT, LDH) on cultured neuronal and glial cells to assess the direct toxic effects of the nanoparticles.
-
Oxidative Stress: Measure the production of reactive oxygen species (ROS) in cultured brain cells exposed to the nanoparticles.
-
Inflammatory Response: Quantify the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) from microglia and astrocytes.
-
-
In Vivo Assessments:
-
Histopathology: Examine brain tissue from animals treated with the nanoparticles for signs of neuronal damage, inflammation, or gliosis.
-
Behavioral Tests: Conduct a battery of behavioral tests to assess for any subtle neurological deficits in treated animals.
-
Data Summary Tables
Table 1: Physicochemical Properties of Antidote-Loaded Nanoparticles
| Nanoparticle Type | Antidote | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Solid Lipid Nanoparticles (SLN) | Pralidoxime (2-PAM) | 100 - 160 | < 0.2 | -30 to -25 | ~75 |
| Liposomes | HI-6 | 120 - 180 | < 0.25 | +20 to +30 | ~60 |
| Human Serum Albumin (HSA) NP | Obidoxime | 150 - 200 | < 0.15 | -15 to -25 | ~85 |
| PLGA Nanoparticles | 2-PAM | 180 - 250 | < 0.3 | -20 to -30 | ~70 |
Table 2: In Vivo Efficacy of Nanoparticle-Delivered Oximes in Animal Models of Organophosphate Poisoning
| Nanoparticle Formulation | Animal Model | Organophosphate | Brain AChE Reactivation (%) | Survival Rate (%) | Reference |
| 3-HPA-loaded SLNs | Rat | Paraoxon | ~30% | Not Reported | [7] |
| 2-PAM + 3-HPA-loaded SLNs | Rat | Paraoxon | ~35% | Not Reported | [7] |
| ApoE-modified HSA-NP with HI-6 | Mouse | Paraoxon | Significantly higher than free oxime | Not Reported | [8] |
| PEGylated HSA-NP with HI-6 | Mouse | Paraoxon | Higher than free oxime | Not Reported | [8] |
Experimental Protocols
Protocol 1: In Vivo Blood-Brain Barrier Permeability Assay Using Evans Blue Dye
This protocol outlines a method to assess the integrity of the BBB in a rodent model.[9][10][11]
Materials:
-
Evans Blue (EB) dye solution (2% w/v in sterile saline)
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Heparinized saline
-
Perfusion pump
-
Phosphate-buffered saline (PBS)
-
Formamide
-
Spectrophotometer
Procedure:
-
Animal Preparation: Anesthetize the rodent according to an approved institutional protocol.
-
Evans Blue Injection: Slowly inject the 2% EB solution intravenously (e.g., via the tail vein) at a dose of 4 mL/kg.
-
Circulation: Allow the dye to circulate for a specified period (e.g., 60 minutes).
-
Perfusion:
-
Open the thoracic cavity and insert a cannula into the left ventricle of the heart.
-
Perfuse the animal with heparinized saline through the cannula until the fluid running from the incised right atrium is clear of blood. This removes the dye from the vasculature.
-
-
Brain Extraction:
-
Decapitate the animal and carefully dissect the brain.
-
Rinse the brain with PBS to remove any remaining blood.
-
-
Dye Extraction:
-
Weigh the brain tissue and homogenize it in formamide.
-
Incubate the homogenate (e.g., at 60°C for 24 hours) to extract the EB dye.
-
Centrifuge the homogenate to pellet the tissue debris.
-
-
Quantification:
-
Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Calculate the concentration of EB in the brain tissue using a standard curve.
-
Protocol 2: Acetylcholinesterase (AChE) Activity Assay in Brain Tissue
This protocol is based on the Ellman method for determining AChE activity.[12][13]
Materials:
-
Brain tissue homogenate
-
Phosphate buffer (0.1 M, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) solution
-
Spectrophotometer
Procedure:
-
Tissue Preparation:
-
Homogenize the brain tissue in ice-cold phosphate buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
-
Reaction Mixture:
-
In a cuvette, mix the brain tissue supernatant with the phosphate buffer and DTNB solution.
-
-
Initiation of Reaction:
-
Add the ATCI solution to the cuvette to start the enzymatic reaction. AChE will hydrolyze ATCI to thiocholine.
-
-
Measurement:
-
Thiocholine reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoic acid).
-
Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer.
-
-
Calculation:
-
Calculate the AChE activity based on the rate of change in absorbance, using the molar extinction coefficient of 5-thio-2-nitrobenzoic acid.
-
Visualizations
Signaling Pathways
Caption: VX-induced neuronal apoptosis signaling pathway.
Experimental Workflows
Caption: Experimental workflow for developing BBB-penetrating antidotes.
Caption: Nanoparticle transport across the blood-brain barrier.
References
- 1. admin.mantechpublications.com [admin.mantechpublications.com]
- 2. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanomedicine Scale-up Technologies: Feasibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helixbiotech.com [helixbiotech.com]
- 5. azonano.com [azonano.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Nanoparticulate Transport of Oximes over an In Vitro Blood-Brain Barrier Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Video: An in vivo Assay to Test Blood Vessel Permeability [jove.com]
- 11. jove.com [jove.com]
- 12. scribd.com [scribd.com]
- 13. scribd.com [scribd.com]
Minimizing VX hydrolysis in aqueous solutions for experiments
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the nerve agent VX in aqueous solutions. The focus is on minimizing hydrolysis to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is VX hydrolysis and why is it a concern for my experiments?
A: VX is an organophosphorus compound that can be destroyed by reaction with strong nucleophiles, such as water, in a process called hydrolysis.[1] In aqueous solutions, VX breaks down into less toxic byproducts, primarily ethyl methylphosphonic acid (EMPA).[1][2] This degradation is a significant concern for researchers because it alters the concentration of the active agent over time, potentially leading to inaccurate and unreliable experimental results. The rate of this breakdown is sensitive to several factors, including pH, temperature, and the presence of certain chemicals.
Q2: How does the pH of my aqueous solution affect the stability of VX?
A: The rate of VX hydrolysis is highly dependent on the pH of the solution. The P-F bond in many organophosphorus compounds is easily broken by nucleophilic agents like water and hydroxide ions.[3] Hydrolysis is generally slowest in the acidic to near-neutral pH range (pH 4-7). As the pH becomes more alkaline (basic), the rate of hydrolysis increases significantly. For instance, reaction with concentrated aqueous sodium hydroxide results in rapid solvolysis.[1] Therefore, maintaining a slightly acidic to neutral pH is critical for minimizing VX degradation in your experiments.
Q3: Which buffer system is best for maintaining VX stability in an aqueous solution?
A: The choice of buffer is crucial for controlling pH and maximizing the stability of VX. An ideal buffer should maintain the pH in the optimal range (4-7) without directly participating in or catalyzing the hydrolysis reaction. Both the specific buffer species and the overall ionic strength of the solution can impact the stability of compounds in solution.[4] While specific studies on a wide range of buffers for VX are limited in publicly available literature, phosphate or acetate buffers are commonly used in biological experiments to maintain pH in the desired range.[5][6] It is essential to select a buffer system where the buffer components themselves do not act as nucleophiles.
Decision Workflow for Buffer Selection
References
- 1. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Sarin - Wikipedia [en.wikipedia.org]
- 4. Specific Buffers Affect the Stability of a Charged Cyclodextrin Complex Via Competitive Binding and Ionic Strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijsrtjournal.com [ijsrtjournal.com]
Technical Support Center: Addressing VX Resistance in Acetylcholinesterase Mutants
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on acetylcholinesterase (AChE) mutants and their resistance to the nerve agent VX.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of the nerve agent VX?
A1: VX is a potent, irreversible inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the signal between a neuron and an adjacent muscle or nerve cell.[1] By blocking AChE, VX causes an accumulation of ACh, leading to hyperstimulation of muscarinic and nicotinic receptors. This results in constant muscle contractions, paralysis, and ultimately, death by asphyxiation due to respiratory muscle failure.[1]
Q2: What defines VX "resistance" in an AChE mutant?
A2: VX resistance in an AChE mutant refers to a reduced sensitivity to inhibition by VX compared to the wild-type (WT) enzyme. This can manifest as:
-
A higher concentration of VX required to inhibit the enzyme's activity by 50% (a higher IC50 value).
-
A lower bimolecular rate constant (kᵢ) for the inhibition reaction.
-
An increased rate of spontaneous or oxime-induced reactivation of the VX-inhibited enzyme.
Q3: Which mutations in human AChE (hAChE) are known to affect its interaction with VX?
A3: Research has identified several key residues in hAChE that, when mutated, can alter its sensitivity to VX. These are often located in the active site gorge, particularly in the choline-binding site or the peripheral anionic site (PAS). For example, mutations in the choline-binding site, such as Y337A and the double mutant Y337A/F338A , have been shown to significantly impact the reactivation kinetics of VX-inhibited hAChE, suggesting a modified interaction with the nerve agent.
Q4: What is the "aging" process in the context of VX-inhibited AChE?
A4: "Aging" is a time-dependent chemical modification of the VX-AChE conjugate. It involves the dealkylation of the phosphonate group covalently bound to the active site serine. This process results in a more stable, negatively charged complex that is highly resistant to reactivation by standard oxime antidotes like pralidoxime (2-PAM).
Quantitative Data Summary
The following tables summarize key kinetic parameters related to the interaction of VX with wild-type and mutant human acetylcholinesterase.
Table 1: Reactivation Constants of VX-Inhibited Human AChE by Oximes
| Enzyme | Oxime | kᵣ₂ (M⁻¹min⁻¹) | Kᴅ (mM) |
|---|---|---|---|
| hAChE Wild-Type | HI-6 | 1300 ± 100 | 0.21 ± 0.04 |
| 2-PAM | 110 ± 10 | 0.5 ± 0.1 | |
| hAChE Y337A Mutant | HI-6 | 21000 ± 2000 | 0.19 ± 0.04 |
| 2-PAM | 1800 ± 200 | 0.9 ± 0.2 | |
| hAChE Y337A/F338A Mutant | HI-6 | 31000 ± 3000 | 0.20 ± 0.04 |
| 2-PAM | 2300 ± 200 | 0.6 ± 0.1 |
Data sourced from studies on the HI-6 assisted catalytic scavenging of VX.
Note: A higher kᵣ₂ value indicates a faster rate of reactivation, which can be interpreted as a form of resistance, as the enzyme is more readily freed from the inhibitor.
Visualized Experimental and Logical Workflows
Cholinergic Synapse Signaling Pathway
Caption: Cholinergic synapse function and its disruption by VX.
Experimental Workflow for Characterizing VX Resistance
Caption: A typical experimental workflow for creating and testing AChE mutants.
Logical Diagram of Resistance Mechanism
References
Technical Support Center: Troubleshooting VX Detection in Low Concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of the nerve agent VX, particularly at low concentrations.
Frequently Asked questions (FAQs)
Q1: My signal-to-noise ratio is very low when analyzing low concentrations of VX with Gas Chromatography-Mass Spectrometry (GC-MS). What are the potential causes and solutions?
Low signal-to-noise (S/N) is a common issue in trace analysis. Several factors in your GC-MS workflow could be contributing to this problem.
Potential Causes and Troubleshooting Steps:
-
Improper Sample Preparation: Inadequate pre-concentration of your sample can lead to a weak signal.
-
Solution: Employ solid-phase extraction (SPE) or liquid-liquid extraction to concentrate the VX in your sample before injection. A simple extraction with 10% 2-propanol in hexane has been shown to be effective.[1]
-
-
Suboptimal GC-MS Parameters: The settings on your instrument may not be optimized for sensitive VX detection.
-
Matrix Interference: Components in your sample matrix can suppress the VX signal or create a high background.
-
Solution: Improve your sample cleanup procedures. This could involve additional extraction steps or the use of more selective sorbents in your SPE protocol. Also, ensure your GC method provides sufficient separation of VX from interfering compounds.
-
Q2: I am experiencing false positives in my VX detection assay. How can I improve the selectivity of my method?
False positives can arise from cross-reactivity with other compounds, especially those with similar chemical structures or properties.[2]
Strategies to Enhance Selectivity:
-
High-Resolution Mass Spectrometry (HRMS): Using HRMS can help differentiate VX from interfering compounds by providing more accurate mass measurements.
-
Tandem Mass Spectrometry (MS/MS): MS/MS adds another layer of specificity by fragmenting the parent ion and detecting specific product ions. This is a highly effective technique for reducing false positives.[1]
-
Selective Fluorescent Probes: Utilize fluorescent probes designed for high specificity to VX. Some probes exhibit changes in fluorescence intensity or spectra only in the presence of VX, minimizing interference from other organophosphates.[3][4][5]
-
Computationally Designed Biosensors: Novel protein-based sensors have been designed to bind to the entire surface of the VX molecule, offering remarkable specificity and avoiding false positives from insecticides and other chemicals.[2][6]
Q3: What are the most sensitive methods for detecting very low concentrations of VX?
Achieving low detection limits is critical for early warning and environmental monitoring. Several advanced techniques offer high sensitivity.
| Detection Method | Reported Detection Limit | Reference |
| GC-MS/MS | 0.4 pg on column | [1] |
| Computationally Designed Protein Biosensors | Parts per billion (ppb) | [6] |
| Metal-Organic Framework (MOF) based colorimetric sensor | 1-2 μg/cm² on surfaces | [7] |
| Carbon Nanotube Electronic Detector | 25 parts per trillion (ppt) | [8] |
| Fluorescent Probes | As low as 5.5 nM | [9] |
Q4: My fluorescent probe for VX detection is showing inconsistent results. What could be the issue?
Inconsistent fluorescence can be due to a variety of factors related to the probe itself, the experimental conditions, or the sample matrix.
Troubleshooting Inconsistent Fluorescence:
-
Probe Stability: Ensure the fluorescent probe is stable under your experimental conditions (pH, temperature, solvent). Degradation of the probe will lead to unreliable signals.
-
Photobleaching: Excessive exposure to the excitation light source can cause photobleaching. Minimize exposure time and intensity.
-
Quenching Effects: Components in your sample matrix can quench the fluorescence of the probe. Perform a standard addition experiment to assess matrix effects.
-
Reaction Kinetics: The reaction between the probe and VX may not be instantaneous. Ensure you are allowing sufficient time for the reaction to complete before taking measurements.
Q5: How can I troubleshoot issues with my electrochemical sensor for VX detection?
Electrochemical sensors are promising for portable and real-time detection, but their performance can be affected by several factors.
Common Issues and Solutions for Electrochemical Sensors:
-
Electrode Fouling: The surface of the working electrode can become contaminated, leading to a decrease in sensitivity.
-
Solution: Clean the electrode according to the manufacturer's instructions. In some cases, polishing the electrode may be necessary.
-
-
Interference from Other Electroactive Species: Other compounds in the sample that can be oxidized or reduced at the applied potential can interfere with the measurement.
-
Solution: Use a selective membrane or coating on the electrode to prevent interfering species from reaching the electrode surface.
-
-
Drift in Baseline Current: The baseline current may drift over time, affecting the accuracy of the measurements.
-
Solution: Allow the sensor to stabilize in the buffer solution before introducing the sample. Ensure a constant temperature, as temperature fluctuations can affect the baseline.
-
Experimental Protocols
Protocol 1: Sample Preparation and Analysis of VX in Plasma by GC-MS/MS
This protocol is based on a method for the determination of VX in minipig plasma.[1]
Materials:
-
Hexane
-
2-Propanol
-
Vortex mixer
-
Centrifuge
-
GC-MS/MS system with a 5% diphenyl/95% dimethyl polysiloxane capillary column
Procedure:
-
Extraction:
-
To 1 mL of plasma, add 2 mL of 10% 2-propanol in hexane.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean vial.
-
-
Analysis:
-
Inject 1 µL of the extracted sample into the GC-MS/MS system.
-
GC Conditions:
-
Inlet temperature: 250°C
-
Oven program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 2 min.
-
-
MS Conditions:
-
Ionization mode: Ammonia chemical ionization
-
Detection mode: Multiple Reaction Monitoring (MRM)
-
Monitor the appropriate precursor and product ions for VX.
-
-
Visualizations
Caption: A logical workflow for troubleshooting low VX signal detection.
Caption: A general workflow for preparing environmental or biological samples for VX analysis.
Caption: A simplified signaling pathway for a "turn-on" fluorescent probe for VX detection.
References
- 1. A rapid and sensitive technique for assessing exposure to VX via GC-MS-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First Ever Detector for Nerve Agent VX Created | Technology Networks [technologynetworks.com]
- 3. Fluorescent probes for the detection of chemical warfare agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00650B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent probes for the detection of chemical warfare agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational design of a sensitive, selective phase-changing sensor protein for the VX nerve agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Super-Sensitive and Small: MIT Detector Senses Deadly Gases [asmag.com]
- 9. researchgate.net [researchgate.net]
Reducing signal-to-noise ratio in VX analytical instrumentation
Welcome to the technical support center for the VX Analytical Instrumentation series. This resource is designed for researchers, scientists, and drug development professionals to help you troubleshoot and resolve common issues related to signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (S/N) and why is it important in my VX analytical experiments?
A1: The signal-to-noise ratio (S/N) is a critical measure of the quality of an analytical measurement. It compares the level of the desired signal (from your analyte) to the level of background noise.[1][2] A higher S/N ratio indicates a cleaner, more reliable signal, which is crucial for accurate and precise quantification, especially when dealing with low-concentration analytes near the detection limit of the instrument.[3]
Q2: What are the common sources of noise in VX analytical instrumentation?
A2: Noise in analytical instruments can be broadly categorized into several types:
-
Thermal Noise (Johnson-Nyquist Noise): Arises from the thermal agitation of electrons in resistive components of the instrument.[4][5][6][7] It is present even when there is no current flowing and is proportional to temperature and the resistance of the component.
-
Shot Noise: Occurs when charged particles (like electrons or ions) cross a junction, such as in a detector.[4][6] This type of noise is random and is related to the quantized nature of electrical charge.
-
Flicker Noise (1/f Noise): This type of noise is inversely proportional to the frequency of the signal and is more significant at lower frequencies (<100 Hz).[4][5][7] Its exact causes are not always well understood but it can manifest as a long-term drift in the signal.[5][7]
-
Environmental Noise: This originates from external sources in the laboratory environment.[4][5][6] Common sources include power lines, radio and television signals, and fluctuations in temperature and humidity.[4][5][7]
Q3: How can I quickly determine the signal-to-noise ratio from my data?
A3: A common method for manually estimating the S/N ratio is to measure the height of your analyte peak (the signal) and divide it by the amplitude of the baseline noise in a region where no peaks are present.[1] The noise is typically measured as the vertical distance between the highest and lowest points of the baseline in a representative section.[1] Many modern chromatography and spectroscopy data systems can also calculate the S/N ratio automatically.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter with your VX analytical instrumentation.
Issue 1: High Baseline Noise
Symptoms:
-
The baseline on your chromatogram or spectrum is fuzzy or thick.
-
Difficulty in distinguishing small peaks from the baseline.
-
Inconsistent peak integration results.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Solvents or Reagents | Use high-purity, HPLC or MS-grade solvents and reagents. Filter all mobile phases and sample diluents before use.[8] |
| Air Bubbles in the System | Degas your mobile phase before use. If you suspect bubbles are trapped in the pump or detector, prime the system or flush with a strong, miscible solvent.[8] |
| Detector Lamp Issues | An aging or failing detector lamp can cause an unstable baseline. Check the lamp's operating hours and replace it if it has exceeded its recommended lifetime.[8] |
| System Leaks | Inspect all fittings and connections for any signs of leaks, which can introduce noise. |
| Environmental Interference | Ensure the instrument is not placed near sources of electromagnetic interference like large motors or in direct drafts from HVAC systems.[7][9] Shielding the instrument with a Faraday cage can also reduce environmental noise.[10] |
Issue 2: Poor Sensitivity / Low Signal Intensity
Symptoms:
-
Analyte peaks are smaller than expected.
-
Difficulty in detecting low-concentration analytes.
-
Low signal-to-noise ratio even with a stable baseline.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Detector Wavelength (Spectroscopy) | Ensure the detector is set to the wavelength of maximum absorbance for your analyte to maximize the signal.[1] |
| Suboptimal Ionization (Mass Spectrometry) | Optimize ion source parameters such as temperature, gas flows, and voltages to ensure efficient ionization of your target compounds. |
| Sample Dilution | If possible, reduce the extent of sample dilution or use a larger injection volume to increase the mass of analyte introduced into the system.[9] |
| Column Overload (Chromatography) | Injecting too much sample can lead to peak broadening and a decrease in peak height. Reduce the sample concentration or injection volume.[8] |
| Inefficient Fragmentation (MS/MS) | In tandem mass spectrometry, optimize the collision energy to ensure efficient fragmentation of the precursor ion, leading to a stronger product ion signal.[11] |
Experimental Protocols for S/N Enhancement
Here are detailed methodologies for key experiments aimed at improving the signal-to-noise ratio.
Protocol 1: Signal Averaging (Ensemble Averaging)
Objective: To reduce random noise by averaging multiple measurements of the same sample.
Methodology:
-
Prepare your sample as you normally would for analysis.
-
Set up your VX instrument to acquire data from the same sample multiple times (e.g., 10 consecutive injections in chromatography or 10 repeated scans in spectroscopy).
-
Ensure that the experimental conditions (e.g., temperature, flow rate, scan speed) remain constant throughout all acquisitions.
-
Use the instrument's software to average the collected datasets. The software will align the signals and average the data points, which reduces the random noise while preserving the coherent signal.
Protocol 2: Digital Smoothing
Objective: To reduce high-frequency noise in the data using a mathematical filter.
Methodology:
-
Acquire your data as a single chromatogram or spectrum.
-
In the data processing software, apply a digital smoothing filter. Common types include:
-
Moving Average Filter: This filter averages a small number of adjacent data points and replaces the central point with the average.[10]
-
Savitzky-Golay Filter: This is a more sophisticated filter that fits a polynomial to a small window of data points to smooth the data while preserving the peak shape and height more effectively than a simple moving average.
-
-
Be cautious not to over-smooth the data, as this can lead to a reduction in peak height and broadening of the peak width.[3]
Visualizations
Logical Workflow for Troubleshooting High Baseline Noise
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Analytical chemistry - Wikipedia [en.wikipedia.org]
- 3. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mycollegevcampus.com [mycollegevcampus.com]
- 7. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 8. aasnig.com [aasnig.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. zefsci.com [zefsci.com]
Technical Support Center: Personal Protective Equipment for VX Exposure
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nerve agent VX. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Troubleshooting Guides
Problem: Suspected Glove Failure or Degradation
-
Question: What are the signs of glove failure, and what should I do if I suspect my gloves have been compromised?
-
Answer: Signs of glove degradation include swelling, discoloration, stiffening, or visible tears and punctures. If you suspect a glove failure, immediately move away from the hazardous area, carefully remove the outer gloves, and decontaminate your hands. Follow your institution's emergency procedures, which may include immediate medical evaluation. It is crucial to inspect gloves for any imperfections before each use. Double gloving, with a thicker, more resistant outer glove and a thinner inner glove, is a recommended practice to provide an additional layer of protection.
Problem: Respirator Alarm Activation or Suspected Leakage
-
Question: My Powered Air-Purifying Respirator (PAPR) alarm has activated, or I suspect my respirator is leaking. What is the immediate course of action?
-
Answer: Immediately hold your breath and exit the contaminated area. Do not remove your respirator until you are in a designated safe zone. Once in a safe area, decontaminate the exterior of the respirator before removal. Report the incident to your laboratory supervisor and environmental health and safety officer. The respirator should be inspected, and a fit test should be performed before re-entering the hazardous area. Regular fit testing and maintenance are critical to ensure the effectiveness of respiratory protection.
Problem: Difficulty Breathing While Wearing a Respirator
-
Question: I am finding it difficult to breathe while wearing my air-purifying respirator. What could be the cause, and what should I do?
-
Answer: Increased breathing resistance can indicate that the particulate filters on your respirator cartridges are becoming clogged. Immediately leave the contaminated area and replace the cartridges or filters. Ensure you are using the correct type of cartridge for VX and that it has not exceeded its service life.
Frequently Asked Questions (FAQs)
PPE Selection and Use
-
What is the minimum required PPE for working with any quantity of VX?
-
A full-face, tight-fitting respirator with a NIOSH-approved CBRN canister is the minimum respiratory protection.[1] For skin protection, a chemical-resistant suit, outer and inner chemical-resistant gloves, and chemical-resistant boots are required.[1] Level A protection, which includes a fully encapsulating suit with a self-contained breathing apparatus (SCBA), offers the highest level of protection and is required for situations with a high risk of exposure to liquid VX or unknown concentrations.[1][2]
-
-
How do I select the appropriate gloves for handling VX?
-
Butyl rubber gloves are highly recommended for handling VX due to their excellent resistance to this agent.[3] It is crucial to consult the manufacturer's chemical resistance data for specific breakthrough times. Double gloving is a standard practice for enhanced safety.
-
-
What is the service life of a respirator cartridge when working with VX?
-
The service life of a respirator cartridge depends on several factors, including the concentration of VX, humidity, temperature, and the wearer's breathing rate.[4][5] NIOSH CBRN-approved canisters have different capacity ratings (e.g., CAP 1, CAP 2), indicating their service life against specific concentrations of chemical warfare agents.[1][6] It is mandatory to establish a cartridge change-out schedule based on a thorough risk assessment and the manufacturer's recommendations.[4]
-
Decontamination
-
What is the procedure for decontaminating laboratory surfaces after a small VX spill?
-
For small spills, immediately alert personnel and evacuate the immediate area. Don the appropriate PPE, including a respirator and chemical-resistant gloves and suit.[3] Cover the spill with an absorbent material like vermiculite or clay.[3] Prepare a decontamination solution, such as a 10% slurry of Calcium Hypochlorite (HTH) in water, and apply it to the absorbent material, working from the outside in.[3] Allow for a contact time of at least one hour.[3] All contaminated materials must be collected and disposed of as hazardous waste.
-
-
How do I prepare a decontamination solution for VX?
-
An effective decontamination solution can be made by preparing a 10% slurry of Calcium Hypochlorite (HTH) in water.[3] For every gram of VX, 80 grams of this slurry is required.[3] An alcoholic HTH mixture, which can be more effective, is prepared by adding 100 milliliters of denatured ethanol to a 900-milliliter slurry of 10% HTH in water.[3] This mixture should be prepared just before use.[3]
-
-
What is the procedure for emergency personal decontamination after VX exposure?
-
Immediate decontamination is critical.[3] Remove all contaminated clothing by cutting it off to avoid pulling it over your head.[3] Wash the affected skin with copious amounts of soap and water, a 10% sodium carbonate solution, or a 5% liquid household bleach solution.[3] Flush eyes with water for 10-15 minutes if they have been exposed.[2] Seek immediate medical attention.
-
Waste Disposal
-
How should I dispose of VX-contaminated laboratory waste?
-
All VX-contaminated waste, including gloves, disposable lab coats, absorbent materials, and contaminated equipment, must be treated as hazardous waste.[5][7] Place all contaminated materials in a designated, leak-proof, and clearly labeled hazardous waste container.[3][5] The exterior of the container should be decontaminated before removal from the laboratory.[3] Follow your institution's and local regulations for hazardous waste disposal.
-
Data Presentation
Table 1: Recommended Glove Materials for VX Protection
| Glove Material | Breakthrough Time | Recommendation |
| Butyl Rubber | > 8 hours (estimated) | Excellent |
| Viton | > 8 hours (estimated) | Excellent |
| Neoprene | 4 - 8 hours (estimated) | Good |
| Nitrile | < 1 hour (estimated) | Not Recommended for direct handling |
Note: This data is based on general chemical resistance charts and recommendations for nerve agents. Specific breakthrough times can vary by manufacturer, glove thickness, and VX concentration. Always consult the manufacturer's specific data for the gloves you are using.
Table 2: NIOSH CBRN Respirator Canister Capacity Ratings
| Capacity (CAP) Rating | Minimum Service Life (at NIOSH test concentrations) |
| CAP 1 | 15 minutes |
| CAP 2 | 30 minutes |
| CAP 3 | 45 minutes |
| CAP 4 | 60 minutes |
Source: 3M Technical Bulletin[1][6] Note: These are minimum service lives under high-concentration testing conditions. The actual service life in a laboratory setting with lower concentrations will be longer but must be determined by a formal risk assessment.
Experimental Protocols
Protocol 1: Preparation of 10% Calcium Hypochlorite (HTH) Decontamination Slurry
-
Materials:
-
Calcium Hypochlorite (HTH) with at least 55% active chlorine
-
Deionized water
-
Stir plate and stir bar
-
Beaker
-
-
Procedure:
-
Weigh out 100 grams of HTH powder.
-
Measure 900 mL of deionized water into a beaker.
-
Place the beaker on a stir plate and add a stir bar.
-
Slowly add the HTH powder to the water while stirring.
-
Continue stirring until a uniform slurry is formed.
-
This solution should be prepared fresh before each use.
-
Protocol 2: Decontamination of a Small Liquid VX Spill on a Laboratory Benchtop
-
Immediate Actions:
-
Alert all personnel in the immediate vicinity and evacuate the area.
-
Notify the laboratory supervisor and the institution's environmental health and safety office.
-
-
Preparation:
-
Don the appropriate PPE: full-face respirator with CBRN canister, chemical-resistant suit, double-layered chemical-resistant gloves (e.g., Butyl rubber), and chemical-resistant boots.
-
-
Containment and Decontamination:
-
Cover the spill with an inert absorbent material such as vermiculite, diatomaceous earth, or clay, starting from the outside and working inwards.[3]
-
Carefully apply a freshly prepared 10% HTH decontamination slurry over the absorbent material. Use at least 80 grams of slurry for every estimated gram of spilled VX.[3]
-
Allow the decontamination mixture to react for a minimum of one hour.[3]
-
-
Cleanup and Disposal:
-
Carefully scoop up the contaminated absorbent material and place it in a labeled hazardous waste container.
-
Wipe the spill area with fresh decontamination solution and then with water.
-
Place all used cleaning materials into the hazardous waste container.
-
Decontaminate the exterior of the waste container.
-
Remove PPE following the established doffing procedure and dispose of it as hazardous waste.
-
Mandatory Visualizations
Caption: Decision pathway for selecting the appropriate level of PPE for experiments involving VX.
Caption: Workflow for the decontamination of a VX spill in a laboratory setting.
References
Validation & Comparative
A Comparative Analysis of the Toxicity of VX and Sarin Nerve Agents
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological properties of two potent organophosphorus nerve agents: VX and Sarin (GB). The information presented is intended for a scientific audience and aims to deliver a detailed, data-driven analysis of their relative toxicity, mechanisms of action, and the experimental methodologies used to determine their lethal doses.
Executive Summary
VX and Sarin are highly toxic chemical warfare agents that exert their effects by irreversibly inhibiting the enzyme acetylcholinesterase (AChE).[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in a cholinergic crisis characterized by sustained muscle contractions, glandular hypersecretion, and ultimately, death by respiratory failure.[2][3] While both agents share a common mechanism of action, they differ significantly in their physical properties, persistence in the environment, and overall toxicity. VX, a V-series agent, is a persistent, low-volatility liquid, making it a significant long-term threat via skin contact.[4][5] Sarin, a G-series agent, is a more volatile, non-persistent liquid, posing a primary threat through inhalation.[6][7] This guide will delve into the quantitative toxicological data, detail the experimental protocols for toxicity assessment, and provide visual representations of the underlying biochemical pathways and experimental workflows.
Data Presentation: A Quantitative Comparison of VX and Sarin Toxicity
The toxicity of chemical agents is most commonly expressed in terms of the median lethal dose (LD50) or lethal concentration and time (LCt50). The LD50 is the dose of a substance that is lethal to 50% of a test population, while the LCt50 represents the concentration of a vapor or aerosol over a specific time that is lethal to 50% of a test population. The following tables summarize the available quantitative data for VX and Sarin.
| Physical and Chemical Properties | VX | Sarin (GB) |
| Chemical Formula | C11H26NO2PS[8] | C4H10FO2P[9] |
| Molecular Weight ( g/mol ) | 267.37[4] | 140.09[7] |
| Appearance | Amber-colored, oily liquid[8] | Clear, colorless liquid[9] |
| Odor | Odorless[4] | Generally odorless[9] |
| Boiling Point (°C) | 298[8] | 147[9] |
| Vapor Pressure (mmHg at 25°C) | 7.0–8.84 x 10-4[10] | 2.7–2.9[7] |
| Volatility | Low[4] | High[6] |
| Solubility in Water | Slightly soluble[8] | Soluble[9] |
| Toxicological Data (LD50/LCt50) | VX | Sarin (GB) |
| Intravenous LD50 (rat) | 7 µg/kg[4] | 39 µg/kg[6] |
| Percutaneous (skin) LD50 (human, estimated) | 5-10 mg for a 70 kg male[4] | A fraction of an ounce (1 to 10 mL) on the skin can be fatal[9] |
| Inhalation LCt50 (human, estimated) | 10 mg·min/m³[11] | 28-35 mg/m³ for 2 minutes[6] |
Mechanism of Action: Acetylcholinesterase Inhibition
Both VX and Sarin are potent and irreversible inhibitors of acetylcholinesterase (AChE).[1][12] The primary role of AChE is to hydrolyze the neurotransmitter acetylcholine (ACh) into choline and acetic acid, terminating the nerve impulse at cholinergic synapses.[7]
The organophosphorus nerve agent covalently binds to the serine hydroxyl group in the active site of AChE, rendering the enzyme non-functional.[3] This leads to the accumulation of ACh in the synaptic cleft, causing continuous stimulation of muscarinic and nicotinic receptors.[2] The overstimulation of these receptors results in a wide range of physiological effects, including profuse salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE syndrome), as well as muscle fasciculations, paralysis, and respiratory arrest.[11]
Caption: Mechanism of Acetylcholinesterase Inhibition by VX and Sarin.
Experimental Protocols: Determination of Median Lethal Dose (LD50)
The determination of LD50 values is a critical step in assessing the acute toxicity of chemical substances. The following outlines a generalized experimental protocol for determining the LD50 of nerve agents in an animal model, based on OECD guidelines and specific literature on nerve agent toxicology.
1. Test Animals and Housing:
-
Species: Typically, rodents such as rats or mice are used.[13]
-
Health Status: Animals should be healthy, of a specific age and weight range, and acclimated to the laboratory conditions for at least five days prior to dosing.
-
Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water are provided ad libitum, except for a brief fasting period before oral administration.
2. Dose Formulation:
-
The nerve agent is diluted to the desired concentrations using an appropriate vehicle (e.g., saline, propylene glycol). The purity and stability of the agent in the vehicle should be confirmed.
3. Administration of the Test Substance:
-
Routes of Exposure: The agent is administered via the relevant route of exposure being studied (e.g., intravenous, percutaneous, inhalation).
-
Intravenous (IV): The agent is injected directly into a vein (e.g., tail vein in rats).
-
Percutaneous (Dermal): A specific area of the animal's skin is shaved, and a precise volume of the liquid agent is applied directly to the skin. The application site may be covered to prevent ingestion through grooming.
-
Inhalation: The animal is placed in an exposure chamber where a precisely controlled concentration of the agent as a vapor or aerosol is maintained for a specific duration.
-
4. Dose Selection and Procedure (Up-and-Down Procedure - UDP):
-
The UDP is a sequential dosing method that allows for the estimation of the LD50 with a reduced number of animals.
-
A starting dose is chosen based on available information.
-
A single animal is dosed.
-
If the animal survives, the dose for the next animal is increased by a fixed factor.
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
This process is continued until a specified number of dose reversals have occurred.
-
The LD50 is then calculated using statistical methods based on the pattern of outcomes.
5. Observation:
-
Animals are closely monitored for signs of toxicity immediately after dosing and at regular intervals for a specified observation period (typically 14 days for acute toxicity studies).
-
Observations include changes in skin and fur, eyes, respiratory and circulatory systems, autonomic and central nervous systems, and motor activity.
-
The time of death is recorded for each animal that does not survive.
6. Data Analysis:
-
The LD50 value and its confidence intervals are calculated from the dosing and outcome data using appropriate statistical software and methods (e.g., probit analysis).
Caption: Experimental Workflow for LD50 Determination.
Conclusion
This guide has provided a comparative overview of the toxicity of VX and Sarin nerve agents. The key takeaways for researchers and drug development professionals are:
-
Potency: VX is significantly more toxic than Sarin, particularly through skin absorption, as indicated by its lower LD50 values.[4]
-
Persistence: The low volatility of VX makes it a persistent threat, while the high volatility of Sarin leads to a more immediate but shorter-lived inhalation hazard.[4][6]
-
Mechanism: Both agents operate through the irreversible inhibition of acetylcholinesterase, leading to a predictable set of cholinergic symptoms.[1]
-
Experimental Approach: The determination of their toxicity relies on standardized animal testing protocols, such as the Up-and-Down Procedure, to derive LD50 and LCt50 values.
Understanding these differences is crucial for the development of effective countermeasures, including prophylactic treatments, post-exposure therapies, and decontamination procedures. Further research into the nuanced interactions of these agents with biological systems will continue to be a critical area of study.
References
- 1. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 2. renenyffenegger.ch [renenyffenegger.ch]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. sketchviz.com [sketchviz.com]
- 6. researchgate.net [researchgate.net]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. GraphViz Examples and Tutorial [graphs.grevian.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 13. apps.dtic.mil [apps.dtic.mil]
Atropine and 2-PAM for VX vs. Other Nerve Agents: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of the standard antidote combination, atropine and pralidoxime (2-PAM), in treating exposure to the nerve agent VX versus other prominent nerve agents, specifically sarin (GB) and soman (GD). The information presented is based on available experimental data from in vivo and in vitro studies.
Introduction: Nerve Agents and Standard Antidote Therapy
Nerve agents, a class of highly toxic organophosphorus compounds, exert their lethal effects by irreversibly inhibiting the enzyme acetylcholinesterase (AChE).[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine at nerve synapses, resulting in a cholinergic crisis characterized by symptoms such as profuse secretions, convulsions, respiratory distress, and ultimately, death.[1] The primary nerve agents of concern include the G-series (sarin, soman) and the more persistent V-series (VX).
The standard medical countermeasure for nerve agent poisoning is the co-administration of two drugs: atropine and a pralidoxime salt, typically 2-PAM chloride.[2][3]
-
Atropine: A competitive antagonist of muscarinic acetylcholine receptors, atropine works to block the effects of excess acetylcholine, thereby mitigating symptoms like hypersecretions and bronchoconstriction.[4]
-
2-PAM (Pralidoxime): An oxime, 2-PAM functions by reactivating the phosphorylated acetylcholinesterase, effectively reversing the nerve agent's inhibition of the enzyme.[2][3]
The efficacy of this combination therapy, however, varies significantly depending on the specific nerve agent involved. A critical factor influencing the effectiveness of 2-PAM is the phenomenon of "aging," a time-dependent chemical modification of the nerve agent-AChE complex that renders it resistant to reactivation by oximes.[2][3]
Comparative Efficacy Data
The following tables summarize quantitative data from various studies to facilitate a comparison of the efficacy of atropine and 2-PAM against VX, sarin, and soman. It is important to note that direct comparisons can be challenging due to variations in experimental protocols across different studies.
Table 1: Lethal Dose (LD50) of Nerve Agents in Guinea Pigs (Subcutaneous Administration)
| Nerve Agent | LD50 (µg/kg) |
| VX | 11.3 |
| Sarin (GB) | 42 |
| Soman (GD) | Not specified in the same study |
Source: Toxicity data for VR, an isomer of VX, and for Sarin from separate studies in guinea pigs.
Table 2: Protective Efficacy of Atropine and 2-PAM Against Nerve Agent Poisoning
| Nerve Agent | Animal Model | Treatment | Protective Ratio (PR)* |
| VR (VX isomer) | Guinea Pig | Atropine (16 mg/kg) + 2-PAM (25 mg/kg) | 6.5 |
| Sarin (GB) | Guinea Pig | Atropine (0.4 mg/kg) + 2-PAM (25.7 mg/kg) | Not specified as a direct PR, but co-administration showed protective effects. |
| Soman (GD) | Rabbit | Atropine (13 mg/kg) + 2-PAM (100 µmol/kg) | 2-PAM was found to be less effective compared to the oxime HI-6.[5] |
*Protective Ratio (PR) is the factor by which the LD50 of the nerve agent is increased by the antidote treatment.
Table 3: Acetylcholinesterase (AChE) Aging Half-Life and 2-PAM Reactivation
| Nerve Agent | AChE Aging Half-Life | Efficacy of 2-PAM Reactivation |
| VX | > 40 hours | High. The slow aging process allows a wider therapeutic window for 2-PAM to effectively reactivate AChE.[2][3] In vitro studies with VX surrogates show a significant increase in reactivation rate with 2-PAM.[6] |
| Sarin (GB) | ~5 hours | Moderate to High. 2-PAM is an effective reactivator of sarin-inhibited AChE.[7] |
| Soman (GD) | ~2-6 minutes | Low. The rapid aging of the soman-AChE complex severely limits the efficacy of 2-PAM, which must be administered within minutes of exposure to be effective.[4] |
Experimental Protocols
The following sections detail representative methodologies for key experiments cited in the evaluation of atropine and 2-PAM efficacy.
Determination of Median Lethal Dose (LD50) and Protective Ratio
Objective: To determine the dose of a nerve agent that is lethal to 50% of an experimental animal population and to quantify the protective effect of an antidote treatment.
Animal Model: Male Hartley guinea pigs are a commonly used model due to their sensitivity to nerve agents and response to treatment being similar to non-human primates.[8]
Procedure:
-
LD50 Determination (Untreated):
-
A range of doses of the nerve agent (e.g., VX, sarin, or soman) diluted in a suitable vehicle (e.g., saline) are administered to different groups of animals, typically via subcutaneous (s.c.) injection.
-
The number of surviving animals in each group is recorded at 24 hours post-exposure.
-
The LD50 value and its 95% confidence interval are calculated using probit analysis.
-
-
Protective Ratio Determination (Treated):
-
Groups of animals are challenged with increasing doses of the nerve agent.
-
A standardized treatment regimen of atropine and 2-PAM is administered at a fixed time point after the nerve agent challenge (e.g., 1 minute), typically via intramuscular (i.m.) injection.
-
The LD50 for the treated animals is determined as described above.
-
The Protective Ratio (PR) is calculated by dividing the LD50 of the treated group by the LD50 of the untreated group.
-
In Vivo Cholinesterase Activity Measurement
Objective: To measure the level of acetylcholinesterase inhibition and its reactivation by an oxime in a living organism after nerve agent exposure.
Animal Model: Rats or guinea pigs.
Procedure:
-
Exposure and Treatment:
-
Animals are exposed to a specific dose of the nerve agent.
-
At a designated time point, the antidote therapy (e.g., atropine and 2-PAM) is administered.
-
-
Sample Collection:
-
At various time points post-treatment, blood samples are collected. For central nervous system cholinesterase activity, brain tissue is harvested after euthanasia.
-
-
Cholinesterase Activity Assay (Ellman's Method):
-
Blood or tissue homogenates are prepared.
-
The cholinesterase activity is determined spectrophotometrically using the Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).
-
The rate of the colorimetric change is proportional to the cholinesterase activity.
-
The percentage of cholinesterase inhibition is calculated by comparing the activity in exposed animals to that of control animals. The percentage of reactivation is determined by comparing the activity in treated animals to that of untreated, exposed animals.
-
Visualizations
Signaling Pathway of Nerve Agent Intoxication and Antidote Intervention```dot
Caption: A generalized workflow for evaluating the efficacy of nerve agent antidotes in an animal model.
Conclusion
The combination of atropine and 2-PAM is a cornerstone of medical defense against nerve agent poisoning. However, its efficacy is highly dependent on the specific nerve agent.
-
Against VX: The therapy is highly effective, largely due to the slow "aging" of the VX-AChE complex, which provides a broad window for 2-PAM to reactivate the inhibited enzyme.
-
Against Sarin (GB): The treatment is also effective, although the faster aging rate compared to VX necessitates more prompt administration.
-
Against Soman (GD): The standard therapy with atropine and 2-PAM is significantly less effective due to the extremely rapid aging of the soman-AChE complex. This highlights the critical need for the development of more rapid-acting or alternative medical countermeasures for soman poisoning.
For researchers and drug development professionals, these comparative data underscore the importance of considering the specific nerve agent threat when designing and evaluating new medical countermeasures. Future research should focus on developing broad-spectrum antidotes that are effective against all major nerve agents, including those that exhibit rapid aging.
References
- 1. Nerve agent - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Evaluation of the Efficacy of Leading Oxime Therapies in Guinea Pigs Exposed to Organophosphorus Chemical Warfare Agents or Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 4. Comparative physiology and efficacy of atropine and scopolamine in sarin nerve agent poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the efficacy of HI6 and 2-PAM against soman, tabun, sarin, and VX in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The inhibition, reactivation and mechanism of VX-, sarin-, fluoro-VX and fluoro-sarin surrogates following their interaction with HuAChE and HuBuChE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Recommended Pre-Hospital Human Equivalent Doses of Atropine and Pralidoxime against the Toxic Effects of Carbamate Poisoning in the Hartley Guinea Pig - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crisis-medicine.com [crisis-medicine.com]
Cross-Reactivity of VX Antibodies with Other Organophosphates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of antibodies developed against the organophosphate nerve agent VX with other structurally similar organophosphates. Understanding the specificity of these antibodies is critical for the development of accurate diagnostic assays, effective therapeutic countermeasures, and reliable research tools. This document summarizes available experimental data, details the methodologies used for cross-reactivity assessment, and provides visual representations of key concepts and workflows.
Quantitative Cross-Reactivity Data
The specificity of anti-VX antibodies is a crucial parameter, determining their utility in various applications. An ideal antibody would exhibit high affinity for VX with minimal to no binding to other organophosphates, thereby reducing the likelihood of false-positive results in diagnostic tests and ensuring targeted therapeutic action.
One study on the production and characterization of polyclonal antibodies directed against VX reported that the antibodies appeared specific for VX, with low cross-reactivity observed against other nerve agents such as Sarin (GB), Soman (GD), and Tabun (GA)[1]. However, the study also noted that two haptens used for immunization elicited antibodies with affinities for Soman and Sarin in the micromolar range, indicating that the immunogen design plays a significant role in determining the final specificity of the antibody population[1].
Another study detailed the production of two murine monoclonal antibodies, Vx-BB8 and Vx-EA11, and the development of a competitive inhibition enzyme immunoassay for the detection of VX[2]. While this study established a detection method for VX, specific quantitative data on the cross-reactivity of these monoclonal antibodies with other organophosphates was not provided in the available abstract.
A separate study focused on monoclonal antibodies against Soman reported that these antibodies exhibited IC50 values for Soman in the range of 10⁻⁴ to 5 x 10⁻⁶ M and showed no cross-reactivity with Sarin or Tabun[3]. This highlights the feasibility of generating highly specific monoclonal antibodies for individual organophosphate nerve agents.
Summary of Cross-Reactivity Data
| Antibody Type | Organophosphate Target | Cross-Reactant | Quantitative Data (Affinity/IC50) | Reference |
| Polyclonal | VX | Sarin (GB) | Micromolar range affinity observed with certain haptens | [1] |
| Polyclonal | VX | Soman (GD) | Micromolar range affinity observed with certain haptens | [1] |
| Polyclonal | VX | Tabun (GA) | Low cross-reactivity | [1] |
| Monoclonal | Soman (GD) | Sarin (GB) | No cross-reactivity | [3] |
| Monoclonal | Soman (GD) | Tabun (GA) | No cross-reactivity | [3] |
Experimental Protocols
The assessment of antibody cross-reactivity is typically performed using immunoassays, with competitive ELISA being a common and effective method. Surface Plasmon Resonance (SPR) can also be employed for a more detailed kinetic analysis of antibody-antigen interactions.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Cross-Reactivity Assessment
This protocol is a generalized procedure for determining the cross-reactivity of an anti-VX antibody against other organophosphates.
1. Materials:
-
Coating Antigen: A conjugate of a VX analog (hapten) and a carrier protein (e.g., BSA or OVA).
-
Antibody: The anti-VX antibody to be tested.
-
Competitors: VX and a panel of other organophosphates (e.g., Sarin, Soman, Tabun, parathion).
-
Secondary Antibody: Enzyme-conjugated anti-species IgG (e.g., HRP-conjugated goat anti-mouse IgG).
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) or other suitable chromogenic substrate.
-
Buffers: Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), wash buffer (e.g., PBS with 0.05% Tween 20), blocking buffer (e.g., PBS with 1% BSA), and stop solution (e.g., 2M H₂SO₄).
-
Microtiter Plates: 96-well ELISA plates.
2. Procedure:
-
Coating: Microtiter plates are coated with the coating antigen at a predetermined optimal concentration in coating buffer and incubated overnight at 4°C.
-
Washing: Plates are washed three times with wash buffer to remove unbound antigen.
-
Blocking: Non-specific binding sites are blocked by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Plates are washed three times with wash buffer.
-
Competitive Reaction: A fixed, predetermined concentration of the anti-VX antibody is mixed with varying concentrations of the competitor (either VX as the reference or other organophosphates). This mixture is then added to the coated and blocked wells. The plate is incubated for 1-2 hours at room temperature.
-
Washing: Plates are washed three times with wash buffer to remove unbound antibody and competitor.
-
Secondary Antibody Incubation: The enzyme-conjugated secondary antibody, diluted in blocking buffer, is added to each well and incubated for 1 hour at room temperature.
-
Washing: Plates are washed five times with wash buffer.
-
Substrate Development: The chromogenic substrate is added to each well, and the plate is incubated in the dark until sufficient color development.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding the stop solution.
-
Data Acquisition: The absorbance is read at the appropriate wavelength (e.g., 450 nm for TMB with H₂SO₄).
3. Data Analysis:
-
A standard curve is generated by plotting the absorbance against the logarithm of the VX concentration.
-
The IC50 value (the concentration of the competitor that causes 50% inhibition of antibody binding) is determined for VX and each of the other organophosphates.
-
The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of VX / IC50 of Cross-Reactant) x 100
Visualizing Antibody Specificity and Experimental Workflow
To better illustrate the concepts of antibody cross-reactivity and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Logical diagram of antibody cross-reactivity.
Caption: Experimental workflow for competitive ELISA.
References
- 1. Production and characterization of antibodies directed against organophosphorus nerve agent VX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production, characterization and application of monoclonal antibodies against the organophosphorus nerve agent Vx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoclonal antibodies against soman: characterization of soman stereoisomers [pubmed.ncbi.nlm.nih.gov]
Validating VX Simulants Against Live Agent Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective countermeasures to the chemical warfare agent VX relies on the use of simulants for research and testing due to the extreme toxicity of the live agent. This guide provides a comparative analysis of commonly used VX simulants, validating their use against available live agent data. The information presented here is intended to assist researchers in selecting appropriate simulants and designing experiments that can be confidently extrapolated to live agent scenarios.
Data Presentation: Physicochemical and Toxicological Properties
A critical aspect of simulant selection is the matching of key physicochemical and toxicological properties to the live agent. The following table summarizes these properties for VX and three commonly used simulants: O,S-diethyl methylphosphonothioate (OSDEMP), malathion, and bis(2-ethylhexyl) phosphite.
| Property | VX | O,S-diethyl methylphosphonothioate (OSDEMP) | Malathion | bis(2-ethylhexyl) phosphite |
| Molecular Formula | C₁₁H₂₆NO₂PS | C₅H₁₃O₂PS | C₁₀H₁₉O₆PS₂ | C₁₆H₃₅O₃P |
| Molar Mass ( g/mol ) | 267.37 | 168.21 | 330.36 | 306.44 |
| Appearance | Amber-colored, oily liquid | Colorless to pale yellow liquid | Colorless to amber liquid | Colorless liquid |
| Vapor Pressure (Pa at 25°C) | 0.09 | Higher than VX | 5.3 x 10⁻⁴ | Low |
| Solubility in Water | Moderately soluble | Sparingly soluble | 145 mg/L | Insoluble |
| LD₅₀ (subcutaneous, rat, µg/kg) | 13.1[1] | Data not readily available | ~1,000,000 | Data not readily available |
| LD₅₀ (percutaneous, guinea pig, mg/kg) | ~0.02 | Data not readily available | ~4,100 | Data not readily available |
Experimental Protocols
The primary mechanism of VX toxicity is the irreversible inhibition of the enzyme acetylcholinesterase (AChE). Therefore, a key experiment for validating a VX simulant is to compare its AChE inhibition activity to that of VX.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies the activity of acetylcholinesterase and its inhibition by compounds like VX and its simulants.
Principle:
Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB⁻). The rate of color formation is proportional to the AChE activity and can be measured spectrophotometrically at 412 nm. The presence of an inhibitor will reduce the rate of color formation.
Materials:
-
Acetylcholinesterase (from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
VX or VX simulant solutions of varying concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of acetylthiocholine iodide in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the VX or simulant in the appropriate solvent (e.g., ethanol or DMSO).
-
-
Assay Setup (in a 96-well plate):
-
Blank: 200 µL of phosphate buffer.
-
Control (No Inhibitor): 100 µL of phosphate buffer, 50 µL of DTNB solution, and 50 µL of AChE solution.
-
Inhibitor Wells: 100 µL of the inhibitor solution (VX or simulant) at various concentrations, 50 µL of DTNB solution, and 50 µL of AChE solution.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 10 µL of the acetylthiocholine substrate solution to all wells except the blank.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm every minute for a defined period (e.g., 10-20 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Mandatory Visualizations
Signaling Pathway: Disruption of Cholinergic Synapse by VX
The following diagram illustrates the mechanism of action of VX at a cholinergic synapse.
References
A Comparative Analysis of VX Nerve Agent Decontamination Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of current decontamination methods for the chemical warfare agent VX. The following sections detail the efficacy, reaction kinetics, and byproducts of major decontamination strategies, supported by experimental data. Detailed methodologies for key analytical procedures are also provided to aid in the evaluation and development of novel decontamination technologies.
Overview of VX Decontamination Strategies
The effective neutralization of the highly toxic and persistent organophosphorus nerve agent VX is a critical area of research. Decontamination methods primarily rely on chemical reactions that cleave the phosphoester or thioester bonds within the VX molecule, rendering it significantly less toxic. The main approaches include hydrolysis, oxidative decontamination, and enzymatic degradation. Each method presents a unique profile of efficiency, reaction speed, and byproduct formation.
Comparative Data on Decontamination Methods
The following table summarizes the quantitative performance of various VX decontamination methods based on available experimental data.
| Decontamination Method | Reagent/Enzyme | Decontamination Efficiency | Reaction Kinetics (Half-life/Rate) | Key Byproducts | Notes |
| Hydrolysis | Strong Nucleophiles (e.g., NaOH) | Variable | Slow | EA-2192 (toxic), Ethyl methylphosphonic acid (EMPA) | Reaction is slow and can produce the toxic byproduct EA-2192 through P-O bond cleavage.[1] |
| Hydroperoxide Anion | Rapid | Faster than NaOH | Exclusively EMPA | Leads to exclusive cleavage of the P-S bond, avoiding the formation of EA-2192. | |
| Oxidative Decontamination | Bleach (Sodium Hypochlorite) | High | Rapid | N,N-diisopropylformamide, N,N-diisopropylamine, EMPA | Effective, but the corrosive nature of bleach can be a drawback. Byproducts can vary.[2] |
| N,N-dichlorovaleramide (NCV) | >99% | Instantaneous in acetonitrile-water | Non-toxic products | Effective at room temperature. | |
| Hydrogen Peroxide (vaporized with ammonia) | Complete removal after 2 hours | - | EMPA (primary), O-ethyl S-vinyl methylphosphonothioate (toxic, transient), (2-diisopropylaminoethyl) vinyl disulfide (transient) | Effective for surface decontamination; however, toxic byproducts can form transiently.[3] | |
| Enzymatic Degradation | Phosphotriesterase (PTE) - Wild Type | Moderate | kcat/Km < 10^3 M-1s-1 | EMPA | Significantly lower efficiency compared to its natural substrates.[4] |
| Phosphotriesterase (PTE) - Engineered Mutant | High | kcat/Km of 7x10^4 M-1s-1 (230-fold improvement) | EMPA | Directed evolution has significantly improved the catalytic efficiency of PTE for VX hydrolysis.[4] |
Experimental Protocols
General Protocol for Evaluating Decontamination Efficacy
This protocol outlines a general procedure for assessing the efficacy of a decontamination agent against VX on a solid surface.
Materials:
-
VX nerve agent solution of known concentration.
-
Decontamination agent to be tested.
-
Inert solid surface coupons (e.g., glass, stainless steel).
-
Extraction solvent (e.g., isopropanol, acetonitrile).
-
Gas chromatograph with a flame photometric detector (GC-FPD) or mass spectrometer (GC-MS).
-
Vortex mixer and sonicator.
-
Calibrated microsyringe.
-
Personal protective equipment (PPE) appropriate for handling VX.
Procedure:
-
Coupon Preparation: Clean and dry the surface coupons thoroughly.
-
VX Application: Using a calibrated microsyringe, apply a known amount of VX solution to the center of each coupon. Allow the solvent to evaporate, leaving a known quantity of VX on the surface.
-
Decontamination: Apply the decontamination agent to the contaminated surface according to the desired protocol (e.g., specific volume, contact time).
-
Extraction: After the specified contact time, quench the reaction (if necessary) and extract the remaining VX from the surface using a suitable solvent. This can be done by immersing the coupon in the solvent and agitating it using a vortex mixer and/or sonicator.
-
Analysis: Analyze the extract using GC-FPD or GC-MS to quantify the amount of VX remaining.
-
Calculation of Efficiency: The decontamination efficiency is calculated as follows: Efficiency (%) = [(Initial amount of VX - Final amount of VX) / Initial amount of VX] x 100
Protocol for Byproduct Analysis
To identify and quantify the byproducts of the decontamination reaction, the following steps can be taken:
-
Sample Preparation: Following the decontamination step in the efficacy protocol, the extraction solvent containing the reaction products is collected.
-
Derivatization (if necessary): Some polar byproducts may require derivatization to improve their volatility and chromatographic separation.
-
Analysis: Analyze the sample using GC-MS. The mass spectra of the separated components are compared to a library of known spectra to identify the byproducts.
-
Quantification: If quantitative analysis is required, appropriate calibration standards for the identified byproducts should be used.
Visualizations
Signaling Pathway of VX Toxicity
VX exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This disrupts normal nerve impulse transmission.
Caption: Mechanism of acetylcholinesterase inhibition by VX.
Experimental Workflow for Decontamination Analysis
The following diagram illustrates a typical workflow for the laboratory evaluation of VX decontamination methods.
Caption: General workflow for evaluating VX decontamination.
Conclusion
The choice of a VX decontamination method depends on various factors, including the required speed of decontamination, the nature of the contaminated surface, and the tolerance for potentially toxic byproducts. While traditional methods like hydrolysis and oxidative decontamination with bleach are effective, they have notable drawbacks. The development of advanced oxidative reagents and highly efficient enzyme-based decontaminants offers promising avenues for safer and more effective VX neutralization. Further research is essential to optimize these novel approaches and translate them into practical field applications.
References
- 1. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 2. Chemical analysis of bleach and hydroxide-based solutions after decontamination of the chemical warfare agent O-ethyl S-2-diisopropylaminoethyl methylphosphonothiolate (VX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Interspecies Disparities in VX Metabolism and Toxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism and toxicity of the nerve agent VX across various species, including humans, non-human primates, rabbits, and rodents. Understanding these interspecies differences is crucial for the development of effective medical countermeasures and for accurate risk assessment. This document summarizes key quantitative data, details experimental methodologies, and visualizes metabolic pathways to facilitate a deeper understanding of VX toxicology.
Executive Summary
VX is a potent organophosphorus nerve agent that exerts its primary toxic effect by irreversibly inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by a range of symptoms, including glandular hypersecretion, bronchoconstriction, muscle fasciculations, seizures, and ultimately, respiratory failure. The toxicity and metabolic fate of VX, however, exhibit significant variations among different species. These differences are attributed to variations in metabolic enzyme activities, physiological parameters, and other biochemical factors. This guide will delve into these species-specific characteristics.
Comparative Toxicity of VX
The acute toxicity of VX is typically expressed as the median lethal dose (LD50), the dose required to kill 50% of a tested population. LD50 values for VX vary considerably across species and with the route of administration. The following table summarizes available LD50 data for VX in humans, monkeys, rabbits, rats, and guinea pigs.
| Species | Route of Administration | LD50 (µg/kg) | Reference |
| Human (estimated) | Percutaneous (liquid) | ~140 | [1] |
| Inhalation | LCt50: 15 mg·min/m³ | [1] | |
| Monkey (Cynomolgus) | Intramuscular | >2.0 x LD50 (s.c. challenge in HuBuChE-treated) | [2] |
| Rabbit | Percutaneous (clipped) | 20 | [1] |
| Rat | Intravenous | 45-63 | [3] |
| Intramuscular | 15.7 | [3] | |
| Inhalation (aerosol) | 110.7 | [4] | |
| Guinea Pig | Intravenous (hairless) | 12.1 | [5] |
| Subcutaneous | 5.4 - 28 | [3][6] |
Note: LCt50 represents the concentration-time product that is lethal to 50% of the exposed population.
Interspecies Differences in VX Metabolism
The biotransformation of VX is a critical determinant of its detoxification and overall toxicity. Metabolism primarily occurs through hydrolysis and oxidation reactions, catalyzed by various enzymes, including phosphotriesterases (PTEs), carboxylesterases (CES), and cytochrome P450 (CYP) enzymes. The primary metabolites of VX include ethyl methylphosphonic acid (EMPA), the toxic metabolite EA-2192, and various nitrogenous metabolites.
Metabolic Pathways of VX
The metabolic pathways of VX involve the cleavage of its phosphoester and thioester bonds. The primary routes of detoxification involve hydrolysis to less toxic products. However, some metabolic pathways can lead to bioactivation, forming metabolites with significant toxicity.
Caption: Primary metabolic pathways of the nerve agent VX.
Species-Specific Metabolic Profiles
-
Humans: In vitro studies using human liver microsomes indicate that cytochrome P450 enzymes play a role in VX metabolism.[7][8] The primary urinary metabolite identified in a human poisoning case was EMPA.[9]
-
Rats: In vivo studies in rats have shown the formation of albumin adducts from both the ethyl methylphosphonic acid moiety and the diisopropylaminoethanethiol leaving group.[10]
-
Rabbits: A highly sensitive method has been developed for the detection of alkyl methylphosphonic acid metabolites, including EMPA, in rabbit urine following exposure to nerve agents.[11]
-
Guinea Pigs: Recent studies in guinea pigs have identified novel nitrogenous VX metabolites in urine, such as 2-(N,N-diisopropylamino)ethanesulfonic acid (DiPSA), and have characterized the whole-molecule metabolism, showing significant excretion of both P-based and nitrogenous biomarkers within 24 hours.[12]
-
Swine: In vivo studies in swine have demonstrated the formation of the toxic metabolite EA-2192 following VX exposure.[13]
The following table summarizes the known metabolites of VX across different species.
| Species | Primary Metabolites | Key Enzymes Involved | Reference |
| Human | Ethyl Methylphosphonic Acid (EMPA) | Cytochrome P450s, Phosphotriesterases | [7][8][9] |
| Rat | EMPA-protein adducts, Diisopropylaminoethanethiol-protein adducts | - | [10] |
| Rabbit | EMPA | - | [11] |
| Guinea Pig | EMPA, 2-(N,N-diisopropylamino)ethanesulfonic acid (DiPSA) | - | [12] |
| Swine | EA-2192 | - | [13] |
Experimental Protocols
In Vivo Toxicology Study Design
A generalized experimental workflow for assessing the in vivo toxicity and metabolism of VX in an animal model is depicted below.
References
- 1. Review of Acute Human-Toxicity Estimates for VX - Review of Acute Human-Toxicity Estimates for Selected Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Protection against soman or VX poisoning by human butyrylcholinesterase in guinea pigs and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. [PDF] Determination of LCt50s in anesthetized rats exposed to aerosolized nerve agents | Semantic Scholar [semanticscholar.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Sarin - Wikipedia [en.wikipedia.org]
- 10. Evidence of nerve agent VX exposure in rat plasma by detection of albumin-adducts in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly sensitive retrospective determination of organophosphorous nerve agent biomarkers in human urine implemented in vivo in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Revealing nitrogenous VX metabolites and the whole-molecule VX metabolism in the urine of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of a Novel VX Biosensor Against Standard Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel, computationally designed protein-based biosensor for the detection of the nerve agent VX against established, standard analytical methods. The objective is to furnish researchers, scientists, and drug development professionals with a clear understanding of the performance characteristics, experimental protocols, and underlying principles of these different detection modalities. The information is compiled from recent advancements in biosensor technology and established analytical chemistry protocols.
Introduction to VX Detection
O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate, commonly known as VX, is an extremely toxic organophosphorus nerve agent.[1][2] Its high potency and persistence necessitate rapid, sensitive, and specific detection methods for both security and environmental monitoring purposes.[1][3] Traditional analytical techniques, while reliable, often require laboratory settings and extensive sample preparation.[1][4] The development of novel biosensors aims to overcome these limitations by offering field-portable, real-time detection capabilities.[5][6]
Performance Comparison: Novel Biosensor vs. Standard Methods
The following table summarizes the key performance metrics of the novel VX biosensor in comparison to standard analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and traditional enzyme-based biosensors.
| Parameter | Novel Protein-Based Biosensor | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Enzyme-Based Biosensor (e.g., AChE inhibition) |
| Limit of Detection (LOD) | Parts per billion (ppb)[1] | Micrograms per liter (µg/L) to nanograms per liter (ng/L) | Picograms per milliliter (pg/mL) to micrograms per milliliter (µg/mL) | Parts per billion (ppb)[7] |
| Response Time | Minutes[1] | Hours (including sample preparation) | Hours (including sample preparation) | Minutes to hours |
| Specificity | High (designed for specific VX binding)[1][5] | High (based on mass fragmentation)[2][4] | High (based on mass-to-charge ratio)[8][9] | Moderate (can be inhibited by other organophosphates) |
| Portability | High (potential for handheld devices) | Low (requires laboratory instrumentation) | Low (requires laboratory instrumentation) | Moderate to High (can be integrated into portable devices) |
| Ease of Use | Simple | Complex (requires trained personnel) | Complex (requires trained personnel) | Moderate |
| Sample Matrix | Aqueous samples, potentially air | Environmental and biological samples[2] | Food matrices, biological samples[8][9] | Aqueous and gas phase samples[7] |
Experimental Protocols
Novel Protein-Based Biosensor
This method utilizes a computationally designed protein that undergoes a conformational change upon binding to VX. This change can be detected through various means, such as fluorescence.[1][5]
Methodology:
-
Protein Immobilization: The engineered protein is immobilized on a suitable transducer surface (e.g., an optical fiber or an electrode).
-
Sample Introduction: The sample suspected of containing VX is introduced to the sensor surface.
-
Binding and Signal Transduction: VX molecules bind to the specific cavity in the protein, inducing a significant change in the protein's structure.[5][6] This conformational change is then converted into a measurable signal (e.g., a change in fluorescence intensity).
-
Signal Detection and Analysis: The signal is detected and quantified by the sensor's reader, providing a concentration-dependent measurement of VX.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard laboratory technique for the separation and identification of volatile and semi-volatile organic compounds.[2][4]
Methodology:
-
Sample Preparation: The sample (e.g., soil, water, or biological fluid) is extracted with a suitable solvent. The extract may require derivatization to increase the volatility of VX metabolites.[2]
-
Gas Chromatography: The extracted sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas flows through a column, and the components of the sample are separated based on their boiling points and affinity for the column's stationary phase.
-
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized and fragmented. The resulting ions are separated based on their mass-to-charge ratio, creating a unique mass spectrum for each component.
-
Data Analysis: The mass spectrum of the eluting compound is compared to a library of known spectra to confirm the identity of VX or its degradation products.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is another powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry.[8][9]
Methodology:
-
Sample Preparation: Similar to GC-MS, the sample is extracted. However, derivatization is not typically required as the analytes do not need to be volatile.[8]
-
Liquid Chromatography: The sample extract is injected into the LC system. A liquid mobile phase carries the sample through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases.
-
Mass Spectrometry: The eluent from the LC column is introduced into the mass spectrometer's ion source, where the solvent is removed, and the analytes are ionized. The ions are then analyzed by the mass spectrometer.
-
Data Analysis: The identity and quantity of VX are determined by analyzing the mass spectra and retention times of the separated components.[8][9]
Visualizations
Signaling Pathway of the Novel VX Biosensor
References
- 1. Computational design of a sensitive, selective phase-changing sensor protein for the VX nerve agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opcw.org [opcw.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Detection and Measurement of Chemical Agents - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Biosensor Protein Could Be Used To Detect Deadly Nerve Agent | Technology Networks [technologynetworks.com]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Evidence of nerve agent VX exposure in rat plasma by detection of albumin-adducts in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Efficacy of Skin Decontaminants for VX Nerve Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various skin decontaminants against the chemical warfare agent VX. The information presented is collated from a range of experimental studies, with a focus on quantitative data and detailed methodologies to aid in research and development efforts.
Executive Summary
Rapid and effective skin decontamination is critical following exposure to the nerve agent VX to prevent its absorption and subsequent systemic toxicity. Numerous decontaminants have been developed and tested, with varying degrees of success. This guide synthesizes findings from in vivo and in vitro studies to compare the effectiveness of common decontaminants, including Reactive Skin Decontamination Lotion (RSDL), the M291 Skin Decontamination Kit (SDK), Fuller's Earth, 0.5% hypochlorite solution (bleach), and soapy water. The evidence strongly indicates that RSDL is the most effective decontaminant, significantly reducing VX penetration and improving survival outcomes. Conversely, the M291 SDK has been shown to be largely ineffective, and soapy water may paradoxically increase agent penetration through a "wash-in" effect.
Comparative Decontamination Efficacy
The following tables summarize the quantitative data from various studies, providing a clear comparison of the performance of different skin decontaminants against VX.
In Vivo Survival and Protective Ratios
Table 1: Comparison of Decontaminant Efficacy in Animal Models
| Decontaminant | Animal Model | VX Challenge | Decontamination Delay | Outcome | Protective Ratio (PR)* | Source |
| RSDL | Domestic Swine | 5x LD₅₀ | 45 minutes | 100% survival | - | [1][2] |
| Fuller's Earth | Domestic Swine | 5x LD₅₀ | 45 minutes | 100% survival (50% showed signs of poisoning) | - | [1][2] |
| 0.5% Hypochlorite | Domestic Swine | 5x LD₅₀ | 45 minutes | Increased survival (less effective than RSDL/FE) | - | [1][2] |
| Soapy Water | Domestic Swine | 5x LD₅₀ | 45 minutes | Ineffective in preventing lethality | - | [1][2] |
| RSDL | Guinea Pig | 5x LD₅₀ | 2 minutes | Significant protection | 66 | [3][4] |
| 0.5% Bleach | Guinea Pig | 5x LD₅₀ | 2 minutes | Good protection | 17 | [3][4] |
| 1% Soapy Water | Guinea Pig | 5x LD₅₀ | 2 minutes | Good protection | 16 | [3][4] |
| M291 SDK | Guinea Pig | 5x LD₅₀ | 2 minutes | Not significantly protective | 1.1 | [3][4] |
*Protective Ratio (PR) is the ratio of the LD₅₀ of the decontaminated group to the LD₅₀ of the control group. A higher PR indicates greater protection.
In Vitro VX Penetration
Table 2: In Vitro Decontamination Efficacy on Human Skin
| Decontaminant | Decontamination Delay | Key Finding | Source |
| RSDL | 5 minutes | Significantly decreased VX penetration rate. | [5][6] |
| TRSDL (Training RSDL) | 5 minutes | Significantly decreased VX penetration rate, but less effective than RSDL at reducing intact agent in the skin. | [5][6] |
| Soapy Water | 5 minutes | Significantly increased VX penetration rate after 50 minutes (wash-in effect). | [5][6][7] |
| RSDL Lotion | 5 or 30 minutes | Superior in reducing VX penetration compared to other tested commercial products. | [8] |
| Fuller's Earth | 5 or 30 minutes | Significantly reduced penetration of neat VX. | [8] |
| alldecontMED | 5 or 30 minutes | Significantly reduced penetration of neat VX. | [8] |
| PS104-powder | 5 or 30 minutes | Insufficient for VX decontamination. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols used in key studies.
In Vivo Domestic Swine Model for Decontamination Efficacy
This protocol was utilized to compare the effectiveness of RSDL, Fuller's earth, 0.5% hypochlorite, and soapy water against a lethal dose of VX.
-
Animal Model: Anesthetized domestic swine.
-
VX Exposure: Animals were topically exposed to 5x LD₅₀ of VX on the ventral surface of the ear.
-
Decontamination Delay: Decontamination procedures were initiated 45 minutes after VX application.
-
Decontamination Procedures:
-
RSDL: Applied according to manufacturer instructions.
-
Fuller's Earth (FE): Applied as a dry powder.
-
0.5% Hypochlorite: Applied as a solution.
-
Soapy Water: Applied as a solution.
-
-
Endpoint: Survival over a specified observation period (e.g., 6 hours).
-
Additional Assessments: Blood cholinesterase levels and clinical signs of organophosphate poisoning were monitored.[1][2]
In Vitro Human Skin Diffusion Cell Model
This model is used to quantify the penetration of VX through human skin and assess the efficacy of decontaminants in preventing this penetration.
-
Skin Preparation: Dermatomed human skin is mounted in a diffusion cell, separating a donor and a receptor chamber.
-
VX Application: A precise amount of neat VX (e.g., 1 µl) is applied to the epidermal surface of the skin in the donor chamber.
-
Decontamination: At a predetermined time post-exposure (e.g., 5 minutes), the decontaminant is applied according to a specific protocol.
-
Sampling: The receptor fluid is sampled at regular intervals to measure the amount of VX that has penetrated the skin.
-
Analysis: The concentration of VX and its degradation products (like EMPA) in the receptor fluid is quantified using analytical methods such as gas or liquid chromatography-mass spectrometry.
-
Skin Analysis: After the experiment, the skin may be tape-stripped to determine the distribution of VX within the stratum corneum.[5][6][9]
Mandatory Visualizations
VX Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of VX toxicity is the irreversible inhibition of the enzyme acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts, causing continuous stimulation of cholinergic receptors and resulting in the clinical signs of nerve agent poisoning.
References
- 1. Comparison of selected skin decontaminant products and regimens against VX in domestic swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Efficacy studies of Reactive Skin Decontamination Lotion, M291 Skin Decontamination Kit, 0.5% bleach, 1% soapy water, and Skin Exposure Reduction Paste Against Chemical Warfare Agents, part 1: guinea pigs challenged with VX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Improved skin decontamination efficacy for the nerve agent VX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of skin decontamination efficacy of commercial decontamination products following exposure to VX on human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
A Comparative Analysis of Novel and Conventional VX Nerve Agent Antidotes
This guide provides a detailed comparison of emerging antidotes for the nerve agent VX against established treatment protocols. It is intended for researchers, scientists, and professionals in the field of drug development, offering objective analysis supported by available data and methodologies.
Introduction to VX and its Mechanism of Action
VX, or "venomous agent X," is an extremely toxic organophosphate nerve agent.[1] Its primary mechanism of action is the irreversible inhibition of acetylcholinesterase (AChE), an essential enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[2][3] The inhibition of AChE leads to an accumulation of ACh, resulting in the continuous stimulation of muscarinic and nicotinic receptors.[4] This overstimulation causes a range of severe symptoms, including profuse secretions, muscle fasciculations, seizures, flaccid paralysis, and ultimately, death from respiratory failure.[3][5]
The standard treatment for VX exposure, developed decades ago, focuses on mitigating the effects of ACh overstimulation and reactivating the inhibited AChE enzyme. However, the rapid action of VX and the limitations of current treatments necessitate the development of more effective and faster-acting antidotes.
Existing vs. New VX Countermeasures: A Comparative Overview
The following table summarizes the key characteristics of the standard therapeutic agents compared to recently developed countermeasures.
| Countermeasure | Type | Mechanism of Action | Key Efficacy Data/Claims |
| Atropine | Existing Treatment (Anticholinergic) | Competitively blocks muscarinic acetylcholine receptors, reducing symptoms of parasympathetic overstimulation like excessive secretions and bronchoconstriction.[6][7] | A primary antidote in nerve agent poisoning; however, it does not affect nicotinic receptors and therefore does not alleviate muscle weakness or paralysis.[7] |
| Pralidoxime (2-PAM) | Existing Treatment (Oxime) | Reactivates acetylcholinesterase by removing the phosphoryl group attached by VX, thereby restoring normal acetylcholine breakdown.[1][8] | Must be administered within minutes to a few hours of exposure to be effective, as the enzyme-agent bond "ages" and becomes resistant to reactivation.[5] |
| Diazepam | Existing Treatment (Benzodiazepine) | An anticonvulsant used to treat seizures, a common and life-threatening symptom of severe VX poisoning.[1][9] | Effective in controlling nerve agent-induced seizures.[9][10] |
| Veriox® | New Countermeasure (Topical Decontaminant) | A topical antimicrobial anti-infective/disinfectant that neutralizes VX on the skin.[11] | Reported to be 1.8 times more effective than the standard Reactive Skin Decontamination Lotion (RSDL) in animal survival models.[11] |
| USUHS Drug Combination | New Countermeasure (CNS-Targeted Therapy) | A novel formulation designed to treat central nervous system symptoms, including status epilepticus, with a focus on pediatric patients.[12] | Described as "far superior to benzodiazepines" for suppressing seizures and protecting against resultant brain damage in animal studies.[12] |
Signaling Pathways and Therapeutic Intervention
The diagram below illustrates the biochemical cascade initiated by VX poisoning and the points at which traditional and novel antidotes intervene.
Experimental Protocols for Antidote Evaluation
The development and validation of new VX antidotes rely on standardized and rigorous experimental protocols. These studies typically begin with rodent models and may progress to larger animal models, such as non-human primates or domestic swine, for confirmation of efficacy and safety.[13][14]
Key Methodological Steps:
-
Animal Model Selection: Common models include Wistar rats, guinea pigs, and domestic swine.[13][14][15] Animals are often implanted with telemetry devices to monitor vital signs like heart rate, blood pressure, and EEG activity without inducing stress.[15][16]
-
Exposure: Animals are challenged with a precise, percutaneous (skin) or subcutaneous (injection) dose of VX, typically calculated as a multiple of the median lethal dose (LD50) (e.g., 2x LD50 or 5x LD50).[10][14]
-
Treatment Administration: The test antidote is administered at a predetermined time point post-exposure. This is compared against a control group receiving the standard treatment (e.g., atropine and 2-PAM) and an untreated group.[10]
-
Data Collection and Endpoints:
-
Survival Rate: The percentage of animals surviving at 24 hours and beyond is a primary endpoint.[13]
-
Cholinesterase Activity: Blood samples are taken at regular intervals to measure the level of AChE inhibition and its reactivation by the antidote.[14][15]
-
Clinical Observations: Animals are monitored for signs of cholinergic crisis, such as seizures, fasciculations, and respiratory distress.[14]
-
Neuropathology: For animals that survive, brain tissue may be examined to assess the extent of neuronal damage.[10]
-
The following diagram outlines a typical workflow for these preclinical studies.
References
- 1. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 2. jetir.org [jetir.org]
- 3. VX | Gas, Nerve Agent, & Uses | Britannica [britannica.com]
- 4. Nerve agent - Wikipedia [en.wikipedia.org]
- 5. Nerve Agents (GA, GB, GD, VX) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 6. Atropine/Pralidoxime: Antidote Uses, Side Effects, Dosage [medicinenet.com]
- 7. Nerve Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. VX (nerve agent) - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 9. Diazepam - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. hdiac.dtic.mil [hdiac.dtic.mil]
- 12. HJF Technology Publisher [innovations.hjf.org]
- 13. Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo decontamination of the nerve agent VX using the domestic swine model [uhra.herts.ac.uk]
- 15. An animal model to study health effects during continuous low-dose exposure to the nerve agent VX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for VX Nerve Agent: A Guide for Laboratory Professionals
Disclaimer: VX is an extremely toxic substance and a Schedule 1 chemical weapon. Its acquisition, possession, and use are subject to strict international and national regulations. The information provided here is intended for authorized researchers and professionals in appropriately equipped facilities and is not a substitute for comprehensive training and adherence to all applicable safety protocols and legal requirements.
This document provides essential safety and logistical information for the proper handling and disposal of VX nerve agent in a laboratory setting. The procedures outlined are designed to mitigate the extreme hazards associated with this compound and ensure the safety of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before undertaking any procedure involving VX, it is imperative to have a comprehensive safety plan in place. This includes, but is not limited to:
-
Personal Protective Equipment (PPE): A NIOSH-certified Chemical, Biological, Radiological, Nuclear (CBRN) Self-Contained Breathing Apparatus (SCBA) with a Level A protective suit is required when handling VX.[1] All personnel must be thoroughly trained in the proper donning, doffing, and use of this equipment.
-
Engineered Controls: All manipulations of VX must be conducted in a certified chemical fume hood with appropriate containment and ventilation.
-
Emergency Preparedness: An emergency response plan must be established and regularly drilled. This should include procedures for accidental spills, personnel exposure, and facility evacuation. Antidotes, such as atropine and pralidoxime chloride (2-PAM), must be readily available, and personnel trained in their administration.[2]
-
Decontamination: Decontamination stations with appropriate solutions (e.g., bleach, specialized decontamination solutions) must be readily accessible.
Data Presentation: Comparison of VX Disposal Methods
The following table summarizes key quantitative parameters for the primary chemical neutralization methods for VX disposal in a laboratory setting.
| Parameter | Alkaline Hydrolysis | Oxidative Decontamination |
| Primary Reagent(s) | Concentrated Sodium Hydroxide (NaOH) | Calcium Hypochlorite (Hth) in alcoholic solution |
| Reaction Temperature | 90°C (194°F)[3][4] | Ambient |
| Reaction Byproducts | Ethyl methylphosphonic acid (EMPA), S-(2-diisopropylaminoethyl) methylphosphonothioic acid (EA-2192 - toxic), 2-diisopropylaminoethyl mercaptan, ethanol[3][5] | Less toxic oxidized products (specifics vary) |
| Key Considerations | Formation of toxic byproduct EA-2192 requires further treatment. Reaction is exothermic.[3][5] | Reaction can be exothermic and produce off-gassing. Requires subsequent pH adjustment.[3] |
| Enthalpy of Reaction (ΔH) | -139.6 kJ/mole of VX (in 20.4 wt% NaOH at 90°C)[3] | Not available in searched literature |
Experimental Protocols
The following are detailed methodologies for the chemical neutralization of VX in a laboratory setting. These protocols should only be performed by trained personnel in a properly equipped facility.
Protocol 1: Alkaline Hydrolysis of VX
This protocol is adapted from studies on the large-scale neutralization of VX and is suitable for the disposal of small quantities in a laboratory reactor.
Materials:
-
VX nerve agent
-
Sodium hydroxide (NaOH), pellets or concentrated solution
-
Deionized water
-
2-Liter Mettler RC1 Reaction Calorimeter (or equivalent glass reactor with temperature control, stirring, and addition funnel)
-
Nitrogen gas source
Procedure:
-
Prepare the Caustic Solution: Prepare a 20.4 wt% (5.01 M) aqueous solution of sodium hydroxide.
-
Reactor Setup:
-
Add the sodium hydroxide solution to the 2-Liter reactor.
-
Heat the solution to 90°C and maintain this temperature.
-
Begin stirring with a four-bladed Rushton turbine radial flow impeller at 950 rpm.
-
Purge the reactor headspace with nitrogen gas to eliminate carbon dioxide.
-
-
VX Addition:
-
Reaction:
-
Post-Reaction Treatment:
-
After the initial reaction period, lower the temperature to 65.5°C (150°F).[4]
-
Continue to pass nitrogen through the reactor to aid in the removal of any volatile byproducts.[4]
-
Maintain the resulting hydrolysate at a pH of 12.5 for at least 24 hours to ensure the degradation of any toxic intermediates.[3]
-
-
Waste Disposal: The resulting detoxified solution must be disposed of as hazardous waste in accordance with all federal, state, and local regulations.
Protocol 2: Oxidative Decontamination of VX
This protocol is based on recommended procedures for the decontamination of VX spills and can be adapted for the disposal of small quantities.
Materials:
-
VX nerve agent
-
Calcium hypochlorite (Hth)
-
Denatured ethanol
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Glass reaction vessel with magnetic stirring
-
Scrubber filled with a suitable decontaminating solution
Procedure:
-
Prepare the Decontaminating Slurry:
-
Prepare a 10% slurry of Hth in water.
-
Just before use, add 100 ml of denatured ethanol to 900 ml of the 10% Hth slurry to create an alcoholic Hth mixture.[3]
-
-
Decontamination Reaction:
-
Post-Reaction pH Adjustment:
-
Waste Disposal: The resulting detoxified material must be containerized in a DOT-approved container and disposed of as hazardous waste in accordance with all applicable regulations. The final detoxified material may be suitable for incineration in an EPA-approved facility.[3]
Visualization of VX Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of VX nerve agent in a laboratory setting.
Caption: Logical workflow for VX nerve agent disposal.
References
Navigating the Risks: A Guide to Personal Protective Equipment and Safety Protocols for Handling VX Nerve Agent
For Researchers, Scientists, and Drug Development Professionals
VX is an exceptionally toxic organophosphorus nerve agent, classified as a weapon of mass destruction by the United Nations.[1][2] Due to its extreme toxicity and persistence, handling VX in a research setting demands the most stringent safety protocols and the use of specialized personal protective equipment (PPE). A minuscule drop absorbed through the skin can be fatal by disrupting the nervous system.[1] This guide provides essential safety and logistical information for professionals working with VX, focusing on personal protective equipment, operational plans, and emergency procedures.
Properties and Hazards of VX
VX is an odorless and tasteless, amber-colored, oily liquid with low volatility, similar in consistency to motor oil.[1][2][3] This low volatility means it does not readily evaporate and can persist on surfaces and in the environment for extended periods, posing a significant and long-lasting contact hazard.[2][3]
| Property | Value |
| Appearance | Amber-colored, oily liquid[2][3] |
| Odor | Odorless[1][2] |
| Molar Mass | 267.37 g·mol−1[2] |
| Density | 1.0083 g·cm−3[2] |
| Boiling Point | 300 °C (572 °F)[2] |
| Melting Point | -51 °C (−60 °F)[2] |
| Volatility | Low (0.09 Pa vapor pressure)[2] |
Level A Protection: The Minimum Standard for Handling VX
Due to the extreme dermal and respiratory toxicity of VX, personnel must use a Level A protective ensemble, which offers the highest level of protection against vapors, gases, mists, and particles. This includes:
-
Positive-Pressure, Full-Facepiece, Self-Contained Breathing Apparatus (SCBA): This is critical as inhalation of VX vapor can be rapidly fatal.[4]
-
Totally Encapsulating Chemical-Protective Suit: This suit must be vapor-tight and resistant to penetration by VX.
-
Inner and Outer Chemical-Resistant Gloves: Butyl rubber gloves are recommended.[4] The inner gloves should be taped to the suit.[5]
-
Chemical-Resistant Boots: Steel-toed and with a steel shank. The suit should be secured over the boots.
All components of the PPE ensemble must be meticulously inspected before each use. A "buddy check" system should be in place to ensure all seals and connections are secure before entering a hazardous environment.[5]
Operational Plan for Handling VX
A detailed and rehearsed operational plan is critical for any work involving VX. This plan should cover every stage from preparation to disposal.
Pre-Operational Briefing and Preparation
-
Team Briefing: All personnel involved must review the standard operating procedures (SOPs), safety data sheets (SDS), and emergency plans.
-
Area Preparation: The work area must be a designated controlled access zone with negative pressure ventilation. All non-essential equipment should be removed.
-
Antidote Availability: Ensure that nerve agent antidote kits (such as atropine and pralidoxime autoinjectors) are immediately accessible and that personnel are trained in their administration.[4][6]
-
PPE Donning: Don the Level A protective ensemble with the assistance of a trained colleague, following a strict donning procedure.
Handling and Experimentation
-
Containment: All manipulations of VX must be conducted within a certified containment device, such as a glovebox or a chemical fume hood specifically designed for highly toxic agents.
-
Minimal Quantities: Use the smallest quantity of VX necessary for the experiment.
-
Constant Monitoring: A safety officer should be present to monitor the operation and the condition of the personnel in protective gear.
Post-Operational Decontamination and Doffing
-
Gross Decontamination: Before exiting the work area, the exterior of the Level A suit must be decontaminated using a suitable solution, such as a bleach and water mixture.[1]
-
Systematic Doffing: Remove the protective suit following a strict, pre-planned doffing sequence to avoid any contact with the contaminated outer surfaces. Respiratory protection should be the last item of PPE to be removed.[5]
-
Personal Hygiene: After removing all PPE, personnel should immediately shower, washing thoroughly with soap and water.[6][7]
Waste Disposal
-
Neutralization: All VX-contaminated waste, including disposable PPE, labware, and experimental materials, must be rendered safe through chemical neutralization. The primary method involves solvolysis with a strong nucleophile, such as aqueous sodium hydroxide, which breaks down the agent.[2]
-
Segregation and Labeling: All hazardous waste must be properly segregated, labeled, and stored in sealed containers awaiting final disposal according to institutional and federal regulations.
Caption: Workflow for Safe Handling of VX in a Laboratory Setting.
Emergency Procedures for VX Exposure
An immediate and decisive response is critical in the event of a suspected VX exposure. Symptoms can appear within seconds to hours depending on the dose and route of exposure and include pinpoint pupils, excessive sweating, muscle twitching, convulsions, and respiratory failure.[3][7]
Experimental Protocol: Personnel Decontamination
This protocol outlines the immediate, life-saving steps to be taken by a contaminated individual or with the assistance of a trained responder.
-
Evacuate the Area: Immediately leave the contaminated zone and move to an area with fresh air.[7] If the release was outdoors, seek higher ground as VX is heavier than air.[3][7]
-
Remove Clothing: Quickly remove all clothing that may have VX on it. Clothing that is pulled over the head should be cut off to prevent further exposure to the face and airway.[6] Avoid touching contaminated areas with bare skin.[7]
-
Seal Contaminated Items: Place all contaminated clothing and items into a plastic bag, seal it, and then place that bag inside a second plastic bag.[7]
-
Decontaminate the Body:
-
Skin: As quickly as possible, wash any liquid VX from the skin with large amounts of soap and water.[6][7] A bleach and water solution can also be used for decontamination.[1] Blot the skin with clean cloths or paper towels before washing if possible.[3]
-
Eyes: If eyes are burning or vision is blurred, rinse them with plain water for 10 to 15 minutes.[7] Remove contact lenses and do not reuse them.[3]
-
-
Seek Immediate Medical Attention: Dial 911 or your facility's emergency number and explain what has happened.[7] Treatment involves the administration of antidotes, such as atropine and pralidoxime (2-PAM), which are most effective when given as soon as possible after exposure.[4][8]
Caption: Emergency Response Workflow for VX Nerve Agent Exposure.
References
- 1. VX (nerve agent) - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 2. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 3. VX | Chemical Emergencies | CDC [cdc.gov]
- 4. Nerve Agents (GA, GB, GD, VX) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Facts About Nerve Agents [health.ny.gov]
- 7. kingstonnh.gov [kingstonnh.gov]
- 8. mirasafety.com [mirasafety.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
